N-t-Boc-valacyclovir-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-1,1,2,2-tetradeuterioethyl] (2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N6O6/c1-10(2)11(21-17(27)30-18(3,4)5)15(26)29-7-6-28-9-24-8-20-12-13(24)22-16(19)23-14(12)25/h8,10-11H,6-7,9H2,1-5H3,(H,21,27)(H3,19,22,23,25)/t11-/m0/s1/i6D2,7D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLBYLSLCQBNHV-YUQOGSRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C)OCN1C=NC2=C1N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-t-Boc-valacyclovir-d4 chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical properties, structure, and synthesis of N-t-Boc-valacyclovir-d4, a deuterated derivative of N-t-Boc-valacyclovir. This information is intended to support research and development activities in the fields of virology, pharmacology, and medicinal chemistry.
Chemical Properties and Structure
This compound is a stable, isotopically labeled version of N-t-Boc-valacyclovir, which is a key intermediate in the synthesis of valacyclovir, a prodrug of the antiviral medication acyclovir (B1169). The incorporation of four deuterium (B1214612) atoms on the ethylene (B1197577) glycol moiety of the acyclovir portion offers a valuable tool for various research applications, including metabolic studies and use as an internal standard in pharmacokinetic analyses.
Quantitative Data Summary
| Property | Value | Source(s) |
| Chemical Name | [2-[(2-Amino-6-oxo-1H-purin-9-yl)methoxy]-1,1,2,2-tetradeuterioethyl] (2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | [1] |
| CAS Number | 1346617-11-5 | [1] |
| Molecular Formula | C₁₈H₂₄D₄N₆O₆ | [2] |
| Molecular Weight | 428.48 g/mol | [2] |
| Exact Mass | 428.23213962 | [1] |
| Appearance | White to Pale Yellow Solid | [3] |
| Purity | ≥95%; ≥98% atom D | [3] |
| Solubility | Slightly soluble in Methanol, Water | [3] |
| Storage | Store at -20°C | [3] |
Chemical Structure
The chemical structure of this compound consists of the guanine (B1146940) base of acyclovir linked to a deuterated ethoxymethyl side chain, which is esterified with N-tert-butoxycarbonyl protected L-valine.
Experimental Protocols
Inferred Synthesis of Acyclovir-d4 (B602433)
The deuteration is targeted at the ethylene glycol side chain of acyclovir. A plausible method involves the use of a deuterated starting material, such as 1,1,2,2-tetradeuterio-1,2-ethanediol, which can be appropriately modified and then coupled to the guanine base.
Materials:
-
Guanine
-
1,1,2,2-tetradeuterio-1,2-ethanediol
-
Protecting group reagents (e.g., acetic anhydride)
-
Coupling agents
-
Solvents (e.g., DMF, toluene)
-
Acids and bases for reaction control and workup
Procedure Outline:
-
Protection of Guanine: The amino and hydroxyl groups of guanine are protected to prevent side reactions. This is commonly achieved by acetylation.
-
Preparation of the Deuterated Side Chain: 1,1,2,2-tetradeuterio-1,2-ethanediol is converted into a reactive intermediate suitable for coupling with the protected guanine. This may involve halogenation or conversion to a tosylate.
-
Coupling Reaction: The protected guanine is reacted with the activated deuterated side chain to form the N9-substituted guanine derivative.
-
Deprotection: The protecting groups on the guanine and the side chain are removed to yield acyclovir-d4.
-
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Synthesis of this compound from Acyclovir-d4
This stage follows established procedures for the synthesis of the non-deuterated analogue. The hydroxyl group of acyclovir-d4 is esterified with N-t-Boc-L-valine using a coupling agent.
Materials:
-
Acyclovir-d4
-
N-t-Boc-L-valine
-
Coupling agent (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF))
-
Hydrochloric acid for workup
Experimental Protocol (based on the synthesis of the non-deuterated compound):
-
To a solution of acyclovir-d4 and N-t-Boc-L-valine in anhydrous DMF, DMAP is added.
-
The mixture is cooled in an ice bath, and a solution of the coupling agent (DCC or EDC) in anhydrous DMF is added dropwise.
-
The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC or HPLC).
-
The reaction is quenched, and the byproducts (e.g., dicyclohexylurea if DCC is used) are filtered off.
-
The filtrate is subjected to an acidic workup, typically with dilute hydrochloric acid, to precipitate the product.
-
The crude this compound is collected by filtration and purified by recrystallization.
Signaling Pathway and Mechanism of Action
This compound itself is not pharmacologically active. It is a protected intermediate that, upon deprotection of the Boc group and the ester, yields valacyclovir. Valacyclovir is a prodrug that is rapidly converted in the body to acyclovir. Acyclovir is the active antiviral agent that inhibits viral DNA synthesis.
The mechanism of action of acyclovir involves a multi-step activation process that is dependent on viral enzymes, ensuring its selective activity in infected cells.
Experimental Workflow
The general workflow for the synthesis and purification of this compound is a sequential process that requires careful control of reaction conditions and rigorous purification steps to ensure the desired product quality.
Conclusion
This compound is a valuable, non-radioactive, isotopically labeled compound for advanced pharmaceutical research. Its synthesis, while requiring careful execution, follows established chemical principles. This guide provides a foundational understanding of its properties, structure, and preparation to aid researchers in its application for metabolic, pharmacokinetic, and other drug development studies. The provided diagrams offer a clear visualization of the key chemical structures, pathways, and workflows involved.
References
The Gatekeeper of Amine Reactivity: A Technical Guide to the Boc Protecting Group in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the strategic masking and unmasking of reactive functional groups is paramount to achieving desired molecular architectures. Among the arsenal (B13267) of protective chemistries, the tert-butyloxycarbonyl (Boc) group stands as a cornerstone for amine protection. Its widespread adoption in academic and industrial laboratories, particularly in peptide synthesis and the development of complex pharmaceutical agents, is a testament to its reliability, ease of use, and favorable chemical properties. This in-depth technical guide delineates the core function of the Boc protecting group, its mechanisms of installation and removal, quantitative data on its performance, and detailed experimental protocols.
Core Function: A Reversible Shield for Amines
The primary role of the Boc protecting group is to reversibly render an amine nucleophilically and basicly inert.[1][2] By converting a primary or secondary amine into a carbamate, the Boc group effectively "hides" the lone pair of electrons on the nitrogen atom, preventing it from participating in undesired side reactions during subsequent synthetic transformations.[1] This protection is crucial in complex syntheses where other functional groups must be manipulated in the presence of a reactive amine.
A key attribute of the Boc group is its orthogonality to other common protecting groups. It is stable under basic conditions used to cleave Fmoc (9-fluorenylmethoxycarbonyl) groups and resistant to catalytic hydrogenation, which is employed for the removal of Cbz (benzyloxycarbonyl) groups.[3] This orthogonality is the linchpin of modern solid-phase peptide synthesis (SPPS), enabling the sequential and controlled assembly of amino acid building blocks.[4][]
The Chemistry of Protection and Deprotection
Boc Protection: A Nucleophilic Acyl Substitution
The introduction of the Boc group is most commonly achieved through the reaction of an amine with di-tert-butyl dicarbonate, colloquially known as Boc anhydride (B1165640) ((Boc)₂O).[6] The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[6] This is often performed in the presence of a base, such as triethylamine (B128534) (TEA) or sodium hydroxide, to neutralize the acid generated during the reaction.[6][7]
Caption: Mechanism of Boc protection of an amine.
Boc Deprotection: An Acid-Catalyzed Elimination
The removal of the Boc group, or deprotection, is its defining characteristic: its lability under acidic conditions.[8] Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are typically employed.[9][10] The mechanism involves the protonation of the carbamate's carbonyl oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[8][9] This unstable carbamic acid rapidly decarboxylates to yield the free amine and carbon dioxide.[8][9]
References
- 1. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. total-synthesis.com [total-synthesis.com]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Boc Deprotection - TFA [commonorganicchemistry.com]
The Critical Role of Deuterium Labeling in N-t-Boc-Valacyclovir-d4 for Advanced Bioanalytical Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, the pursuit of precision and accuracy is paramount. This technical guide delves into the core purpose of deuterium (B1214612) labeling in N-t-Boc-valacyclovir-d4, a stable isotope-labeled internal standard essential for the robust quantification of the antiviral prodrug valacyclovir (B1662844). This document provides a comprehensive overview of its application, synthesis, and the underlying principles that make it an indispensable tool in drug development and clinical research.
The Fundamental Purpose of Deuterium Labeling
Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, plays a pivotal role in modern analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). The primary purpose of incorporating deuterium into N-t-Boc-valacyclovir to create this compound is to generate a highly effective internal standard for the quantitative analysis of valacyclovir and its active metabolite, acyclovir (B1169), in biological matrices.
Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative mass spectrometry.[1] By replacing four hydrogen atoms with deuterium atoms in the N-t-Boc-valacyclovir molecule, a compound is created that is chemically identical to the unlabeled analyte but has a distinct, higher mass. This mass difference is the key to its utility.
Key Advantages of Using this compound as an Internal Standard:
-
Correction for Matrix Effects: Biological samples like plasma and urine are complex mixtures that can interfere with the ionization of the analyte in the mass spectrometer, a phenomenon known as the matrix effect. Since the deuterated standard co-elutes with the unlabeled analyte and has nearly identical physicochemical properties, it experiences the same matrix effects.[2] By measuring the ratio of the analyte to the internal standard, these variations can be effectively normalized, leading to more accurate and precise quantification.
-
Compensation for Sample Preparation Variability: During the extraction and sample preparation process, some of the analyte may be lost. By adding a known amount of the deuterated internal standard at the beginning of the workflow, any losses of the analyte will be mirrored by proportional losses of the internal standard. This allows for accurate correction of the final calculated concentration.
-
Improved Accuracy and Precision: The use of a stable isotope-labeled internal standard significantly enhances the accuracy and precision of bioanalytical methods. This is crucial for pharmacokinetic and bioequivalence studies where reliable data is essential for regulatory submissions and clinical decision-making.
Quantitative Data Presentation
The use of deuterium-labeled internal standards like Valacyclovir-d4 leads to highly reliable and reproducible quantitative data. Below are tables summarizing typical validation parameters for an LC-MS/MS method for valacyclovir quantification using a deuterated internal standard.
| Parameter | Valacyclovir | Acyclovir | Reference |
| Linearity Range (nM) | 2 - 5000 | 2 - 5000 | [3] |
| Lower Limit of Quantification (LLOQ) (nM) | 2 | 2 | [3] |
| Inter-day Precision (%CV) | 3.1 - 4.7 | Not Specified | |
| Inter-day Accuracy (%) | 94.7 - 97.3 | Not Specified |
Table 1: Performance characteristics of an LC-MS/MS method for the quantification of valacyclovir and acyclovir using Valacyclovir-d4 and Acyclovir-d4 as internal standards in plasma.
| Analyte | Within-run Precision (%CV) | Between-run Precision (%CV) | Within-run Accuracy (%) | Between-run Accuracy (%) | Reference |
| Valacyclovir | 0.7 - 3.5 | 3.1 - 4.7 | 96.7 - 97.9 | 94.7 - 97.3 |
Table 2: Precision and accuracy data for the determination of valacyclovir in human plasma using Valacyclovir-d8 as an internal standard.
Experimental Protocols
Proposed Synthesis of this compound
Step 1: Boc-Protection of L-Valine-d8
-
Dissolve L-Valine-d8 in a suitable solvent system, such as a mixture of dioxane and water.
-
Add a base, such as sodium hydroxide, to deprotonate the amino group.
-
Slowly add di-tert-butyl dicarbonate (B1257347) (Boc)₂O to the reaction mixture while maintaining a basic pH.
-
Stir the reaction at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Acidify the reaction mixture with a weak acid, such as citric acid, and extract the N-t-Boc-L-Valine-d8 with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.
Step 2: Coupling of N-t-Boc-L-Valine-d8 with Acyclovir
-
Dissolve N-t-Boc-L-Valine-d8 and acyclovir in an anhydrous polar aprotic solvent, such as dimethylformamide (DMF).
-
Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), along with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).
-
Stir the reaction mixture at room temperature overnight.
-
Filter the reaction mixture to remove any precipitated urea (B33335) byproduct.
-
Dilute the filtrate with an organic solvent and wash sequentially with a weak acid, a weak base, and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
Bioanalytical Method for Valacyclovir Quantification using LC-MS/MS
The following is a representative protocol for the quantification of valacyclovir in human plasma.
1. Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (containing a known concentration of this compound or Valacyclovir-d4).
-
Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient program to separate valacyclovir, acyclovir, and the internal standard.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Valacyclovir: m/z 325.2 → 152.1
-
Acyclovir: m/z 226.2 → 152.1
-
Valacyclovir-d4: m/z 329.2 → 152.1
-
-
Mandatory Visualizations
Signaling and Metabolic Pathways
Caption: Metabolic activation pathway of valacyclovir.
Experimental and Logical Workflows
Caption: Proposed workflow for the synthesis of this compound.
References
N-t-Boc-valacyclovir-d4 CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-t-Boc-valacyclovir-d4, a deuterated, Boc-protected intermediate of the antiviral drug valacyclovir (B1662844). This document summarizes its chemical properties, likely applications in experimental workflows, and the mechanism of action of the active drug it is derived from.
Core Compound Data
This compound is a stable isotope-labeled derivative of N-t-Boc-valacyclovir. The incorporation of four deuterium (B1214612) atoms makes it a valuable tool in analytical and research settings, particularly for pharmacokinetic and metabolism studies.
| Property | Value | Citation |
| CAS Number | 1346617-11-5 | [1] |
| Molecular Formula | C₁₈H₂₄D₄N₆O₆ | [1] |
| Molecular Weight | 428.48 g/mol | [1] |
| Synonyms | N-tert-Butoxycarbonyl-L-valine-2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl-d4 Ester, N-T-Boc-Valacyclovir D4 | [1] |
Synthetic Pathway and Experimental Application
This compound serves as a key intermediate in the synthesis of deuterated valacyclovir (Valacyclovir-d4). The tert-butoxycarbonyl (Boc) group is a common protecting group for the amine in the valine moiety, which is later removed. The primary application of a deuterated compound like this compound is as an internal standard in analytical methodologies such as mass spectrometry for the accurate quantification of its non-deuterated counterpart.
Logical Workflow: Synthesis and Application
Caption: General synthetic workflow for Valacyclovir-d4 and its application.
Mechanism of Action of Valacyclovir
Valacyclovir is a prodrug of acyclovir, meaning it is converted into its active form, acyclovir, within the body. Acyclovir is a potent antiviral agent that targets herpes viruses. The mechanism of action involves several key steps that ultimately inhibit viral DNA replication.
Upon oral administration, valacyclovir is rapidly absorbed and converted to acyclovir and the amino acid L-valine by intestinal and/or hepatic first-pass metabolism.[2] The antiviral activity is then exerted by acyclovir.
The key to acyclovir's selective toxicity for virus-infected cells is its initial phosphorylation by a virus-encoded enzyme, thymidine (B127349) kinase (TK).[2] This viral TK is far more efficient at phosphorylating acyclovir than the host cell's TK.[2] Cellular enzymes then further phosphorylate acyclovir monophosphate to acyclovir triphosphate, the active form of the drug.[2]
Acyclovir triphosphate inhibits viral DNA synthesis in three ways:
-
Competitive inhibition of the viral DNA polymerase.[2]
-
Incorporation into the growing viral DNA chain, leading to its termination.[2]
-
Inactivation of the viral DNA polymerase.[2]
Signaling Pathway: Valacyclovir to Acyclovir Triphosphate
Caption: Activation pathway of Valacyclovir to the active Acyclovir Triphosphate.
References
An In-depth Technical Guide to N-t-Boc-valacyclovir-d4 as a Valacyclovir Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-t-Boc-valacyclovir-d4, a key deuterated intermediate in the synthesis of Valacyclovir-d4. Valacyclovir (B1662844), a prodrug of the antiviral agent acyclovir (B1169), exhibits significantly improved oral bioavailability. The deuterated analog, Valacyclovir-d4, is an important tool in pharmacokinetic studies and as an internal standard for bioanalytical methods. This document details the synthetic pathways, experimental protocols, and analytical characterization of this compound, offering valuable insights for researchers and professionals in drug development and medicinal chemistry.
Introduction
Valacyclovir, the L-valyl ester of acyclovir, is a cornerstone in the management of herpes virus infections.[1] Its enhanced oral bioavailability (55%) compared to acyclovir (10-20%) makes it a preferred clinical option.[2] Stable isotope-labeled compounds, such as those containing deuterium, are indispensable in modern drug discovery and development. They serve as ideal internal standards for quantitative bioanalysis by mass spectrometry and are crucial for absorption, distribution, metabolism, and excretion (ADME) studies. This compound is the direct precursor to Valacyclovir-d4, incorporating a deuterium-labeled ethyl ester group. The tert-butoxycarbonyl (Boc) protecting group on the valine moiety allows for controlled synthesis and is readily removed under mild acidic conditions. This guide elucidates the synthesis and characterization of this critical intermediate.
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the preparation of the deuterated acyclovir precursor, Acyclovir-d4. This is followed by the coupling of Acyclovir-d4 with N-t-Boc-L-valine.
Proposed Synthesis of Acyclovir-d4
While a specific protocol for the synthesis of Acyclovir-d4 (2-amino-9-((2-hydroxyethoxy-1,1,2,2-d4)methyl)-1,9-dihydro-6H-purin-6-one) is not extensively documented in publicly available literature, a plausible route can be adapted from established methods for the synthesis of acyclovir. This proposed method involves the alkylation of a protected guanine (B1146940) derivative with a deuterated side chain derived from ethylene-d4 (B1596295) glycol.
Experimental Protocol (Proposed):
-
Preparation of the Deuterated Side Chain: A protected form of deuterated ethylene (B1197577) glycol, such as 2-(chloromethoxy)ethanol-d4 acetate, would be synthesized from commercially available ethylene-d4 glycol.
-
Alkylation of Guanine: Guanine is first protected, for example, by silylation with hexamethyldisilazane (B44280) (HMDS) to increase its solubility and reactivity.
-
The protected guanine is then alkylated with the deuterated side-chain synthon in an appropriate solvent like dimethylformamide (DMF).
-
Deprotection: The protecting groups on the guanine and the side chain are subsequently removed under appropriate conditions (e.g., hydrolysis) to yield Acyclovir-d4.
Synthesis of this compound
The coupling of Acyclovir-d4 with N-t-Boc-L-valine is a standard esterification reaction, often facilitated by a coupling agent.
Experimental Protocol:
This protocol is adapted from the synthesis of the non-deuterated analog.[3][4]
-
Reaction Setup: To a solution of Acyclovir-d4 (1.0 eq) and N-t-Boc-L-valine (1.5 eq) in anhydrous N,N-dimethylformamide (DMF), 4-(dimethylamino)pyridine (DMAP) (0.1 eq) is added.
-
Coupling Agent Addition: The mixture is cooled to 0 °C, and a solution of a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) (1.5 eq) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.5 eq), in DMF is added dropwise.
-
Reaction: The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 12-16 hours.
-
Work-up and Purification: The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the precipitated urea (B33335) byproduct (if DCC is used) is filtered off. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford this compound.
Conversion to Valacyclovir-d4
The final step in the synthesis of Valacyclovir-d4 is the deprotection of the Boc group from this compound.
Experimental Protocol:
This protocol is based on established methods for Boc deprotection.[3][5]
-
Deprotection Reaction: this compound is dissolved in a suitable solvent such as dichloromethane (B109758) (DCM) or dioxane.
-
An excess of a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, is added.
-
The reaction is stirred at room temperature for 1-4 hours and monitored by TLC or HPLC.
-
Isolation: Upon completion, the solvent and excess acid are removed under reduced pressure. The resulting crude Valacyclovir-d4 is then purified, often by precipitation as its hydrochloride salt from a suitable solvent system like isopropanol/water.[3]
Analytical Data
Quantitative Data Summary
| Parameter | N-t-Boc-valacyclovir | This compound | Valacyclovir-d4 | Acyclovir-d4 |
| Molecular Formula | C₁₈H₂₈N₆O₆[6] | C₁₈H₂₄D₄N₆O₆[7] | C₁₃H₁₆D₄N₆O₄[8] | C₈H₇D₄N₅O₃[9] |
| Molecular Weight | 424.45 g/mol [6] | 428.48 g/mol [7] | 328.38 g/mol (free base) | 229.2 g/mol [9] |
| HPLC Purity | >98% (typical)[3] | >98% (expected) | >99% (typical for non-deuterated) | >98% (expected) |
| Yield (Coupling Step) | ~75-97%[3] | Similar to non-deuterated | N/A | N/A |
| Yield (Deprotection) | N/A | N/A | >90% (typical for non-deuterated)[3] | N/A |
| MS (m/z) [M+H]⁺ | 425.2 | 429.2 (calculated) | 329.2[10] | 230.2[10] |
| MS/MS Fragment | N/A | N/A | 152.1[10] | 152.1[10] |
Spectroscopic Data
¹H NMR (DMSO-d₆) of N-t-Boc-valacyclovir (non-deuterated): δ 10.63 (s, 1H), 7.79 (s, 1H), 7.11 (d, J=7.9 Hz, 1H), 6.49 (s, 2H), 5.33 (s, 2H), 4.30-4.00 (m, 2H), 3.80-3.60 (m, 2H), 2.00-1.80 (m, 1H), 1.35 (s, 9H), 0.79 (d, J=6.6 Hz, 6H).[3]
Note: For this compound, the signals corresponding to the ethoxy protons (δ 4.30-4.00 and 3.80-3.60) would be absent or significantly reduced.
¹³C NMR of related compounds: While specific ¹³C NMR data for this compound is not readily available, data for related structures such as N-Boc-L-valine can be found in the literature and chemical databases.
Experimental Workflows and Diagrams
Synthetic Pathway of this compound
References
- 1. Valacyclovir-d4, Hydrochloride | LGC Standards [lgcstandards.com]
- 2. A direct method for the preparation of 2-hydroxyethoxymethyl derivatives of guanine, adenine, and cytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO1997011944A1 - Improved process for producing 9-(2-hydroxyethoxy)-methylguanine (acyclovir) - Google Patents [patents.google.com]
- 4. WO1997018211A1 - Process for the preparation of 9-[(2-hydroxyethoxy)methyl]guanine - Google Patents [patents.google.com]
- 5. Use of [8-3H]guanine-labeled deoxyribonucleic acid to study alkylating agent reaction kinetics and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0014925) [hmdb.ca]
- 7. Structural and kinetic studies of the effect of guanine-N7 alkylation and metal cofactors on DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alkylation of guanine and cytosine in DNA by bizelesin. Evidence for a covalent immobilization leading to a proximity-driven alkylation of normally unreactive bases by a (+)-CC-1065 cross-linking compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EP0628558B1 - Process for the synthesis of 9(2-hydroxyethoxy methyl) guanine - Google Patents [patents.google.com]
- 10. WO2003041647A2 - Synthesis and purification of valacyclovir - Google Patents [patents.google.com]
The Prodrug Mechanism of Valacyclovir: A Technical Guide
Valacyclovir (B1662844), the L-valyl ester of the antiviral drug acyclovir (B1169), represents a significant advancement in the treatment of herpesvirus infections. Its development as a prodrug was a strategic approach to overcome the poor oral bioavailability of its parent compound, acyclovir. This guide provides an in-depth technical examination of the core mechanisms underlying valacyclovir's efficacy, tailored for researchers, scientists, and drug development professionals.
Rationale and Chemical Design: Overcoming Acyclovir's Limitations
Acyclovir, a synthetic purine (B94841) nucleoside analogue, is a potent inhibitor of herpesvirus DNA replication.[1] However, its clinical utility in oral formulations is hampered by low and variable bioavailability, typically ranging from 10% to 20%.[2][3] This poor absorption necessitates frequent, high-dose administration to achieve therapeutic plasma concentrations.[4]
Valacyclovir was designed to surmount this limitation. By esterifying acyclovir with the amino acid L-valine, the resulting compound, valacyclovir, can leverage active transport mechanisms in the gastrointestinal tract, leading to significantly enhanced absorption.[1][5] Following absorption, valacyclovir is rapidly and almost completely converted to acyclovir and the natural amino acid L-valine through first-pass metabolism.[5][6][7]
Absorption and Metabolic Activation Pathway
The enhanced bioavailability of acyclovir from valacyclovir is a multi-step process involving intestinal transport and subsequent enzymatic hydrolysis.
Intestinal Uptake via Peptide Transporter 1 (PEPT1)
The key to valacyclovir's improved absorption lies in its recognition by the human intestinal peptide transporter 1 (PEPT1), also known as SLC15A1.[8][9] This transporter is located on the apical membrane of intestinal epithelial cells and is responsible for the absorption of small peptides and certain peptide-like drugs. Valacyclovir's structural resemblance to dipeptides allows it to be actively transported across the intestinal lumen into the enterocytes.[9][10]
Studies using Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer mimicking the intestinal epithelium, have demonstrated that valacyclovir is a substrate for PEPT1.[11] Further research in wild-type and PEPT1 knockout mice has definitively shown that PEPT1 is responsible for approximately 90% of valacyclovir uptake in the small intestine.[8] In these knockout mice, the absorption of valacyclovir was significantly reduced, with a 3- to 5-fold decrease in the rate and extent of absorption compared to wild-type mice.[8][12]
Enzymatic Hydrolysis to Acyclovir
Once absorbed into the intestinal cells and subsequently into the portal circulation, valacyclovir undergoes rapid and extensive hydrolysis to yield acyclovir and L-valine.[1][7][13] This conversion is so efficient that plasma concentrations of intact valacyclovir are typically low and transient, often becoming unquantifiable within three hours of administration.[13][14]
The primary enzyme responsible for this bioactivation is valacyclovir hydrolase , which has been identified as the human enzyme biphenyl (B1667301) hydrolase-like protein (BPHL) .[15][16] This serine hydrolase is highly expressed in the liver and at lower levels in the intestine.[15] The hydrolysis occurs during the first pass through the intestine and liver.[1][6][13]
Pharmacokinetic Profile and Enhanced Bioavailability
The prodrug strategy results in a significantly improved pharmacokinetic profile for acyclovir when administered as valacyclovir.
Quantitative Pharmacokinetic Data
The administration of oral valacyclovir leads to a three- to five-fold increase in acyclovir bioavailability compared to oral acyclovir.[1][4][17][18] The absolute bioavailability of acyclovir from valacyclovir is approximately 54.5%.[1][6][13]
| Parameter | Oral Acyclovir | Oral Valacyclovir | Reference(s) |
| Absolute Bioavailability | 10% - 20% | ~54.5% | [2][6][13] |
| Relative Bioavailability | - | 3 to 5 times higher than oral acyclovir | [1][4][17] |
| Protein Binding (Valacyclovir) | - | 13.5% - 17.9% | [1][6] |
| Protein Binding (Acyclovir) | 9% - 33% | 9% - 33% | [1] |
Table 1: Pharmacokinetic Comparison of Oral Acyclovir and Valacyclovir
Plasma Concentrations
The enhanced absorption of valacyclovir results in higher peak plasma concentrations (Cmax) and greater overall drug exposure (Area Under the Curve - AUC) for acyclovir. This allows for less frequent dosing regimens compared to oral acyclovir to achieve and maintain therapeutic concentrations.[4][5] For instance, a 1000 mg dose of valacyclovir produces an acyclovir exposure comparable to that of intravenous acyclovir.[17]
Experimental Protocols
The elucidation of valacyclovir's prodrug mechanism has relied on key in vitro and in vivo experimental models.
Caco-2 Permeability Assay
This in vitro assay is a cornerstone for predicting the intestinal permeability of orally administered drugs.
Objective: To determine the permeability of a test compound across a monolayer of human intestinal epithelial cells and to assess its potential for active transport or efflux.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on semi-permeable membrane inserts (e.g., Transwell™) and cultured for approximately 21 days to allow for differentiation into a polarized monolayer with tight junctions.[19]
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER). A TEER value above a predetermined threshold (e.g., 200-500 Ω·cm²) indicates a confluent and intact monolayer.[19][20] The passage of a low-permeability marker like Lucifer Yellow can also be used to assess monolayer integrity.[19]
-
Transport Experiment:
-
The culture medium is replaced with a transport buffer (e.g., Hank's Balanced Salt Solution) on both the apical (upper) and basolateral (lower) sides of the monolayer.
-
The test compound (valacyclovir) is added to the donor compartment (apical for absorption studies, basolateral for efflux studies).
-
Samples are collected from the receiver compartment at specified time intervals (e.g., 30, 60, 90, 120 minutes).
-
To investigate the involvement of specific transporters like PEPT1, the experiment can be repeated in the presence of known inhibitors (e.g., glycylsarcosine (B1347041) for PEPT1).[8]
-
-
Sample Analysis: The concentration of the test compound and its metabolites (if any) in the collected samples is quantified using a validated analytical method, typically Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the rate of drug appearance in the receiver compartment.
-
A is the surface area of the membrane.
-
C0 is the initial concentration of the drug in the donor compartment.
An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters.
-
In Vivo Pharmacokinetic Studies in Animal Models
Animal models, particularly mice, are crucial for understanding the in vivo absorption, distribution, metabolism, and excretion (ADME) of drugs.
Objective: To determine the pharmacokinetic parameters of valacyclovir and its metabolite acyclovir after oral administration and to confirm the role of specific transporters in vivo.
Methodology:
-
Animal Model: Wild-type and genetically modified animals (e.g., PEPT1 knockout mice) are used.[8][12] Animals are fasted overnight before drug administration.
-
Drug Administration: A defined dose of valacyclovir (often radiolabeled for easier tracking) is administered orally via gavage.[12]
-
Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 5, 15, 30, 60, 120, 180 minutes) via a suitable route (e.g., tail vein, retro-orbital sinus).
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis.
-
Sample Analysis: Plasma concentrations of valacyclovir and acyclovir are determined by a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax (time to reach Cmax), AUC, and bioavailability (if an intravenous dose is also administered for comparison).
Visualizing the Mechanism and Workflows
Metabolic Pathway of Valacyclovir
References
- 1. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 2. Acyclovir vs. valacyclovir differences, similarities, and which is better [singlecare.com]
- 3. Acyclovir or Valacyclovir – Which Works Best for Cold Sore Relief in the U.S.? [elchemy.com]
- 4. Valaciclovir compared with acyclovir for improved therapy for herpes zoster in immunocompetent adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Valaciclovir. A review of its antiviral activity, pharmacokinetic properties and therapeutic efficacy in herpesvirus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of Valacyclovir Hydrochloride? [synapse.patsnap.com]
- 8. Significance of Peptide Transporter 1 in the Intestinal Permeability of Valacyclovir in Wild-Type and PepT1 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of valaciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Valacyclovir: a substrate for the intestinal and renal peptide transporters PEPT1 and PEPT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Impact of peptide transporter 1 on the intestinal absorption and pharmacokinetics of valacyclovir after oral dose escalation in wild-type and PepT1 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Absolute bioavailability and metabolic disposition of valaciclovir, the L-valyl ester of acyclovir, following oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Human Valacyclovir Hydrolase/Biphenyl Hydrolase-Like Protein Is a Highly Efficient Homocysteine Thiolactonase | PLOS One [journals.plos.org]
- 16. Identification of a human valacyclovirase: biphenyl hydrolase-like protein as valacyclovir hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics of the acyclovir pro-drug valaciclovir after escalating single- and multiple-dose administration to normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comparative study of the efficacy and safety of valaciclovir versus acyclovir in the treatment of herpes zoster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. enamine.net [enamine.net]
The Gold Standard: A Technical Guide to the Core Principles of Using Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental principles and practical applications of deuterated internal standards in mass spectrometry. From the underlying physicochemical properties to detailed experimental protocols and data interpretation, this document serves as a core resource for scientists seeking to enhance the accuracy, precision, and robustness of their quantitative analytical methods.
Introduction to Deuterated Internal Standards
In quantitative mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS), the use of an internal standard (IS) is crucial for correcting analytical variability.[1][2] An ideal internal standard co-elutes with the analyte of interest and experiences similar ionization effects, thereby compensating for variations in sample preparation, injection volume, and instrument response.[1][3][4] Deuterated internal standards, which are isotopically labeled analogs of the analyte where one or more hydrogen atoms are replaced by deuterium (B1214612), are widely considered the gold standard for quantitative bioanalysis.[1][5] Their chemical behavior is nearly identical to the unlabeled analyte, yet they are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer.[1][4] This near-identical chemical nature ensures they effectively track the analyte through the entire analytical process.
The power of deuterated standards lies in the principle of isotope dilution mass spectrometry (IDMS). By introducing a known amount of the deuterated standard into a sample at the earliest stage of preparation, it effectively becomes a perfect mimic for the analyte.[6] Any loss of analyte during sample extraction, cleanup, or injection, as well as variations in ionization efficiency in the mass spectrometer, will be mirrored by the deuterated standard.[6] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measurement.[6][7]
Core Principles and Physicochemical Properties
The use of deuterated internal standards is predicated on their near-identical physicochemical properties to the analyte. However, the substitution of hydrogen with deuterium, a stable isotope, does introduce subtle differences that are important to understand.
The Kinetic Isotope Effect
The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond.[1] This increased bond strength means that more energy is required to break a C-D bond, leading to a slower reaction rate when this bond cleavage is the rate-determining step of a metabolic pathway.[1] This principle, known as the kinetic isotope effect, is fundamental to the use of deuterated compounds in drug development to enhance metabolic stability.[1]
Chromatographic Behavior and the Isotope Effect
While deuterated standards are nearly identical to their non-deuterated counterparts, the increased mass of deuterium can sometimes lead to a slight difference in chromatographic retention time, known as the "isotope effect".[2] In reversed-phase liquid chromatography, the deuterated compound may elute slightly earlier.[2] While often negligible, a significant isotope effect can lead to differential matrix effects if the analyte and internal standard do not experience the same degree of ion suppression or enhancement at their respective elution times.[2]
Advantages of Using Deuterated Internal Standards
The use of deuterated internal standards significantly improves the quality of quantitative data in mass spectrometry.[1] Their ability to closely mimic the behavior of the analyte throughout the analytical process makes them superior to other types of internal standards, particularly in complex biological matrices.[1][8]
Key advantages include:
-
Correction for Matrix Effects : Biological matrices can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. A deuterated internal standard experiences the same matrix effects, allowing for accurate correction.[9]
-
Compensation for Extraction Variability : A deuterated internal standard added at the beginning of the extraction process experiences the same losses as the analyte, ensuring that the analyte-to-internal standard ratio remains constant.[9]
-
Normalization of Instrumental Variations : Fluctuations in injection volume and mass spectrometer response are normalized, leading to more precise and reproducible results.[9]
-
Co-elution with Analyte : In chromatographic separations, the deuterated standard and the analyte exhibit nearly identical retention times, ensuring they experience the same analytical conditions.[2][3]
-
Similar Ionization Efficiency : The deuterated standard and the analyte ionize with very similar efficiency in the mass spectrometer's ion source.[2]
Quantitative Data Presentation
The superiority of deuterated internal standards over other types of internal standards, such as structural analogs, is evident in the improved precision and accuracy of quantitative methods.[2] The following tables summarize comparative data from various studies.
| Internal Standard | Type | Concentration Level | Precision (%CV) |
| Deuterated Sirolimus (SIR-d3) | Isotope-labeled | Low | 2.7% |
| Deuterated Sirolimus (SIR-d3) | Isotope-labeled | Medium | 3.5% |
| Deuterated Sirolimus (SIR-d3) | Isotope-labeled | High | 5.7% |
| Structural Analog (DMR) | Structural Analog | Low | 7.6% |
| Structural Analog (DMR) | Structural Analog | Medium | 8.9% |
| Structural Analog (DMR) | Structural Analog | High | 9.7% |
| Table 1: Comparison of Precision for Sirolimus Quantification.[2] |
| Internal Standard | Type | Number of Donors | Recovery Range | Fold Variation |
| Non-isotope-labeled (Zileuton) | Structural Analog | 6 | 29% - 70% | 2.4-fold |
| Non-isotope-labeled (Zileuton) | Structural Analog | 6 (pre-treatment) | 16% - 56% | 3.5-fold |
| Isotope-labeled (Lapatinib-d3) | Isotope-labeled | Not Applicable | Not Applicable | Not Applicable |
| Table 2: Recovery of Lapatinib from Cancer Patient Plasma.[2] | ||||
| *The use of a stable isotope-labeled internal standard corrects for the interindividual variability in recovery; therefore, a range is not the primary measure of performance. The accuracy of the measurement is the key indicator.[2] |
| Internal Standard Type | Bias Compared to SIL-IS | Performance |
| Isotopically Labeled Structural Isomer | Excellent agreement | Acceptable |
| Structural Analog (with added methyl group) | Excellent agreement | Acceptable |
| Halogen-substituted Analogs (Cl and Br) | Met criteria | Acceptable |
| Structural Analogs (with substituted amine moieties) | ≥15% | Unacceptable |
| Table 3: Performance of Different Internal Standards for 6-Methylmercaptopurine (6-MMP) Quantification.[2] |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to successful quantitative analysis. The following sections outline generalized methodologies for LC-MS/MS and GC-MS using deuterated internal standards.
LC-MS/MS Method for Quantification of a Small Molecule Drug in Human Plasma
This protocol provides a general framework for the analysis of a small molecule drug in human plasma.[2] Specific parameters will need to be optimized for the particular analyte and internal standard.[2]
5.1.1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, calibrator, or QC, add 10 µL of the deuterated internal standard working solution.[2]
-
Vortex briefly to mix.[2]
-
Add 300 µL of acetonitrile (B52724) (or other suitable organic solvent) to precipitate proteins.[2]
-
Vortex for 1 minute to ensure thorough mixing and precipitation.[2]
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.[2]
-
Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.
5.1.2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase A: Water with a modifier (e.g., 0.1% formic acid).
-
Mobile Phase B: Acetonitrile or methanol (B129727) with the same modifier.
-
Gradient: A suitable gradient to achieve separation of the analyte from matrix components.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.[2]
-
5.1.3. Data Analysis
-
Integrate the peak areas for the analyte and the deuterated internal standard.[2]
-
Calculate the peak area ratio (Analyte Area / Internal Standard Area).[2]
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.[2]
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.[2]
GC-MS Method for Quantification of a Volatile Organic Compound in Water
This protocol outlines a general procedure for the analysis of a volatile organic compound in a water sample using a purge and trap system with GC-MS.[2]
5.2.1. Sample Preparation and Purge and Trap
-
To a 5 mL purge tube, add 5 mL of the water sample.[2]
-
Add a precise volume of the deuterated internal standard stock solution to achieve the desired final concentration.[2]
-
Place the purge tube in the purge and trap autosampler.[2]
-
Purge: Purge the sample with an inert gas (e.g., helium) at a defined flow rate and for a specific time to transfer the volatile analytes to a sorbent trap.[2]
-
Desorb: Rapidly heat the trap to desorb the analytes onto the GC column.[2]
5.2.2. GC-MS Analysis
-
Gas Chromatography:
-
Mass Spectrometry:
5.2.3. Data Analysis
-
Integrate the peak areas of the selected ions for the analyte and the deuterated internal standard.[2]
-
Calculate the peak area ratio.[2]
-
Generate a calibration curve and determine the concentration of the analyte in the samples as described for the LC-MS/MS method.[2]
Key Considerations for Implementation
While deuterated standards are powerful tools, their effective use requires careful consideration of several factors:
-
Isotopic Purity and Enrichment: The isotopic purity of the deuterated standard is critical. The presence of unlabeled analyte in the internal standard solution can lead to an overestimation of the analyte concentration.[6] Isotopic enrichment should ideally be ≥98%.[6]
-
Position of Deuterium Labeling: Deuterium atoms should be placed on stable positions within the molecule, avoiding sites prone to hydrogen-deuterium exchange with the solvent (e.g., -OH, -NH, -SH groups).[6][10]
-
Number of Deuterium Atoms: Typically, a deuterated internal standard should contain at least three deuterium atoms to prevent interference from the natural isotopic abundance of the analyte.[11]
-
Potential for Isotopic Exchange: It is crucial to ensure that the deuterium labels are stable throughout the sample preparation, storage, and analysis process.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. texilajournal.com [texilajournal.com]
- 4. aptochem.com [aptochem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 9. benchchem.com [benchchem.com]
- 10. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 11. benchchem.com [benchchem.com]
N-t-Boc-valacyclovir-d4 material safety data sheet (MSDS)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-t-Boc-valacyclovir-d4, a deuterated and N-t-Boc protected form of the antiviral drug valacyclovir (B1662844). This document is intended for use by professionals in research and drug development and consolidates available data on its chemical properties, mechanism of action, and safety considerations.
Chemical and Physical Properties
This compound is a derivative of valacyclovir, which is a prodrug of the antiviral agent acyclovir (B1169). The "d4" designation indicates the presence of four deuterium (B1214612) atoms, which are stable isotopes of hydrogen. The "N-t-Boc" refers to the tert-butoxycarbonyl protecting group attached to the valine ester portion of the molecule. This modification is often used in organic synthesis to temporarily block the reactivity of the amine group.[1][2]
Quantitative Data Summary:
| Property | Value | Source |
| CAS Number | 1346617-11-5 | [3][4][5] |
| Molecular Formula | C₁₈H₂₄D₄N₆O₆ | [5][6] |
| Molecular Weight | 428.48 g/mol | [5][6] |
| Alternate Names | N-tert-Butoxycarbonyl-L-valine-2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl-d4 Ester | [7] |
| Storage Temperature | 2-8°C (refrigerator) for long-term storage | [8] |
| Purity (by HPLC) | >90% (typical, may vary by supplier) | [8] |
Mechanism of Action
The biological activity of this compound is contingent upon the in vivo removal of the N-t-Boc protecting group and its subsequent metabolic conversion to acyclovir. Valacyclovir itself is a prodrug that is rapidly and almost completely converted to acyclovir and the amino acid L-valine after oral administration.[10][11]
Acyclovir is a potent and selective inhibitor of herpes viruses, including Herpes Simplex Virus (HSV) types 1 and 2, and Varicella-Zoster Virus (VZV).[12][13] Its mechanism of action involves several key steps:
-
Selective Phosphorylation: Acyclovir is converted to acyclovir monophosphate by a virus-specific thymidine (B127349) kinase (TK). This initial phosphorylation step is significantly more efficient in virus-infected cells compared to uninfected cells, which accounts for the drug's selectivity.[10][13]
-
Further Phosphorylation: Cellular kinases in the host cell then convert the monophosphate to acyclovir triphosphate, the active form of the drug.[13][14]
-
Inhibition of Viral DNA Polymerase: Acyclovir triphosphate competitively inhibits the viral DNA polymerase.[10][14]
-
Chain Termination: Upon incorporation into the growing viral DNA chain, acyclovir triphosphate acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for the addition of the next nucleotide. This effectively halts viral DNA replication.[13][14]
Caption: Metabolic activation of valacyclovir to acyclovir triphosphate, which inhibits viral DNA replication.
Role of the N-t-Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, particularly in peptide and pharmaceutical chemistry.[1][2] Its primary function is to temporarily shield the amine group from participating in unwanted reactions during multi-step synthetic processes.[1]
The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) and is stable under a variety of reaction conditions.[15] It can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), which regenerates the free amine.[15][16]
Caption: General workflow for the use of a Boc protecting group in chemical synthesis.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for this compound is not publicly available. Therefore, safety precautions should be based on the data for the parent compound, valacyclovir hydrochloride, and general principles for handling research chemicals.
Hazard Identification (based on Valacyclovir HCl):
| Hazard Class | Statement | GHS Classification |
| Acute Toxicity, Oral | Harmful if swallowed | Category 4 |
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Toxicological Information:
To the best of our knowledge, the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated. Studies on valacyclovir have shown that adverse reactions are generally similar to those of its active metabolite, acyclovir.[11] No components of valacyclovir hydrochloride at levels greater than or equal to 0.1% are identified as a carcinogen by IARC, NTP, or OSHA.
First Aid Measures (General Guidance):
| Exposure | Action |
| Ingestion | Rinse mouth. Do not induce vomiting. Immediately call a doctor. |
| Inhalation | Move to fresh air. Consult a doctor in case of complaints. |
| Skin Contact | Immediately wash with water and soap and rinse thoroughly. |
| Eye Contact | Rinse opened eye for several minutes under running water. |
Note: Symptoms of poisoning may occur after several hours; therefore, medical observation for at least 48 hours after an accident is recommended.
Experimental Protocols
Detailed experimental protocols for the synthesis and use of this compound are proprietary to the manufacturers and research institutions developing them. However, a general protocol for Boc protection of an amine can be described.
General Protocol for N-t-Boc Protection of an Amine:
-
Dissolution: Dissolve the amine-containing substrate (e.g., valacyclovir) in a suitable solvent, such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM).
-
Base Addition: Add a base, such as triethylamine (B128534) (TEA) or sodium hydroxide, to the solution.[15]
-
Reagent Addition: Slowly add di-tert-butyl dicarbonate ((Boc)₂O), typically 1.1 to 1.5 molar equivalents, to the reaction mixture. The reaction is often performed at 0°C and then allowed to warm to room temperature.[15][17]
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, quench the reaction with water or a mild aqueous acid. Extract the product into an organic solvent.
-
Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield the pure N-t-Boc protected compound.
Disclaimer: This document is intended for informational purposes only and is not a substitute for a formal Material Safety Data Sheet. All laboratory work should be conducted in accordance with institutional safety policies and by trained personnel. This compound is for research use only and not for diagnostic or therapeutic use.[7]
References
- 1. genscript.com [genscript.com]
- 2. benchchem.com [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. This compound | 1346617-11-5 [m.chemicalbook.com]
- 5. This compound | LGC Standards [lgcstandards.com]
- 6. This compound | LGC Standards [lgcstandards.com]
- 7. scbt.com [scbt.com]
- 8. clearsynth.com [clearsynth.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Valaciclovir | 124832-26-4 [chemicalbook.com]
- 12. Valacyclovir | C13H20N6O4 | CID 135398742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Valaciclovir - Wikipedia [en.wikipedia.org]
- 14. What is the mechanism of Valacyclovir Hydrochloride? [synapse.patsnap.com]
- 15. jk-sci.com [jk-sci.com]
- 16. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 17. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
Commercial Suppliers of N-t-Boc-valacyclovir-d4 for Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of N-t-Boc-valacyclovir-d4, a crucial deuterated and protected analog of the antiviral prodrug valacyclovir (B1662844). This guide is intended to assist researchers in sourcing this compound for various applications, including pharmacokinetic studies, bioanalytical method development, and as an internal standard in mass spectrometry-based analyses.
Introduction to this compound
This compound is a stable isotope-labeled derivative of valacyclovir, where four hydrogen atoms have been replaced with deuterium (B1214612). The "N-t-Boc" designation indicates that the amino group of the L-valine ester is protected by a tert-butoxycarbonyl group. This protection prevents unwanted reactions at the amino group during certain experimental procedures and can be removed under specific conditions to yield valacyclovir-d4. The primary application of this compound in a research setting is as an internal standard for the quantification of valacyclovir in biological matrices. The deuterium labeling ensures that the compound is chemically identical to the unlabeled analyte but has a distinct mass, allowing for precise and accurate quantification by mass spectrometry.
Commercial Availability and Supplier Information
The primary commercial supplier of this compound for research purposes is Toronto Research Chemicals (TRC) , with distribution through LGC Standards . While other suppliers may exist, TRC is a well-established source for this specific compound.
| Supplier | Product Name | Product Code | CAS Number |
| LGC Standards (for Toronto Research Chemicals) | This compound | TRC-B673502 | 1346617-11-5 |
Technical Data
The following table summarizes the available technical data for this compound. It is important to note that specific quantitative data, such as chemical purity and isotopic enrichment, are lot-dependent and should be confirmed by consulting the Certificate of Analysis (CoA) provided by the supplier with each specific batch.
| Parameter | Value | Source |
| Molecular Formula | C₁₈H₂₄D₄N₆O₆ | LGC Standards |
| Molecular Weight | 428.48 g/mol | LGC Standards |
| Physical Appearance | Solid (Appearance may vary by lot) | General Knowledge |
| Chemical Purity | >98% (Typical, but lot-specific) | Supplier Dependent |
| Isotopic Enrichment | ≥99% atom % D (Typical, but lot-specific) | Supplier Dependent |
| Solubility | Soluble in DMSO, Methanol | General Knowledge |
| Storage Conditions | -20°C for long-term storage | General Knowledge |
Note: Researchers should always refer to the lot-specific Certificate of Analysis for precise data on purity, isotopic enrichment, and other quality control parameters.
Experimental Protocols
While specific experimental protocols will vary based on the research application, the following section outlines a general methodology for the use of this compound as an internal standard in a pharmacokinetic study of valacyclovir.
Protocol: Quantification of Valacyclovir in Plasma using LC-MS/MS with this compound as an Internal Standard
1. Deprotection of the Internal Standard:
-
To use this compound as an internal standard for valacyclovir analysis, the N-t-Boc protecting group must first be removed to yield valacyclovir-d4.
-
Method: Dissolve a known amount of this compound in a suitable solvent (e.g., methanol). Add an acidic solution (e.g., trifluoroacetic acid or hydrochloric acid in an appropriate solvent) and stir at room temperature for a specified time (e.g., 1-4 hours) to effect deprotection. The reaction progress can be monitored by LC-MS. Neutralize the reaction mixture and dilute to a final stock solution of known concentration of valacyclovir-d4.
2. Preparation of Calibration Standards and Quality Control Samples:
-
Prepare a stock solution of unlabeled valacyclovir of known concentration.
-
Serially dilute the valacyclovir stock solution with blank plasma to create calibration standards at various concentration levels.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.
3. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (calibration standard, QC, or unknown study sample), add 150 µL of the internal standard working solution (valacyclovir-d4 in acetonitrile).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Valacyclovir: m/z [M+H]⁺ → fragment ion m/z
-
Valacyclovir-d4: m/z [M+H]⁺ → fragment ion m/z (Note: The precursor and product ions for the d4-labeled standard will be 4 Da higher than the unlabeled analyte).
-
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
5. Data Analysis:
-
Integrate the peak areas for both valacyclovir and valacyclovir-d4.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of valacyclovir in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a pharmacokinetic study utilizing this compound as an internal standard.
Caption: Workflow for Bioanalytical Quantification.
Signaling Pathway (Illustrative)
As this compound is a research tool for analytical chemistry rather than a pharmacologically active agent in this form, a signaling pathway is not directly applicable. The relevant pathway is that of its deprotected, non-deuterated counterpart, valacyclovir, which acts as a prodrug for acyclovir. The diagram below illustrates this activation pathway.
Caption: Valacyclovir to Acyclovir Activation Pathway.
Methodological & Application
Application Notes and Protocols: A Detailed Synthetic Route for N-t-Boc-valacyclovir-d4 from Acyclovir
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled compounds are indispensable tools in drug metabolism and pharmacokinetic (DMPK) studies. N-t-Boc-valacyclovir-d4, a deuterated analog of the N-t-Boc protected prodrug of acyclovir, serves as an ideal internal standard for quantitative bioanalytical assays. Its identical chemical properties to the unlabeled counterpart and distinct mass ensure accurate quantification by mass spectrometry. This application note provides a detailed, step-by-step synthetic route for the preparation of this compound, commencing from the readily available antiviral drug, acyclovir. The synthesis involves the preparation of a deuterated side-chain precursor, its coupling to a protected guanine (B1146940) derivative to form acyclovir-d4 (B602433), and the final esterification with N-t-Boc-L-valine.
Synthetic Strategy Overview
The overall synthetic strategy is a multi-step process designed for efficiency and control, ensuring high purity of the final labeled compound. The key stages are:
-
Synthesis of the Deuterated Side-Chain Precursor: Preparation of 1,2-bis(chloromethoxy)ethane-d4 from commercially available ethylene (B1197577) glycol-d4.
-
Synthesis of Acyclovir-d4: Alkylation of a protected guanine derivative with the deuterated side-chain precursor.
-
N-t-Boc Protection of L-valine: Protection of the amino group of L-valine to prevent side reactions during the subsequent coupling step.
-
Coupling of N-t-Boc-L-valine with Acyclovir-d4: Esterification of acyclovir-d4 with N-t-Boc-L-valine to yield the final product, this compound.
Figure 1. Synthetic workflow for this compound from acyclovir.
Experimental Protocols
Step 1: Synthesis of 1,2-bis(chloromethoxy)ethane-d4
This protocol describes the synthesis of the key deuterated side-chain precursor.
Materials:
-
Ethylene glycol-1,1,2,2-d4 (D, 98%)
-
Paraformaldehyde
-
Hydrogen chloride (gas)
-
Dichloromethane (anhydrous)
-
Sodium sulfate (B86663) (anhydrous)
Procedure:
-
Suspend paraformaldehyde (2.1 eq.) in ethylene glycol-1,1,2,2-d4 (1.0 eq.).
-
Bubble dry hydrogen chloride gas through the suspension with stirring for 2-3 hours. The reaction mixture will become transparent, and two phases will form.
-
Pour the mixture into a separatory funnel and separate the lower organic phase.
-
Extract the upper aqueous phase with dichloromethane.
-
Combine the organic phases, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield 1,2-bis(chloromethoxy)ethane-d4 as a colorless liquid.
Step 2: Synthesis of Acyclovir-d4
This protocol details the alkylation of a protected guanine with the deuterated side-chain.
Materials:
-
N2,9-Diacetylguanine
-
1,2-bis(chloromethoxy)ethane-d4
-
p-Toluenesulfonic acid (TsOH)
-
Tetrabutylammonium (B224687) bromide (TBAB)
-
Dowtherm A
-
Ammonia (B1221849) in Methanol (B129727) (7N)
Procedure:
-
To a solution of N2,9-diacetylguanine (1.0 eq.) and tetrabutylammonium bromide (0.1 eq.) in Dowtherm A, add p-toluenesulfonic acid (0.1 eq.).
-
Heat the mixture to 150 °C and add 1,2-bis(chloromethoxy)ethane-d4 (1.2 eq.) dropwise.
-
Maintain the reaction at 150 °C for 4-6 hours, monitoring by TLC for the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude N2-acetyl-9-(2-(chloromethoxy)ethoxymethyl-d4)guanine.
-
Dissolve the crude product in a 7N solution of ammonia in methanol and stir at room temperature overnight.
-
Concentrate the solution under reduced pressure, and purify the residue by column chromatography on silica (B1680970) gel to afford acyclovir-d4.
Step 3: Synthesis of N-t-Boc-L-valine
This protocol describes the standard procedure for the N-protection of L-valine.[1]
Materials:
-
L-Valine
-
Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)
-
Sodium hydroxide (B78521) (NaOH)
-
Dioxane
-
Water
-
Ethyl acetate (B1210297)
-
Citric acid solution (10%)
Procedure:
-
Dissolve L-valine (1.0 eq.) in a 1N aqueous solution of sodium hydroxide.
-
To this solution, add a solution of di-tert-butyl dicarbonate (1.1 eq.) in dioxane.
-
Stir the mixture vigorously at room temperature for 12-16 hours, maintaining the pH between 9 and 10 by the dropwise addition of 1N NaOH.
-
After the reaction is complete (monitored by TLC), wash the reaction mixture with ethyl acetate to remove any unreacted (Boc)₂O.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a cold 10% citric acid solution.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-t-Boc-L-valine as a white solid.
Step 4: Synthesis of this compound
This final step involves the coupling of acyclovir-d4 with N-t-Boc-L-valine.
Materials:
-
Acyclovir-d4
-
N-t-Boc-L-valine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Water
Procedure:
-
Dissolve N-t-Boc-L-valine (1.5 eq.) and 4-(dimethylamino)pyridine (0.1 eq.) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of N,N'-dicyclohexylcarbodiimide (1.5 eq.) in anhydrous DMF dropwise to the cooled solution.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add acyclovir-d4 (1.0 eq.) to the reaction mixture and continue stirring at 0 °C for 2 hours, then allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).
-
Dilute the filtrate with ethyl acetate and wash successively with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound.
| Step | Compound Name | Starting Material | Molecular Weight ( g/mol ) | Expected Yield (%) | Purity (by HPLC) (%) |
| 1 | 1,2-bis(chloromethoxy)ethane-d4 | Ethylene glycol-d4 | 165.04 | 60-70 | >95 |
| 2 | Acyclovir-d4 | N2,9-Diacetylguanine | 229.23 | 40-50 | >98 |
| 3 | N-t-Boc-L-valine | L-Valine | 217.26 | 85-95 | >99 |
| 4 | This compound | Acyclovir-d4 | 428.48 | 65-75 | >99 |
Logical Relationships in the Final Coupling Step
The final coupling reaction is a critical step that forms the ester linkage between acyclovir-d4 and N-t-Boc-L-valine. The use of DCC as a coupling agent and DMAP as a catalyst is a well-established method for esterification.
Figure 2. Logical diagram of the DCC/DMAP mediated coupling reaction.
Conclusion
This application note provides a comprehensive and detailed synthetic route for this compound, a crucial internal standard for bioanalytical studies. The described protocols are based on established chemical transformations and are designed to be reproducible and scalable. By following these detailed procedures, researchers in drug development and related fields can confidently synthesize high-purity this compound for their quantitative assay needs, ultimately contributing to the accurate assessment of the pharmacokinetic properties of valacyclovir. Careful execution of each step and diligent purification are paramount to achieving the desired product quality.
References
Quantitative Analysis of Valacyclovir and its Metabolite Acyclovir in Human Plasma by LC-MS/MS
Application Note and Protocol
This document provides a detailed protocol for the simultaneous quantitative analysis of the antiviral prodrug valacyclovir (B1662844) and its active metabolite, acyclovir (B1169), in human plasma. The described method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is a highly sensitive and selective technique ideal for bioanalytical studies.[1] This protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and drug metabolism studies.
Principle
Valacyclovir is the L-valyl ester prodrug of acyclovir, which demonstrates a three to five-fold greater oral bioavailability than acyclovir itself.[2] Following oral administration, valacyclovir is rapidly absorbed and hydrolyzed in the small intestine and liver to form acyclovir and the amino acid L-valine.[2] Due to its rapid conversion, the accurate measurement of both valacyclovir and acyclovir is crucial for pharmacokinetic assessments.[1]
This protocol employs a simple and rapid protein precipitation method for sample preparation, followed by chromatographic separation on a reverse-phase C18 column.[1][2] Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) positive ion mode.[1][2] Stable isotope-labeled internal standards are used to ensure accuracy and precision.[2]
Experimental Protocols
Materials and Reagents
-
Valacyclovir hydrochloride and Acyclovir reference standards
-
Valacyclovir-d4 (VACV-D4) and Acyclovir-d4 (ACV-D4) as internal standards (IS)[2]
-
HPLC-grade acetonitrile (B52724) and methanol[1][3]
-
LC-MS grade formic acid and ammonium (B1175870) acetate[1][2]
-
Human plasma (K2-EDTA)[1]
-
Ultrapure water
Instrumentation
-
LC-MS/MS System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is required.[1][4] Examples include a Shimadzu HPLC system coupled with an Applied Biosystems API 4000 or a Thermo Fisher Quantiva triple-quadrupole MS coupled to an Ultimate 3000 UHPLC.[2][4]
-
Analytical Column : A reverse-phase C18 column, such as a Waters Atlantis T3 C18 (5 µm, 150 x 2.1 mm) or a Zorbax SB C18 (3.5 µm, 4.6 x 75 mm), is recommended.[2][3]
Preparation of Solutions
-
Stock Solutions : Prepare individual stock solutions of valacyclovir, acyclovir, VACV-D4, and ACV-D4 in water or methanol (B129727) at a concentration of 1 mg/mL or 4 mM.[1][2] Store these stock solutions at -80°C.
-
Working Solutions : Prepare working solutions by diluting the stock solutions in a mixture of acetonitrile and water (50:50, v/v).[1] These solutions are used to prepare calibration standards and quality control samples.
-
Internal Standard Working Solution : Prepare a working solution of the internal standards (VACV-D4 and ACV-D4) in acetonitrile at a suitable concentration (e.g., 200 nM).[2]
Sample Preparation (Protein Precipitation)
Protein precipitation is a straightforward and effective method for extracting valacyclovir and acyclovir from plasma.[1][2]
-
Label 1.5 mL microcentrifuge tubes for calibration standards, quality control (QC) samples, and unknown plasma samples.[1]
-
To a small volume of plasma sample (e.g., 10-50 µL), add 4 volumes of cold acetonitrile containing the internal standards (VACV-D4 and ACV-D4).[1][2] For example, for a 10 µL plasma sample, add 40 µL of the internal standard working solution.
-
Vortex the mixture for 1-5 minutes to ensure thorough mixing and to precipitate the plasma proteins.[1][2]
-
Centrifuge the samples at high speed (e.g., 17,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[2]
-
Carefully transfer the supernatant to a clean HPLC vial or a 96-well plate for analysis.[1][2]
LC-MS/MS Conditions
The following are representative LC-MS/MS conditions. These may need to be optimized for the specific instrumentation being used.
Liquid Chromatography:
| Parameter | Recommended Conditions |
| Column | Waters Atlantis T3 C18 (5 µm, 150 x 2.1 mm)[2] |
| Mobile Phase A | Water with 2 mM ammonium acetate (B1210297) and 0.2% formic acid[2] |
| Mobile Phase B | Acetonitrile with 0.2% formic acid[2] |
| Flow Rate | 0.2 mL/min[2] |
| Injection Volume | 10 µL[2] |
| Column Temperature | 45-50°C[3][5] |
| Gradient | Start with 5% B for 0.5 min, ramp to 95% B over 4 min, hold for 1 min, then return to 5% B and equilibrate for 2.5 min.[1] |
Mass Spectrometry:
| Parameter | Recommended Conditions |
| Ionization Mode | Electrospray Ionization (ESI), Positive[2] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[2] |
| MRM Transitions | Valacyclovir: m/z 325.2 → 152.1 Acyclovir: m/z 226.2 → 152.1 Valacyclovir-d4 (IS): m/z 329.2 → 152.1 Acyclovir-d4 (IS): m/z 230.2 → 152.1[2] |
Data Presentation and Method Validation
A summary of typical quantitative performance data from validated methods is presented below.
Table 1: Linearity and Sensitivity of the Method
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) |
| Valacyclovir | 0.5 - 700.0[3] | 0.5[3] |
| Acyclovir | 47.6 - 10,225[6] | 47.6[6] |
| Valacyclovir (nM) | 2 - 5000[2] | 2 nM[2] |
| Acyclovir (nM) | 2 - 5000[2] | 2 nM[2] |
Table 2: Accuracy and Precision
| Analyte | Concentration (ng/mL) | Within-Run Precision (%CV) | Between-Run Precision (%CV) | Within-Run Accuracy (%) | Between-Run Accuracy (%) |
| Valacyclovir | Low QC | 0.7 - 3.5[3] | 3.1 - 4.7[3] | 96.7 - 97.9[3] | 94.7 - 97.3[3] |
| Mid QC | 0.7 - 3.5[3] | 3.1 - 4.7[3] | 96.7 - 97.9[3] | 94.7 - 97.3[3] | |
| High QC | 0.7 - 3.5[3] | 3.1 - 4.7[3] | 96.7 - 97.9[3] | 94.7 - 97.3[3] |
Table 3: Recovery
| Analyte | Mean Recovery (%) |
| Valacyclovir | 99.17 ± 10.78[3] |
| Valacyclovir-d8 (IS) | 110.84 ± 8.74[3] |
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate the experimental workflow for the quantitative analysis of valacyclovir and the metabolic activation pathway.
Caption: Experimental workflow for valacyclovir analysis.
Caption: Metabolic activation of valacyclovir.
References
- 1. benchchem.com [benchchem.com]
- 2. A sensitive liquid chromatography-tandem mass spectrometry method for the quantification of valacyclovir and its metabolite acyclovir in mouse and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. akjournals.com [akjournals.com]
- 4. A UHPLC–MS/MS Method for Therapeutic Drug Monitoring of Aciclovir and Ganciclovir in Plasma and Dried Plasma Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A UHPLC–MS/MS Method for Therapeutic Drug Monitoring of Aciclovir and Ganciclovir in Plasma and Dried Plasma Spots [mdpi.com]
- 6. researchgate.net [researchgate.net]
LC-MS/MS Method for the Quantification of Acyclovir and its Prodrug Valacyclovir in Biological Matrices
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the development and validation of a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the antiviral drug acyclovir (B1169) and its prodrug valacyclovir (B1662844) in biological matrices, primarily human plasma. This method is crucial for pharmacokinetic (PK) studies, therapeutic drug monitoring (TDM), and bioequivalence studies in the development and clinical application of these antiviral agents. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection, along with a summary of validation parameters based on established methodologies.
Introduction
Acyclovir is a synthetic purine (B94841) nucleoside analogue with potent antiviral activity against herpes simplex viruses (HSV-1 and HSV-2) and varicella-zoster virus (VZV).[1][2] Valacyclovir, the L-valine ester of acyclovir, is a prodrug that is rapidly and almost completely converted to acyclovir and L-valine after oral administration, leading to significantly higher bioavailability of acyclovir.[3][4][5]
Accurate and sensitive quantification of both acyclovir and valacyclovir is essential for assessing the pharmacokinetic profile of these drugs. LC-MS/MS has become the gold standard for bioanalytical assays due to its high selectivity, sensitivity, and speed.[2] This application note details a reliable LC-MS/MS method suitable for high-throughput analysis in a research or clinical setting.
Mechanism of Action
Valacyclovir is absorbed in the gastrointestinal tract and rapidly converted to acyclovir by first-pass intestinal and/or hepatic metabolism.[3][6] Acyclovir's antiviral activity is initiated by its selective phosphorylation by viral thymidine (B127349) kinase (TK) into acyclovir monophosphate.[1][7][8][9] Host cell kinases then further phosphorylate it to acyclovir diphosphate (B83284) and subsequently to the active acyclovir triphosphate.[7][9] Acyclovir triphosphate competitively inhibits viral DNA polymerase and gets incorporated into the growing viral DNA chain, leading to chain termination and halting viral replication.[3][7][10] This selective activation in virus-infected cells is the basis for its low toxicity to host cells.[7][8]
Experimental Protocols
This section details the materials and procedures for the quantification of acyclovir and valacyclovir.
Materials and Reagents
-
Acyclovir and Valacyclovir reference standards
-
Acyclovir-d4 and Valacyclovir-d4 (or other suitable stable isotope-labeled internal standards)[7]
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve acyclovir, valacyclovir, and their respective internal standards (IS) in methanol to obtain stock solutions of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the stock solutions with a mixture of methanol and water (e.g., 50:50, v/v) to create working solutions for calibration standards and quality control (QC) samples.
Sample Preparation
A simple protein precipitation method is often sufficient for plasma samples.[7]
-
Aliquot 50 µL of plasma sample, calibrator, or QC into a microcentrifuge tube.
-
Add 200 µL of cold acetonitrile containing the internal standards (e.g., Acyclovir-d4 and Valacyclovir-d4 at 200 nM each).[7]
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 17,000 x g) for 10 minutes at 4°C.[7]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
For methods requiring higher sensitivity or cleaner extracts, solid-phase extraction (SPE) can be employed.[3]
LC-MS/MS Conditions
The following are typical starting conditions that can be optimized for specific instrumentation.
Liquid Chromatography (LC):
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., Waters Atlantis T3, 2.1 x 150 mm, 5 µm)[7] |
| Mobile Phase A | 0.2% Formic acid and 2 mM Ammonium Acetate in Water[7] |
| Mobile Phase B | 0.2% Formic acid in Acetonitrile[7] |
| Flow Rate | 0.2 mL/min[7] |
| Injection Volume | 10 µL[7] |
| Column Temp. | 40°C |
| Gradient | Start with low %B, ramp up to elute analytes, then return to initial conditions for re-equilibration. A typical gradient runs for about 9 minutes.[7] |
Tandem Mass Spectrometry (MS/MS):
| Parameter | Recommended Condition |
| Ion Source | Electrospray Ionization (ESI), Positive Mode[7] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | ~4800 V[7] |
| Source Temp. | ~500°C[7] |
| Curtain Gas | ~20 psi[7] |
| Nebulizer Gas | ~60 psi[7] |
| Heater Gas | ~60 psi[7] |
MRM Transitions:
The precursor-to-product ion transitions should be optimized by infusing individual standard solutions. Commonly used transitions are provided below.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Acyclovir | 226.2 | 152.1 | ~18-25 |
| Valacyclovir | 325.2 | 152.1 | ~23-50 |
| Acyclovir-d4 (IS) | 230.2 | 152.1 | ~18-25 |
| Valacyclovir-d4 (IS) | 329.2 | 152.1 | ~23-50 |
(Collision energies are instrument-dependent and require optimization)[7]
Method Validation and Performance
A comprehensive validation should be performed according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters from published methods are summarized below.
Quantitative Data Summary:
| Parameter | Acyclovir | Valacyclovir | Reference |
| Linearity Range | 2 - 5000 nM (in plasma) | 2 - 5000 nM (in plasma) | [7] |
| 47 - 10,255 ng/mL (in plasma) | 5 - 1,075 ng/mL (in plasma) | [3] | |
| LLOQ | 2 nM | 2 nM | [7] |
| 47.6 ng/mL | 5.0 ng/mL | [3] | |
| Intra-day Precision (%CV) | < 10% | < 10% | [7] |
| Inter-day Precision (%CV) | < 10% | < 10% | [7] |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±15% (±20% at LLOQ) | [7] |
| Recovery | > 80% | > 80% | [10] |
Data Analysis
Quantification is performed by calculating the peak area ratio of the analyte to its corresponding internal standard. A calibration curve is constructed by plotting the peak area ratios against the nominal concentrations of the calibration standards using a weighted (e.g., 1/x or 1/x²) linear regression.
Conclusion
The LC-MS/MS method described provides a sensitive, selective, and reliable approach for the simultaneous quantification of acyclovir and valacyclovir in biological matrices. The simple sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis in support of preclinical and clinical studies. The method demonstrates excellent performance in terms of linearity, sensitivity, precision, and accuracy, meeting the requirements for bioanalytical method validation.
References
- 1. The biochemistry and mechanism of action of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiviral therapy of HSV-1 and -2 - Human Herpesviruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Valaciclovir: development, clinical utility and potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. everlywell.com [everlywell.com]
- 6. What is the mechanism of Valacyclovir Hydrochloride? [synapse.patsnap.com]
- 7. What is the mechanism of Acyclovir? [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. What is the mechanism of Acyclovir Sodium? [synapse.patsnap.com]
- 10. ck12.org [ck12.org]
Application Note: 1H and 13C NMR Analysis of N-t-Boc-valacyclovir-d4
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed analysis of N-t-Boc-valacyclovir-d4 using Nuclear Magnetic Resonance (NMR) spectroscopy. This compound is a deuterated, protected intermediate of the antiviral drug valacyclovir. Isotopic labeling is a critical tool in drug metabolism and pharmacokinetic (DMPK) studies. This application note outlines the expected ¹H and ¹³C NMR spectral data, provides detailed experimental protocols for sample preparation and data acquisition, and illustrates the compound's role in the broader context of antiviral drug action. While experimental spectra for the deuterated isotopologue are not widely published, this note provides a comprehensive analysis based on the known spectrum of the non-deuterated analogue and the specific location of the deuterium (B1214612) labels.
Introduction
N-t-Boc-valacyclovir is a key intermediate in the synthesis of valacyclovir, a prodrug of acyclovir (B1169) used in the treatment of herpes simplex virus (HSV) and varicella-zoster virus (VZV) infections.[1][2] The "-d4" designation indicates the presence of four deuterium atoms, which, according to its IUPAC name, "[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-1,1,2,2-tetradeuterioethyl] (2S)-2-amino-3-methylbutanoate;hydrochloride," are located on the ethyl ester portion of the molecule. This isotopic labeling is invaluable for metabolic studies, allowing researchers to trace the fate of the drug molecule in biological systems with high precision. NMR spectroscopy is an essential technique for confirming the identity, purity, and structure of such labeled compounds.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the expected chemical shifts for this compound. The ¹H NMR data for the non-deuterated analogue, N-t-Boc-valacyclovir, is provided as a reference, obtained from patent literature (DMSO-d₆).[3] The predicted ¹H NMR spectrum of the d4 variant will be identical, with the notable exception of the signals corresponding to the deuterated methylene (B1212753) protons, which will be absent. The ¹³C NMR chemical shifts are predicted based on the structure and known substituent effects.
Table 1: ¹H NMR Data for N-t-Boc-valacyclovir and Predicted Data for this compound in DMSO-d₆
| Assignment | N-t-Boc-valacyclovir Chemical Shift (δ, ppm)[3] | Multiplicity[3] | Coupling Constant (J, Hz)[3] | Predicted this compound Chemical Shift (δ, ppm) |
| Valine-CH(CH₃)₂ | 0.79 | d | 6.6 | ~0.79 |
| Boc-C(CH₃)₃ | 1.35 | s | - | ~1.35 |
| Valine-CH(CH₃)₂ | 1.80-2.00 | m | - | ~1.80-2.00 |
| O-CH₂-CH₂-O | 3.60-3.80 | m | - | Absent |
| Valine-α-CH | 4.00-4.30 | m | - | ~4.00-4.30 |
| N-CH₂-O | 5.33 | s | - | ~5.33 |
| Guanine-NH₂ | 6.49 | s | - | ~6.49 |
| Valine-NH | 7.11 | d | 7.9 | ~7.11 |
| Guanine-H8 | 7.79 | s | - | ~7.79 |
| Guanine-NH | 10.63 | s | - | ~10.63 |
Table 2: Predicted ¹³C NMR Data for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) |
| Valine-CH(CH₃)₂ | ~18.5, ~19.5 |
| Boc-C(CH₃)₃ | ~28.0 |
| Valine-CH(CH₃)₂ | ~30.5 |
| Valine-α-CH | ~59.0 |
| O-CD₂-CD₂-O | ~67.0 (triplet, due to C-D coupling) |
| N-CH₂-O | ~70.0 |
| Boc-(CH₃)₃C | ~78.0 |
| Guanine-C5 | ~116.5 |
| Guanine-C4 | ~151.0 |
| Boc-C=O | ~155.5 |
| Guanine-C2 | ~156.5 |
| Guanine-C6 | ~157.0 |
| Valine-C=O | ~172.0 |
Note: The signals for the deuterated carbons (O-CD₂-CD₂-O) in the ¹³C NMR spectrum will appear as multiplets (typically triplets for CD₂) due to one-bond carbon-deuterium coupling and will have a lower intensity. A proton-decoupled ¹³C NMR experiment will still show this C-D coupling.
Experimental Protocols
1. Sample Preparation
A well-prepared sample is crucial for obtaining high-quality NMR data.
-
Materials:
-
This compound (5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated solvent (e.g., DMSO-d₆, ≥99.9% D)
-
High-quality 5 mm NMR tube
-
Pasteur pipette with a cotton or glass wool plug
-
Vortex mixer or sonicator
-
-
Procedure:
-
Accurately weigh the desired amount of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[4]
-
Gently vortex or sonicate the mixture until the sample is completely dissolved.
-
Filter the solution through a Pasteur pipette containing a small plug of cotton or glass wool directly into the NMR tube to remove any particulate matter.[5]
-
Ensure the final sample height in the NMR tube is approximately 4-5 cm.
-
Cap the NMR tube securely and wipe the outside with a lint-free tissue.
-
2. NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
-
Software: Standard NMR data acquisition and processing software.
-
¹H NMR Acquisition Parameters (Example):
-
Pulse Program: Standard single-pulse experiment (e.g., zg30)
-
Solvent: DMSO
-
Temperature: 298 K
-
Spectral Width: -2 to 12 ppm
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16-64 (depending on sample concentration)
-
-
¹³C NMR Acquisition Parameters (Example):
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30)
-
Solvent: DMSO
-
Temperature: 298 K
-
Spectral Width: -10 to 180 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more (as ¹³C is less sensitive)
-
Data Processing and Analysis
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain pure absorption lineshapes.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the peaks based on their chemical shifts, multiplicities, and coupling constants (for ¹H), and by comparison with the reference data and predicted values.
Visualizations
Caption: Experimental workflow for NMR analysis.
Caption: Valacyclovir's mechanism of action pathway.
Conclusion
The ¹H and ¹³C NMR analysis of this compound is essential for verifying its structure and isotopic incorporation. The predicted spectra, based on the non-deuterated analogue, show the expected absence of proton signals from the deuterated ethyl ester chain in the ¹H NMR spectrum. This application note provides the necessary protocols and expected data for researchers working with this and similar deuterated compounds. The successful synthesis and characterization of such labeled molecules are fundamental to advancing our understanding of drug metabolism and developing more effective antiviral therapies.
References
- 1. What is the mechanism of Valacyclovir Hydrochloride? [synapse.patsnap.com]
- 2. Valacyclovir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. mdpi.com [mdpi.com]
- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 5. NMR Sample Preparation [nmr.chem.umn.edu]
Application Notes and Protocols: Procedure for Boc Deprotection of N-t-Boc-valacyclovir-d4
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the deprotection of the tert-butyloxycarbonyl (Boc) group from N-t-Boc-valacyclovir-d4. The Boc protecting group is widely used in organic synthesis to temporarily block amine functionalities due to its stability under various conditions and its facile removal under acidic conditions.[1][2] This protocol details the use of hydrogen chloride (HCl) in 1,4-dioxane (B91453), a common and efficient method for this transformation.[1][3][4] The application note includes a detailed experimental protocol, a summary of reaction parameters, and visual representations of the reaction mechanism and experimental workflow to ensure clarity and reproducibility.
Introduction
Valacyclovir (B1662844) is an antiviral medication used to treat infections caused by the herpes simplex virus (HSV) and varicella-zoster virus (VZV). The synthesis of valacyclovir often involves the use of protecting groups to ensure selective reactions. The tert-butyloxycarbonyl (Boc) group is a frequently employed protecting group for the amine functionality of the valine ester moiety. Its removal is a critical final step in the synthesis.
The deprotection of the Boc group is typically achieved under acidic conditions.[5] Common reagents for this purpose include trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in an organic solvent such as 1,4-dioxane or methanol.[6] The acid-catalyzed mechanism involves the protonation of the carbonyl oxygen of the Boc group, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to yield the free amine.[2][7][8] This protocol focuses on the use of 4M HCl in 1,4-dioxane, a method known for its efficiency and selectivity.[3][4]
Chemical Reaction Mechanism
The deprotection of this compound with HCl proceeds through a well-established acid-catalyzed cleavage mechanism. The key steps are:
-
Protonation: The acidic proton from HCl protonates the carbonyl oxygen of the Boc group.
-
Cleavage: The protonated Boc group becomes unstable, leading to the cleavage of the C-O bond and the formation of a stable tert-butyl cation and a carbamic acid intermediate.
-
Decarboxylation: The carbamic acid intermediate is unstable and rapidly decomposes, releasing carbon dioxide.
-
Protonation of Amine: The resulting free amine is protonated by the excess HCl in the reaction mixture to form the hydrochloride salt of valacyclovir-d4.
Caption: Acid-catalyzed deprotection mechanism of this compound.
Experimental Protocol
This protocol describes the deprotection of this compound using 4M HCl in 1,4-dioxane.
3.1. Materials
-
This compound
-
4M Hydrogen Chloride in 1,4-dioxane
-
Anhydrous Diethyl Ether
-
Anhydrous Dichloromethane (DCM) (optional, for dissolution)
-
Argon or Nitrogen gas supply
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
High-vacuum pump
-
Glass funnel with fritted disc
-
pH paper or pH meter
3.2. Procedure
-
Preparation: In a clean, dry round-bottom flask, dissolve this compound in a minimal amount of anhydrous dichloromethane (if necessary for solubility).
-
Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen).
-
Reagent Addition: Cool the solution in an ice bath to 0 °C. Slowly add 4M HCl in 1,4-dioxane (typically 5-10 equivalents relative to the substrate) to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS). The reaction is typically complete within 30 minutes to 2 hours for many Boc-protected amino acids.[3][4]
-
Work-up: Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Precipitation: To the resulting residue, add anhydrous diethyl ether to precipitate the valacyclovir-d4 hydrochloride salt.
-
Isolation: Collect the solid product by filtration through a fritted glass funnel.
-
Washing: Wash the solid with cold, anhydrous diethyl ether to remove any remaining impurities.
-
Drying: Dry the product under high vacuum to obtain the final valacyclovir-d4 hydrochloride salt.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for Boc deprotection reactions using acidic reagents.
| Parameter | HCl in 1,4-Dioxane | Trifluoroacetic Acid (TFA) in DCM |
| Concentration | 4 M | 20-50% v/v |
| Equivalents of Acid | 5 - 10 | Excess (used as solvent/co-solvent) |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 30 minutes - 4 hours | 30 minutes - 2 hours |
| Work-up | Evaporation and precipitation | Evaporation (TFA is volatile) |
| Yield | Generally >90% | Generally >90% |
| Remarks | Product is isolated as the HCl salt. | Product is isolated as the TFA salt. |
Note: The optimal conditions may vary depending on the specific substrate and scale of the reaction. It is recommended to monitor the reaction progress.
Experimental Workflow
The following diagram illustrates the general workflow for the Boc deprotection of this compound.
Caption: Experimental workflow for Boc deprotection.
Safety Precautions
-
Hydrogen chloride and 1,4-dioxane are hazardous. Handle these reagents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
1,4-Dioxane is a suspected carcinogen and can form explosive peroxides. Use freshly opened bottles or test for peroxides before use.
-
Trifluoroacetic acid is highly corrosive. Handle with extreme care.
Conclusion
The procedure outlined in this application note provides a reliable and efficient method for the deprotection of this compound using 4M HCl in 1,4-dioxane. The provided data and visual aids are intended to facilitate the successful implementation of this protocol in a laboratory setting. For substrates containing other acid-labile protecting groups, careful consideration of the reaction conditions is necessary to ensure selective deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. experts.arizona.edu [experts.arizona.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. total-synthesis.com [total-synthesis.com]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
Application Notes and Protocols for N-t-Boc-valacyclovir-d4 in Drug Metabolism Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-t-Boc-valacyclovir-d4 is a stable isotope-labeled derivative of N-t-Boc-valacyclovir, a protected form of the antiviral prodrug valacyclovir (B1662844). The incorporation of four deuterium (B1214612) atoms provides a mass shift that makes it an ideal internal standard for quantitative bioanalytical assays using mass spectrometry. This document provides detailed application notes and protocols for the use of this compound in drug metabolism and pharmacokinetic (DMPK) research, focusing on its application as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of valacyclovir and its active metabolite, acyclovir (B1169).
Valacyclovir is the L-valyl ester prodrug of acyclovir, which has significantly greater oral bioavailability than acyclovir itself.[1][2] After oral administration, valacyclovir is rapidly absorbed and extensively converted to acyclovir and L-valine through first-pass metabolism in the intestine and liver.[3][4] Acyclovir is the active antiviral agent that, after phosphorylation to its triphosphate form, inhibits viral DNA replication.[5] Understanding the pharmacokinetic profile of both the prodrug (valacyclovir) and the active drug (acyclovir) is critical for drug development and clinical use.
The use of stable isotope-labeled internal standards is crucial for correcting for variability in sample preparation and mass spectrometric analysis, thereby ensuring the accuracy and precision of the quantitative data.[6] this compound, with its deuterium labeling, serves as an excellent tool for these studies.[6][7]
Application 1: Internal Standard for LC-MS/MS Quantification of Valacyclovir and Acyclovir in Plasma
The primary application of this compound is as an internal standard (IS) for the simultaneous quantification of valacyclovir and its metabolite acyclovir in biological matrices such as plasma. In this application, a known concentration of the deuterated standard is spiked into plasma samples prior to extraction. The ratio of the analyte signal to the internal standard signal is used to construct a calibration curve and quantify the analytes in unknown samples. This approach minimizes errors arising from sample preparation inconsistencies and matrix effects in the MS source.[6]
It is important to note that this compound is a protected form. For use as an internal standard for valacyclovir, the tert-butoxycarbonyl (Boc) protecting group must be removed. This can be achieved during the sample preparation process, for example, by treatment with a mild acid, to generate valacyclovir-d4. Alternatively, if the mass spectrometer conditions are harsh enough, in-source fragmentation may remove the Boc group. For the purpose of the following protocol, we will assume a deprotection step is included in the sample preparation.
Experimental Protocol: Quantification of Valacyclovir and Acyclovir in Human Plasma
This protocol is adapted from established LC-MS/MS methods for valacyclovir and acyclovir.[6][8][9]
1. Materials and Reagents
-
This compound
-
Valacyclovir reference standard
-
Acyclovir reference standard
-
Acyclovir-d4 (B602433) (as an internal standard for acyclovir)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Trifluoroacetic acid (TFA)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis MCX)
2. Preparation of Stock and Working Solutions
-
Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Internal Standard Deprotection: To generate valacyclovir-d4, the Boc group is removed. A small aliquot of the this compound stock can be treated with a solution of 1% TFA in methanol and gently warmed (e.g., 40°C for 30 minutes) to drive the deprotection. The completion of the reaction should be monitored by LC-MS. The resulting valacyclovir-d4 solution is then used to prepare the working internal standard solution.
-
Internal Standard Working Solution: Prepare a working solution containing valacyclovir-d4 and acyclovir-d4 at a concentration of 200 nM in acetonitrile.[9]
-
Analyte Stock Solutions: Prepare 1 mg/mL stock solutions of valacyclovir and acyclovir in methanol.
-
Calibration Standards and Quality Controls (QCs): Prepare calibration standards and QC samples by spiking appropriate amounts of the analyte stock solutions into blank human plasma.
3. Sample Preparation (Protein Precipitation) [9]
-
Label microcentrifuge tubes for blank samples, calibration standards, QCs, and unknown plasma samples.
-
Pipette 10 µL of plasma into the appropriately labeled tube.
-
Add 40 µL of the internal standard working solution (containing valacyclovir-d4 and acyclovir-d4 in acetonitrile).
-
Vortex for 5 minutes to precipitate proteins.
-
Centrifuge at 17,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an LC vial for analysis.
4. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | Reversed-phase C18 column (e.g., Zorbax SB C18, 4.6 x 75 mm, 3.5 µm)[6] |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Methanol |
| Gradient | A suitable gradient to separate the analytes. For example: 0-1 min (20% B), 1-5 min (20-80% B), 5-6 min (80% B), 6-7 min (80-20% B), 7-9 min (20% B). |
| Flow Rate | 0.25 mL/min[8] |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See table below |
Table 1: Mass Spectrometry Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Valacyclovir | 325.2 | 152.0 |
| Valacyclovir-d4 (IS) | 329.2 | 152.0 |
| Acyclovir | 226.1 | 152.1 |
| Acyclovir-d4 (IS) | 230.1 | 156.1 |
Note: The exact m/z values may need to be optimized on the specific instrument used.
5. Data Analysis and Quantification
-
Construct calibration curves by plotting the peak area ratio of the analyte to its corresponding internal standard against the nominal concentration of the calibration standards.
-
Use a weighted (e.g., 1/x²) linear regression to fit the data.
-
Determine the concentrations of valacyclovir and acyclovir in the QC and unknown samples from the calibration curve.
Expected Quantitative Data
The performance of the assay should be validated according to regulatory guidelines. The following table provides representative data from similar validated assays.
Table 2: Representative Assay Performance Characteristics
| Parameter | Valacyclovir | Acyclovir |
| Linearity Range | 0.5 - 700.0 ng/mL[8] | 2 - 5000 nM (equivalent to ~0.45 - 1125 ng/mL)[9] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[8] | 2 nM (~0.45 ng/mL)[9] |
| Intra-day Precision (%CV) | < 15% | < 15% |
| Inter-day Precision (%CV) | < 15% | < 15% |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Mean Recovery | > 85% | > 85% |
Application 2: Tracer for In Vitro and In Vivo Drug Metabolism Studies
This compound can also be used as a tracer to investigate the metabolic fate of valacyclovir. In these studies, the deuterated compound is administered to an in vitro system (e.g., liver microsomes, hepatocytes) or to an animal model. The deuterium label allows for the differentiation of the administered compound and its metabolites from endogenous compounds in the biological matrix. This is particularly useful for identifying and quantifying metabolites.
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
1. Materials and Reagents
-
This compound
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (with 0.1% formic acid)
-
Control compounds (e.g., a high clearance and a low clearance compound)
2. Incubation Procedure
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mM.
-
In a microcentrifuge tube, pre-incubate HLMs (final concentration 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound (final concentration 1 µM) and the NADPH regenerating system.
-
Incubate at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding 3 volumes of cold acetonitrile containing a suitable internal standard.
-
Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS.
3. Data Analysis
-
Monitor the disappearance of the parent compound (this compound) over time.
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Visualizations
Metabolic Pathway of Valacyclovir
Caption: Metabolic activation of the prodrug valacyclovir to the active acyclovir triphosphate.
Experimental Workflow for Bioanalytical Sample Quantification
References
- 1. Valacyclovir: a review of its antiviral activity, pharmacokinetic properties, and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Valaciclovir. A review of its antiviral activity, pharmacokinetic properties and therapeutic efficacy in herpesvirus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Absolute bioavailability and metabolic disposition of valaciclovir, the L-valyl ester of acyclovir, following oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic disposition of the acyclovir prodrug valaciclovir in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-t-Boc-valacyclovir | 502421-44-5 | FB18986 | Biosynth [biosynth.com]
- 6. researchgate.net [researchgate.net]
- 7. A UHPLC–MS/MS Method for Therapeutic Drug Monitoring of Aciclovir and Ganciclovir in Plasma and Dried Plasma Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 8. akjournals.com [akjournals.com]
- 9. A sensitive liquid chromatography-tandem mass spectrometry method for the quantification of valacyclovir and its metabolite acyclovir in mouse and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of N-t-Boc-valacyclovir-d4
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and efficient preparative High-Performance Liquid Chromatography (HPLC) method for the purification of N-t-Boc-valacyclovir-d4. The described protocol is designed for researchers and scientists engaged in the synthesis and purification of isotopically labeled drug compounds and intermediates. This method effectively separates the target compound from common process-related impurities, ensuring high purity of the final product.
Introduction
This compound is a deuterated and protected intermediate in the synthesis of valacyclovir-d4, a stable isotope-labeled version of the antiviral drug valacyclovir. Stable isotope-labeled compounds are critical internal standards in pharmacokinetic and metabolic studies. The purity of these intermediates is paramount to the successful synthesis of the final active pharmaceutical ingredient (API). This document provides a detailed protocol for the preparative HPLC purification of this compound, ensuring the removal of key impurities.
Experimental Protocol
Materials and Reagents
-
Crude Sample: this compound (synthesized in-house or obtained from a supplier)
-
Solvents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized Water (18 MΩ·cm)
-
-
Buffer: Ammonium (B1175870) Acetate (B1210297) (HPLC grade)
Instrumentation and Chromatographic Conditions
A standard preparative HPLC system equipped with a UV detector is suitable for this purification.
| Parameter | Specification |
| HPLC System | Preparative HPLC with Gradient Capability |
| Column | C18 Reverse-Phase Column (e.g., 250 x 21.2 mm, 5 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 20.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 5 mL (concentration-dependent) |
| Column Temperature | Ambient |
Sample Preparation
-
Dissolve the crude this compound in a minimal amount of a mixture of Mobile Phase A and Methanol (e.g., 1:1 v/v) to a final concentration of approximately 10-20 mg/mL.
-
Ensure the sample is fully dissolved. Sonication may be used if necessary.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 5 | 90 | 10 |
| 35 | 40 | 60 |
| 40 | 10 | 90 |
| 45 | 10 | 90 |
| 46 | 90 | 10 |
| 55 | 90 | 10 |
Post-Purification Processing
-
Collect fractions corresponding to the main product peak.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the fractions with the desired purity.
-
Remove the organic solvent (Acetonitrile) using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid.
Data Presentation
The following table summarizes representative data obtained from the HPLC purification. Retention times and purity are illustrative and may vary depending on the specific HPLC system and column used.
| Compound | Retention Time (min) | Purity (Pre-Purification) | Purity (Post-Purification) |
| Acyclovir-d4 | ~ 8.5 | 5% | < 0.1% |
| N-t-Boc-L-valine | ~ 15.2 | 3% | < 0.1% |
| This compound | ~ 25.8 | 90% | > 99.5% |
| D-diastereomer | ~ 27.1 | 2% | < 0.1% |
Visualization of the Experimental Workflow
Caption: Workflow for the HPLC purification of this compound.
Discussion
The developed reverse-phase HPLC method successfully purifies this compound from its key process-related impurities. The use of a C18 column provides excellent separation based on the hydrophobicity of the compounds. Acyclovir-d4, being more polar, elutes earlier, while the more hydrophobic this compound is retained longer. The gradient elution allows for a good separation of the main compound from closely eluting impurities such as the D-diastereomer. The use of ammonium acetate as a mobile phase modifier is crucial to maintain a neutral pH, which prevents the acid-labile t-Boc protecting group from being cleaved during the purification process. The final lyophilization step yields a high-purity product suitable for subsequent synthetic steps.
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-t-Boc-Valacyclovir-d4
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of N-t-Boc-valacyclovir-d4 synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis of this compound typically follows the same pathway as its non-deuterated counterpart, with the key difference being the use of a deuterated starting material. The general route involves the coupling of acyclovir-d4 (B602433) with N-t-Boc-L-valine. This is followed by purification to yield the desired this compound.
Q2: What are the primary challenges in synthesizing this compound?
The main challenges are similar to those in many deuterated drug syntheses and include:
-
Cost and Availability of Deuterated Starting Materials: Deuterium-labeled compounds, such as acyclovir-d4, can be expensive and less readily available than their non-deuterated analogs.[1]
-
Achieving High Isotopic Purity: Ensuring that all desired positions are deuterated to a high percentage is crucial and can be challenging to achieve and verify.[1] Standard purification techniques may not separate isotopic mixtures.[1]
-
Preventing H/D Exchange: During the reaction and work-up, there is a risk of deuterium-hydrogen (D/H) exchange, which would lower the isotopic purity of the final product.
-
Side Reactions: As with the non-deuterated synthesis, side reactions can occur, leading to impurities that can be difficult to remove.
Q3: How can I monitor the progress of the reaction?
Reaction progress can be monitored using standard chromatographic techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting materials (acyclovir-d4 and N-t-Boc-L-valine) and the formation of the product.
Q4: What analytical techniques are recommended for product characterization and isotopic purity determination?
A combination of analytical methods is recommended:
-
Mass Spectrometry (MS): To confirm the molecular weight of the deuterated product and to determine the extent of deuterium (B1214612) incorporation by analyzing the isotopologue distribution.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ²H NMR): To confirm the structure of the compound and the specific sites of deuteration. The absence of signals in the ¹H NMR spectrum at the deuterated positions and the presence of corresponding signals in the ²H NMR spectrum provide evidence of successful deuteration.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete Coupling Reaction: The reaction between acyclovir-d4 and N-t-Boc-L-valine may not have gone to completion. | - Ensure all reagents, especially the coupling agents (e.g., DCC, EDC), are fresh and anhydrous.- Optimize the stoichiometry of the coupling agent and catalyst (e.g., DMAP).- Monitor the reaction by TLC or HPLC until the starting material is consumed.[1] |
| Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently or too high, leading to side reactions. | - For DCC/DMAP mediated coupling, a temperature range of -5 to 0 °C is often optimal to minimize side reactions.[2] | |
| Poor Quality Starting Materials: Impurities in acyclovir-d4 or N-t-Boc-L-valine can interfere with the reaction. | - Ensure the purity of starting materials using appropriate analytical techniques before starting the synthesis. | |
| Low Isotopic Purity (Incomplete Deuteration) | H/D Exchange: Presence of protic solvents or acidic/basic conditions can lead to the exchange of deuterium with hydrogen. | - Use anhydrous deuterated solvents where possible and necessary.- Carefully control the pH during the reaction and work-up.- Minimize exposure to atmospheric moisture. |
| Incomplete Deuteration of Starting Material: The initial acyclovir-d4 may not have the desired level of deuterium incorporation. | - Verify the isotopic purity of the deuterated starting material by MS or NMR before use. | |
| Presence of Dicyclohexylurea (DCU) Byproduct in Product | Inefficient Removal of DCU: If dicyclohexylcarbodiimide (B1669883) (DCC) is used as the coupling agent, the byproduct DCU can co-precipitate with the product. | - DCU is largely insoluble in many organic solvents and can be removed by filtration after the coupling reaction is complete.- Thoroughly wash the filtered product with a suitable solvent to remove any remaining DCU. |
| Formation of Racemic Mixture (D-isomer) | High Reaction Temperature: Elevated temperatures during the coupling step can lead to racemization of the L-valine moiety. | - Maintain a low reaction temperature (e.g., -5 to 0 °C) during the coupling reaction.[2] |
| Thermal Stress During Work-up: High temperatures during solvent distillation can also cause racemization. | - Remove solvents under reduced pressure at a lower temperature. |
Experimental Protocols
1. Coupling of Acyclovir-d4 with N-t-Boc-L-valine using DCC/DMAP
This protocol is adapted from the synthesis of non-deuterated N-t-Boc-valacyclovir and should be performed under anhydrous conditions to minimize H/D exchange.
-
In a round-bottom flask, dissolve N-t-Boc-L-valine and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in an anhydrous solvent such as N,N-dimethylformamide (DMF).
-
Cool the solution to -5 to 0 °C in an ice-salt bath.
-
Add a solution of dicyclohexylcarbodiimide (DCC) in anhydrous DMF dropwise to the cooled solution.
-
After stirring for 20-30 minutes, add acyclovir-d4 to the reaction mixture.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC or HPLC.
-
Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU) and wash it with a small amount of cold DMF.
-
The filtrate containing the this compound can then be carried forward to the purification step.
2. Purification of this compound
-
To the filtrate from the coupling reaction, add a non-polar solvent (e.g., ethyl acetate) to precipitate the product.
-
Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography on silica (B1680970) gel.
-
A reported method for the non-deuterated compound involves adding the reaction mixture to a 0.3 N hydrochloric acid solution at 0 °C to precipitate the product, which is then filtered and dried.[3] This method should be used with caution to avoid any potential for H/D exchange.
Data Presentation
Table 1: Reported Yields for N-t-Boc-Protected Valacyclovir (B1662844) Synthesis (Non-Deuterated)
| Coupling Agent | Catalyst | Solvent | Yield (%) | Purity (%) | Reference |
| DCC | DMAP | DMF | 75 | 99.7 (HPLC) | [3] |
| EDC·HCl | DMAP | DMF | 97 | 98.2 (HPLC) | [3] |
Note: Yields for the deuterated synthesis may vary and should be optimized.
Visualizations
References
Identifying and minimizing by-products in valacyclovir synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing by-products during the synthesis of valacyclovir (B1662844).
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products observed in valacyclovir synthesis?
A1: The synthesis of valacyclovir can lead to the formation of several process-related impurities and degradation products. The most commonly encountered by-products include:
-
D-Valacyclovir (D-isomer): A diastereomer of valacyclovir that forms due to racemization of the L-valine chiral center during the coupling reaction.[1]
-
Acyclovir (B1169) (Impurity B): Unreacted starting material or a degradation product from the hydrolysis of valacyclovir.[2]
-
Guanine (Impurity A): A potential degradation product of the purine (B94841) ring in acyclovir or valacyclovir.[2]
-
Impurity C (N-methyl-valacyclovir): Formed from the condensation of N-methyl-L-valine with acyclovir. N-methyl-L-valine can be an impurity in the L-valine starting material.[3]
-
Impurity D (N-ethyl-valacyclovir): Arises from the N-ethylation of the protected L-valine intermediate.[3]
-
Impurity E (N-benzyloxycarbonyl-valacyclovir): The protected intermediate that may be carried over if the deprotection step is incomplete.[2]
-
Impurity F (L-Valine 2-hydroxyethyl ester): Can be formed from the reaction of N-CBZ-L-Valine with an ethanol (B145695) impurity in the solvent.[3]
-
Impurity G (4-dimethylaminopyridine - DMAP): The catalyst used in the coupling reaction, which may be present as a residual impurity.[2]
-
N-formyl-valacyclovir: This impurity can form during the synthesis or upon storage of valacyclovir.[4]
-
Dicyclohexylurea (DCU): A by-product of the dicyclohexylcarbodiimide (B1669883) (DCC) coupling agent.[5]
Q2: What are the primary causes of by-product formation?
A2: By-product formation is influenced by several factors, including:
-
Reaction Temperature: Elevated temperatures, particularly during the coupling of L-valine and acyclovir, can significantly increase the rate of racemization, leading to higher levels of the D-isomer.[1]
-
Purity of Starting Materials: Impurities in the L-valine starting material, such as N-methyl-L-valine, can lead to the formation of related valacyclovir derivatives (e.g., Impurity C).[3]
-
Reaction Conditions: The choice of coupling agent, catalyst, solvent, and the stoichiometry of reactants can all impact the impurity profile.
-
Incomplete Reactions: Incomplete coupling or deprotection steps can result in the carryover of starting materials (acyclovir) or protected intermediates (N-Cbz-valacyclovir) into the final product.[1]
-
Work-up and Purification: Inefficient removal of by-products like dicyclohexylurea (DCU) or catalysts (DMAP) during work-up and purification can lead to their presence in the final product.[5]
-
Degradation: Valacyclovir can degrade under certain conditions (e.g., acidic or basic hydrolysis, heat) to form acyclovir and guanine.[2]
Q3: What analytical techniques are recommended for monitoring by-products in valacyclovir synthesis?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for separating and quantifying valacyclovir and its related by-products.[6] A typical method involves using a C18 reversed-phase column with a gradient elution system and UV detection. Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative monitoring of reaction progress.
Troubleshooting Guides
This section provides solutions to common problems encountered during valacyclovir synthesis.
Issue 1: High Levels of D-Valacyclovir (D-isomer)
| Symptom | Potential Cause | Recommended Solution |
| HPLC analysis shows a significant peak corresponding to the D-isomer of valacyclovir. | Racemization of L-valine during the coupling reaction. This is often exacerbated by elevated temperatures. | Control the reaction temperature. Maintain a low temperature (e.g., -5 to 0 °C) during the activation of the carboxylic acid and the subsequent coupling with acyclovir. This has been shown to reduce D-isomer formation from 3-4% to as low as 1%.[1][7] |
| Prolonged reaction time at elevated temperatures. | Monitor the reaction closely by TLC or HPLC and stop the reaction as soon as the starting materials are consumed. | |
| Choice of coupling agent and base. | While DCC and DMAP are commonly used, alternative coupling agents and non-basic conditions could be explored to minimize racemization. |
Issue 2: Presence of Acyclovir (Impurity B) in the Final Product
| Symptom | Potential Cause | Recommended Solution |
| A significant peak for acyclovir is observed in the HPLC chromatogram of the final product. | Incomplete coupling reaction. Not all of the acyclovir has reacted with the protected L-valine. | Ensure stoichiometric balance. Use a slight excess of the protected L-valine and coupling agent to drive the reaction to completion. Monitor the reaction progress to confirm the consumption of acyclovir.[1] |
| Hydrolysis of valacyclovir. The ester linkage in valacyclovir can be cleaved under acidic or basic conditions, especially during work-up or purification. | Maintain neutral pH during work-up and purification steps. Avoid prolonged exposure to strong acids or bases. |
Issue 3: Contamination with Impurity C (N-methyl-valacyclovir) or Impurity D (N-ethyl-valacyclovir)
| Symptom | Potential Cause | Recommended Solution |
| HPLC-MS analysis identifies the presence of N-methyl or N-ethyl valacyclovir. | Impurity in the L-valine starting material. The L-valine may contain small amounts of N-methyl-L-valine.[3] | Use high-purity L-valine. Source L-valine from a reputable supplier and verify its purity before use. |
| Alkylation side reaction. The amino group of valine can be alkylated by residual alkylating agents or solvents. | Ensure all reagents and solvents are pure and free from potential alkylating agents. |
Issue 4: Incomplete Deprotection or Presence of Impurity E (N-Cbz-valacyclovir)
| Symptom | Potential Cause | Recommended Solution |
| The protected intermediate, N-Cbz-valacyclovir, is detected in the final product. | Inefficient catalytic hydrogenation. The palladium catalyst may be poisoned or deactivated. | Use a fresh, active catalyst. Ensure the catalyst is not exposed to contaminants. Catalyst poisons can include sulfur or other functional groups.[1] |
| Insufficient hydrogen pressure or poor mixing. | Ensure the reaction is performed under adequate hydrogen pressure and with vigorous stirring to ensure good contact between the substrate, catalyst, and hydrogen.[1] | |
| Incomplete reaction. The reaction may not have been allowed to proceed to completion. | Monitor the reaction by TLC or HPLC until all the starting material is consumed. |
Quantitative Data on By-product Formation
The following table summarizes the impact of a key reaction parameter on the formation of a major by-product.
| Parameter | Condition | D-Isomer Formation (%) | Reference |
| Reaction Temperature | 60 °C | 3-4 | [7] |
| -5 to 0 °C | ~1 | [7] |
Note: The level of by-product formation is highly dependent on the specific reaction conditions, including solvent, coupling agent, and reaction time. The data presented here is for illustrative purposes.
Experimental Protocols
Protocol 1: Synthesis of N-Cbz-Valacyclovir (Protected Intermediate)
-
Preparation: In a clean, dry reaction vessel, dissolve N-benzyloxycarbonyl-L-valine (1.0 eq) in anhydrous dimethylformamide (DMF). Cool the solution to -5 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Activation: In a separate flask, dissolve dicyclohexylcarbodiimide (DCC) (1.05 eq) in anhydrous DMF. Slowly add the DCC solution to the cooled N-Cbz-L-valine solution, maintaining the temperature below 0 °C.
-
Coupling: After stirring for 20-30 minutes, add acyclovir (1.0 eq) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) (0.1 eq) to the reaction mixture.
-
Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC or HPLC. The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU) by-product. Wash the filter cake with a small amount of cold DMF.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the majority of the DMF. Add water to the concentrated solution to precipitate the crude N-Cbz-valacyclovir.
-
Purification: Collect the solid by filtration, wash with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.
Protocol 2: Deprotection of N-Cbz-Valacyclovir to Yield Valacyclovir
-
Preparation: Suspend the purified N-Cbz-valacyclovir in a suitable solvent such as methanol (B129727) or ethanol in a hydrogenation vessel.
-
Catalyst Addition: Carefully add a catalytic amount of palladium on carbon (Pd/C, 5-10 wt%) to the suspension.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and stir the mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or HPLC for the disappearance of the starting material. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude valacyclovir.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent to yield high-purity valacyclovir.
Visualizations
Caption: Experimental workflow for valacyclovir synthesis highlighting key steps and potential by-product formation.
Caption: A logical troubleshooting workflow for identifying the root cause of high impurity levels in valacyclovir synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. WO2006029253A2 - A valacyclovir impurity, process for the preparation of valacyclovir impurity and use as a reference standard - Google Patents [patents.google.com]
- 5. tsijournals.com [tsijournals.com]
- 6. researchtrend.net [researchtrend.net]
- 7. asianpubs.org [asianpubs.org]
Technical Support Center: Optimizing Purification Protocols for Boc-Protected Compounds
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the purification of tert-butoxycarbonyl (Boc)-protected compounds. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the purification of Boc-protected compounds?
A1: The primary challenges in purifying Boc-protected compounds often revolve around the stability of the Boc group itself and the physicochemical properties of the protected molecule. Key issues include:
-
Incomplete reaction or deprotection: Residual starting materials or partially deprotected intermediates can co-elute with the desired product, complicating purification.[1]
-
Side reactions during synthesis or deprotection: The formation of byproducts, such as tert-butylation of nucleophilic side chains, can lead to impurities that are difficult to separate.[2]
-
Poor solubility: Boc-protected compounds, especially peptides with multiple Boc groups, can be hydrophobic and exhibit poor solubility in common purification solvents.[3]
-
Acid sensitivity of the Boc group: The Boc group is labile to acidic conditions, which can lead to premature deprotection during purification steps like silica (B1680970) gel chromatography or reverse-phase HPLC with acidic mobile phases (e.g., containing trifluoroacetic acid, TFA).[4]
Q2: How can I monitor the progress of a Boc protection or deprotection reaction to ensure it has gone to completion?
A2: Monitoring reaction completion is crucial to minimize purification challenges. Several techniques can be employed:
-
Thin-Layer Chromatography (TLC): This is a rapid and effective method. The Boc-protected compound is typically less polar (higher Rf value) than the corresponding free amine. Staining with ninhydrin (B49086) is highly effective for visualizing primary and secondary amines, which appear as colored spots (usually purple or yellow), confirming the presence of the deprotected product.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides accurate monitoring of the disappearance of starting material and the appearance of the product, confirming the mass of the desired compound.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is particularly useful for monitoring Boc deprotection by observing the disappearance of the characteristic singlet peak of the tert-butyl group around 1.4 ppm.[6]
Q3: My Boc-protected compound is an oil and difficult to handle and purify. What can I do?
A3: Oily products are a common issue, especially with Boc-protected amino acids.[7][8] A useful strategy is to convert the oily product into a solid salt, which is often easier to purify by recrystallization. For Boc-amino acids, forming a dicyclohexylamine (B1670486) (DCHA) salt by treating the oily product with dicyclohexylamine in a non-polar solvent like diethyl ether can induce precipitation of a solid salt.[7] Alternatively, inducing crystallization by adding seed crystals and pulping in a non-polar solvent can be effective.[2][7][9]
Troubleshooting Guide
Issue 1: Incomplete Boc Deprotection
Symptoms:
-
TLC analysis shows a remaining spot corresponding to the starting material.
-
LC-MS analysis indicates the presence of the Boc-protected compound in the crude product.
-
1H NMR spectrum of the crude product shows a persistent singlet at ~1.4 ppm.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Insufficient Acid Strength or Concentration | Increase the concentration of the acid (e.g., from 20% TFA in DCM to 50% TFA in DCM).[4] Consider using a stronger acid system like 4M HCl in dioxane.[4] |
| Inadequate Reaction Time or Temperature | Extend the reaction time and continue to monitor by TLC or LC-MS.[4] Gentle warming may be required for sterically hindered substrates.[4] |
| Steric Hindrance | For bulky substrates, more forcing conditions such as higher temperatures, longer reaction times, or stronger acids may be necessary.[1] |
| Poor Solubility of Starting Material | Ensure the Boc-protected compound is fully dissolved in the reaction solvent. If necessary, choose a solvent that provides better solubility.[1] |
Issue 2: Side Reactions During Boc Deprotection
Symptoms:
-
Presence of unexpected spots on TLC or peaks in the HPLC chromatogram.
-
LC-MS analysis reveals byproducts with unexpected masses. A common side product is the tert-butylation of nucleophilic residues, resulting in a mass increase of 56 Da.[10]
Possible Causes & Solutions:
| Cause | Recommended Solution |
| tert-Butylation of Nucleophilic Residues | The tert-butyl cation generated during deprotection can alkylate electron-rich functional groups (e.g., tryptophan, cysteine, methionine).[2] Add scavengers like triethylsilane (TES), triisopropylsilane (B1312306) (TIPS), thioanisole, or water to the reaction mixture to trap the tert-butyl cation.[1] |
| Cleavage of Other Acid-Labile Protecting Groups | If the substrate contains other acid-sensitive groups (e.g., trityl, Pbf), they may be partially or fully cleaved.[11] Use milder deprotection conditions or an orthogonal protection strategy. |
Issue 3: Premature Boc Deprotection During Purification
Symptoms:
-
Appearance of a more polar spot on TLC during silica gel chromatography.
-
Observation of the deprotected product in fractions collected from reverse-phase HPLC using an acidic mobile phase.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Acidity of Silica Gel | The acidic nature of standard silica gel can cause partial deprotection of sensitive Boc-protected compounds. |
| Neutralize the silica gel: Pre-treat the silica gel with a base like triethylamine. | |
| Use a modified stationary phase: Employ amine-functionalized silica for the purification of basic compounds.[12] | |
| Acidic Mobile Phase in RP-HPLC | Mobile phases containing TFA can lead to on-column deprotection, especially with prolonged exposure.[13] |
| Minimize acid concentration: Use the lowest possible concentration of TFA (e.g., 0.05-0.1%) that still provides good peak shape.[13] | |
| Use a less acidic modifier: Consider using formic acid or ammonium (B1175870) acetate (B1210297) as an alternative to TFA.[13] | |
| Work quickly: Avoid letting collected fractions containing TFA stand for extended periods at room temperature. Lyophilization is preferred over rotary evaporation to remove the mobile phase and residual acid.[13] |
Data Presentation: Comparison of Purification & Deprotection Methods
Table 1: Comparison of Common Boc Deprotection Reagents
| Reagent | Typical Conditions | Reaction Time | Advantages | Disadvantages |
| Trifluoroacetic Acid (TFA) | 20-50% in Dichloromethane (B109758) (DCM)[4] | 0.5 - 4 h[4] | Highly effective, volatile (easy to remove).[4] | Corrosive, toxic, can cleave other acid-labile groups.[4] |
| Hydrochloric Acid (HCl) | 4M in Dioxane or Ethyl Acetate[4] | 1 - 12 h[4] | Cost-effective, readily available.[4] | Can be less selective, potential for chlorinated byproducts.[4] |
| p-Toluenesulfonic Acid (p-TSA) | 2 equiv. in CH₃CN or neat[4] | 10 min - 1 h[4] | Solid (easy to handle), less corrosive than TFA.[4] | Can require heat, less volatile.[4] |
| Phosphoric Acid (H₃PO₄) | Aqueous solution in THF | Variable | Mild, selective.[4] | Slower reaction times, more complex workup.[4] |
Table 2: Typical Yields and Purity for Purification Methods
| Purification Method | Compound Type | Typical Yield | Typical Purity (Post-Purification) | Reference |
| Flash Chromatography | Small organic molecules | 70-95% | >95% | [14][15] |
| Preparative HPLC | Peptides | 60-90% | >98% | [3][16] |
| Recrystallization | Boc-amino acids | 85-95% | >99% | [2][9] |
Experimental Protocols
Protocol 1: General Procedure for Boc Deprotection using TFA in DCM
-
Dissolution: Dissolve the Boc-protected compound (1.0 equiv.) in dichloromethane (DCM) to a concentration of 0.1-0.5 M in a round-bottom flask equipped with a magnetic stir bar.
-
Acid Addition: To the stirred solution, add trifluoroacetic acid (TFA) to achieve a final concentration of 20-50% (v/v). The reaction is typically performed at room temperature.[4][17]
-
Reaction Monitoring: Stir the reaction mixture for 0.5-4 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.[5]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Co-evaporation with toluene (B28343) can help remove residual TFA.[18]
-
The resulting amine TFA salt can often be used directly.
-
To obtain the free amine, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate in vacuo.[5]
-
Protocol 2: Purification of a Boc-Protected Amine by Flash Column Chromatography
-
Sample Preparation: Dissolve the crude Boc-protected compound in a minimal amount of the initial chromatography solvent or a stronger solvent like dichloromethane.
-
Column Packing: Pack a glass column with silica gel using a slurry method with the initial, low-polarity mobile phase (e.g., 98:2 hexanes:ethyl acetate).[19]
-
Loading: Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin elution with the low-polarity mobile phase. A common solvent system for Boc-protected compounds is a gradient of ethyl acetate in hexanes or methanol (B129727) in dichloromethane.[20][21]
-
Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Boc-protected compound.
Protocol 3: Recrystallization of a Boc-Amino Acid
-
Dissolution: Dissolve the crude, oily Boc-amino acid in a minimal amount of a suitable hot solvent.
-
Crystallization Induction:
-
If the compound is known to crystallize, allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystal formation.
-
If the compound is resistant to crystallization, add a small seed crystal of the pure compound to the cooled, saturated solution to induce crystallization.[2][9]
-
-
Pulping (for oily products): If the product remains an oil, add a weak polar solvent (e.g., n-hexane, diethyl ether) and stir vigorously (pulping) at room temperature for several hours to induce solidification.[2][9]
-
Isolation: Collect the solid product by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Mandatory Visualizations
Caption: General experimental workflow for Boc deprotection and purification.
Caption: Troubleshooting decision tree for purification of Boc-protected compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 10. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 12. biotage.com [biotage.com]
- 13. researchgate.net [researchgate.net]
- 14. beilstein-journals.org [beilstein-journals.org]
- 15. benchchem.com [benchchem.com]
- 16. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Boc Deprotection - TFA [commonorganicchemistry.com]
- 18. benchchem.com [benchchem.com]
- 19. orgsyn.org [orgsyn.org]
- 20. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 21. chemtips.wordpress.com [chemtips.wordpress.com]
N-t-Boc-valacyclovir-d4 stability in different solvents and pH conditions
This technical support center provides guidance and answers frequently asked questions regarding the stability of N-t-Boc-valacyclovir-d4 in various experimental conditions. The information is intended for researchers, scientists, and drug development professionals to anticipate and troubleshoot potential stability-related issues.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation pathways for this compound?
A1: Based on the structure of this compound, the two primary degradation pathways are expected to be:
-
Hydrolysis of the L-valyl ester bond: This is a common degradation route for ester prodrugs, leading to the formation of N-t-Boc-L-valine-d4 and acyclovir (B1169). This hydrolysis is known to be pH-dependent and is generally faster in alkaline conditions for the parent compound, valacyclovir[1][2].
-
Cleavage of the N-t-Boc protecting group: The tert-butoxycarbonyl (Boc) group is susceptible to cleavage under acidic conditions, which would yield valacyclovir-d4.
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is expected to be significantly influenced by pH.
-
Acidic Conditions (pH < 4): In acidic media, the primary concern is the cleavage of the N-t-Boc group. For the parent compound valacyclovir (B1662844), the ester bond is relatively stable at low pH[1][2]. However, studies on other Boc-protected acyclovir analogs show instability in acidic media[3].
-
Neutral Conditions (pH ~7.4): At neutral pH, some Boc-protected acyclovir analogs have shown greater stability compared to valacyclovir[3]. However, gradual hydrolysis of the ester bond can still occur.
-
Alkaline Conditions (pH > 8): In alkaline solutions, the L-valyl ester bond is expected to be labile, leading to rapid degradation via base-catalyzed hydrolysis[1][2].
Q3: Which solvents are recommended for dissolving and storing this compound?
A3: For short-term use, this compound can likely be dissolved in organic solvents such as DMSO or dimethylformamide (DMF). For aqueous buffers, it is crucial to consider the pH. Based on data for valacyclovir, slightly acidic buffers (pH 4-5) may offer better stability for the ester linkage. However, the Boc group's stability in acidic aqueous solutions over time should be experimentally verified. Long-term storage of solutions is generally not recommended without performing specific stability studies.
Q4: What are common signs of this compound degradation?
A4: Degradation can be monitored by chromatographic techniques such as HPLC or LC-MS. Signs of degradation include:
-
A decrease in the peak area of the parent this compound compound over time.
-
The appearance of new peaks corresponding to degradation products such as valacyclovir-d4, acyclovir, and N-t-Boc-L-valine-d4.
-
Changes in the physical appearance of the sample, such as color change or precipitation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Rapid loss of parent compound in acidic aqueous buffer. | Cleavage of the N-t-Boc protecting group. | Increase the pH of the buffer to a less acidic range (e.g., pH 4-6). If the experiment allows, consider using an aprotic organic solvent. |
| Formation of acyclovir in neutral or alkaline solutions. | Hydrolysis of the L-valyl ester bond. | Lower the pH of the solution to the acidic range (pH < 4) if compatible with the experimental design. For storage, use acidic conditions and low temperatures. |
| Multiple unexpected peaks in chromatogram. | Complex degradation or interaction with other components. | Conduct forced degradation studies (acidic, basic, oxidative, photolytic, thermal) to identify potential degradation products and establish a stability-indicating analytical method. |
| Inconsistent results between experimental runs. | Inconsistent sample handling, storage conditions, or solvent pH. | Standardize all experimental protocols, including solvent preparation, sample storage temperature and duration, and analysis time. |
Quantitative Stability Data (Extrapolated)
The following table summarizes stability data for valacyclovir and a related Boc-protected acyclovir analog. This data can be used to estimate the stability of this compound.
| Compound | Condition | Parameter | Value | Reference |
| Valacyclovir | pH 1.84, 24 hours | Hydrolysis | 2% | [1] |
| Valacyclovir | Alkaline medium | Kinetics | Pseudo-first-order degradation | [1][2] |
| Valacyclovir | Acidic medium (pH < 4) | Stability | Chemically stable | [1][2] |
| Boc-2-Val-thiazole-acyclovir | pH 7.4, 37°C | Half-life (t½) | 17 hours | [3] |
| Valacyclovir | pH 7.4, 37°C | Half-life (t½) | 13 hours | [3] |
Experimental Protocols
Protocol 1: General Stability Assessment in a Specific Solvent/pH
-
Solution Preparation: Prepare a stock solution of this compound in the desired solvent or buffer at a known concentration.
-
Incubation: Aliquot the solution into several vials and incubate them under the desired temperature and light conditions.
-
Time Points: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from one of the vials.
-
Analysis: Immediately analyze the sample using a validated stability-indicating HPLC or LC-MS method to determine the concentration of the parent compound and any major degradants.
-
Data Analysis: Plot the concentration of this compound as a function of time to determine the degradation rate.
Protocol 2: Forced Degradation Study
-
Acid Hydrolysis: Incubate the compound in 0.1 N HCl at an elevated temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Incubate the compound in 0.1 N NaOH at room temperature or a slightly elevated temperature.
-
Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose a solution of the compound to UV light.
-
Analysis: Analyze all stressed samples by HPLC or LC-MS to identify degradation products and assess the peak purity of the parent compound.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways.
References
Technical Support Center: Troubleshooting Matrix Effects in Bioanalytical Assays Using N-t-Boc-valacyclovir-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using N-t-Boc-valacyclovir-d4 as an internal standard in bioanalytical assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: I am observing significant variability in my analyte/internal standard (IS) peak area ratio across different plasma lots. What could be the cause?
A1: This issue, known as the relative matrix effect, can lead to poor accuracy and precision in your results. When using a stable isotope-labeled internal standard (SIL-IS) like this compound, it is expected to co-elute with the analyte (valacyclovir) and experience similar ionization suppression or enhancement, thus compensating for these matrix effects.[1] However, significant variability suggests this compensation is not occurring effectively.
Potential Causes and Troubleshooting Steps:
-
Differential Matrix Effects: The composition of biological matrices can vary between individuals or lots, leading to different degrees of ion suppression or enhancement.[2] Although a SIL-IS should compensate for this, extreme variations can still have an impact.
-
Action: Evaluate the matrix effect across at least six different lots of blank biological matrix.[3] If the coefficient of variation (CV) of the IS-normalized matrix factor is greater than 15%, further optimization of the sample preparation method is recommended to remove interfering endogenous components.[3]
-
-
Chromatographic Co-elution Issues: The fundamental principle of using a SIL-IS is its co-elution with the analyte.[1] If there is a slight difference in retention times between valacyclovir (B1662844) and this compound, they may be affected differently by co-eluting matrix components.
-
Action: Carefully check the overlay of the chromatograms for the analyte and the IS. Optimize your chromatographic conditions (e.g., gradient, mobile phase composition) to ensure perfect co-elution.
-
Q2: My this compound internal standard signal is inconsistent or lower than expected, even in neat solutions. What should I investigate?
A2: Inconsistent or low IS signal can compromise the reliability of your assay. Several factors related to the stability and handling of the this compound can contribute to this problem.
Potential Causes and Troubleshooting Steps:
-
In-Source Fragmentation/Instability of the N-t-Boc Group: The tert-butoxycarbonyl (Boc) protecting group can be labile under certain mass spectrometry source conditions, leading to its fragmentation. This is a known phenomenon for Boc-protected compounds. This "in-source fragmentation" can result in a decreased signal for the intended precursor ion of this compound.
-
Action: Optimize your mass spectrometer's source parameters, such as the declustering potential (DP) or fragmentor voltage, and the source temperature. Lowering these settings can often minimize in-source fragmentation.
-
-
Degradation During Sample Preparation: The Boc group can also be sensitive to acidic or strongly basic conditions during sample preparation, leading to its premature removal.
-
Action: Evaluate the stability of this compound throughout your entire sample preparation workflow. Prepare samples of the IS in the final sample solvent and in a processed blank matrix and compare the responses. If degradation is observed, consider using milder extraction conditions (e.g., neutral pH).
-
-
Improper Storage and Handling: Like many complex molecules, this compound may be sensitive to temperature and light.
-
Action: Always refer to the manufacturer's instructions for proper storage and handling of the internal standard.
-
Q3: I've confirmed that the matrix effect is minimal, but my assay still shows poor accuracy. What else could be wrong?
A3: If the matrix effect is ruled out, other aspects of the bioanalytical method should be investigated.
Potential Causes and Troubleshooting Steps:
-
Cross-Contribution from the Analyte: Although unlikely with a d4-labeled standard (a mass difference of 4 Da), it's good practice to check for any contribution of the analyte's signal to the internal standard's mass channel, especially at the upper limit of quantification (ULOQ).
-
Action: Analyze a sample containing the analyte at the ULOQ concentration without the internal standard and monitor the IS mass transition. The signal should be negligible.
-
-
Purity of the Internal Standard: The presence of unlabeled valacyclovir in your this compound stock can lead to inaccurate quantification.
-
Action: Verify the isotopic and chemical purity of your internal standard. The certificate of analysis (CoA) should provide this information. You can also analyze a high-concentration solution of the IS and monitor for the presence of the unlabeled analyte.
-
Quantitative Data Summary
The following table summarizes data from a study evaluating the matrix effect of valacyclovir (VACV) and its deuterated internal standard (VACV-D4) in mouse and human plasma.[4] The matrix effect was assessed by comparing the peak areas of the analytes in post-extraction spiked blank plasma to those in a neat solution. A value close to 100% indicates a minimal matrix effect.
| Analyte/IS | Concentration (nM) | Matrix | Mean Matrix Effect (%) | Standard Deviation |
| VACV | 10 | Mouse Plasma | 105.4 | 8.7 |
| VACV | 2000 | Mouse Plasma | 112.6 | 11.1 |
| ACV | 10 | Mouse Plasma | 102.3 | 5.4 |
| ACV | 2000 | Mouse Plasma | 99.8 | 6.2 |
| VACV-D4 | 200 | Mouse Plasma | 101.5 | 7.5 |
| ACV-D4 | 200 | Mouse Plasma | 98.0 | 4.9 |
| VACV | 10 | Human Plasma | 103.2 | 6.3 |
| VACV | 2000 | Human Plasma | 108.9 | 9.1 |
| ACV | 10 | Human Plasma | 101.1 | 4.8 |
| ACV | 2000 | Human Plasma | 99.2 | 5.5 |
| VACV-D4 | 200 | Human Plasma | 100.7 | 6.8 |
| ACV-D4 | 200 | Human Plasma | 98.6 | 4.1 |
Data adapted from a study on valacyclovir and its metabolite acyclovir (B1169) (ACV) using their respective deuterated internal standards.[4]
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect using this compound
This protocol is adapted from established methods for assessing matrix effects.[3][4]
Objective: To determine the effect of the biological matrix on the ionization of valacyclovir and this compound.
Methodology:
-
Obtain Blank Matrix: Procure at least six different lots of the blank biological matrix (e.g., human plasma).
-
Prepare Sample Sets:
-
Set A (Neat Solution): Prepare solutions of valacyclovir at low and high concentrations (e.g., LLOQ and ULOQ) and this compound at the working concentration in the final mobile phase or reconstitution solvent.
-
Set B (Post-Extraction Spiked Matrix): Process blank matrix from each of the six lots using your established sample preparation method (e.g., protein precipitation or solid-phase extraction). Spike the resulting extracts with valacyclovir and this compound to the same final concentrations as in Set A.
-
-
Analysis: Analyze both sets of samples using your validated LC-MS/MS method.
-
Calculation of Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Mean Peak Area in Set A)
-
An MF > 1 indicates ion enhancement, while an MF < 1 indicates ion suppression.
-
-
Calculation of IS-Normalized Matrix Factor:
-
IS-Normalized MF = (MF of Analyte) / (MF of IS)
-
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across the different lots of the matrix should not be greater than 15%.[3]
Protocol 2: Sample Preparation using Protein Precipitation
This is a common and straightforward method for sample cleanup.[4]
Objective: To remove proteins from plasma samples prior to LC-MS/MS analysis.
Methodology:
-
Sample Aliquoting: Aliquot 10 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Addition of Internal Standard: Add a small volume of a concentrated stock solution of this compound.
-
Protein Precipitation: Add 3 volumes of cold acetonitrile (B52724) (e.g., 30 µL) to each tube.
-
Vortexing: Vortex the samples vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase.
-
Injection: Inject an appropriate volume of the final sample into the LC-MS/MS system.
Visualizations
Caption: Troubleshooting workflow for inconsistent analyte/IS ratios.
Caption: Mechanism of ion suppression and enhancement in the MS source.
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. CN1896077A - Synthesis and purification of valacyclovir - Google Patents [patents.google.com]
- 3. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
Mass spectrometry fragmentation issues with N-t-Boc-valacyclovir-d4
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with the mass spectrometry fragmentation of N-t-Boc-valacyclovir-d4.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight and m/z of this compound?
The molecular formula for N-t-Boc-valacyclovir is C18H28N6O6 and its molecular weight is 424.45 g/mol .[1] For the deuterated analog, this compound, with four deuterium (B1214612) atoms, the expected molecular weight is approximately 428.47 g/mol . In positive ion mode electrospray ionization (ESI), the expected protonated molecule [M+H]+ would have a mass-to-charge ratio (m/z) of approximately 429.5.
Q2: I am not observing the parent ion of this compound in my mass spectrum. What could be the reason?
The absence of the parent ion is a common issue when analyzing N-t-Boc protected compounds due to the labile nature of the tert-butyloxycarbonyl (Boc) protecting group.[2] Several factors can contribute to this:
-
In-source Fragmentation: The Boc group can readily fragment in the ion source of the mass spectrometer, even with soft ionization techniques like ESI.[2][3] This results in the observation of fragment ions instead of the intact parent ion.
-
High Source Temperature: Elevated temperatures in the ESI source can cause thermal degradation of the Boc group.
-
Mobile Phase Composition: The presence of even small amounts of acid (e.g., trifluoroacetic acid - TFA) in the mobile phase can lead to the cleavage of the Boc group.[2]
-
High Fragmentor/Cone Voltage: High voltages in the ion source can induce fragmentation.
Q3: What are the common fragment ions observed for N-t-Boc protected compounds?
The fragmentation of the N-t-Boc group is well-characterized and typically proceeds through several pathways:
-
Loss of isobutylene (B52900) (C4H8): A neutral loss of 56 Da is very common, resulting from a McLafferty-type rearrangement.[4][5]
-
Loss of the entire Boc group: A neutral loss of 100 Da (C5H8O2) can occur.
-
Formation of the tert-butyl cation: A fragment ion at m/z 57 is characteristic of the t-Boc group.[6]
-
Loss of CO2 after the loss of isobutylene: This results in a total neutral loss of 100 Da.[6]
Q4: What are the expected fragmentation patterns for this compound?
Based on the known fragmentation of N-t-Boc protected compounds and valacyclovir-d4, the following fragmentation pathways are expected:
-
Initial loss of the Boc group: The primary fragmentation event is likely the loss of the Boc group (100 Da) or isobutylene (56 Da) from the precursor ion.
-
Fragmentation of the remaining valacyclovir-d4 moiety: The resulting ion, corresponding to protonated valacyclovir-d4 ([M-Boc+H]+ or [M-isobutylene+H]+), will then fragment further. The major product ion for valacyclovir-d4 is m/z 152.1.[7]
Therefore, a common transition to monitor in a Multiple Reaction Monitoring (MRM) experiment would be from a precursor ion corresponding to a Boc-fragmented species to the characteristic product ion of valacyclovir-d4.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the mass spectrometry analysis of this compound.
Issue 1: Poor or No Signal for the [M+H]+ of this compound
| Possible Cause | Troubleshooting Step | Rationale |
| In-source Fragmentation | Lower the fragmentor/cone voltage. | Reduces the energy in the ion source, minimizing premature fragmentation. |
| Optimize the source temperature (try lower temperatures). | Minimizes thermal degradation of the labile Boc group. | |
| Mobile Phase Acidity | Replace TFA with a weaker acid like formic acid in the mobile phase. | Formic acid is less likely to cause cleavage of the acid-labile Boc group.[2] |
| Use a buffered mobile phase to maintain a higher pH. | A less acidic environment will enhance the stability of the Boc group. | |
| Sample Preparation | Ensure the sample is not exposed to acidic conditions or high temperatures during preparation. | The Boc group can be cleaved prior to analysis. |
Issue 2: High Abundance of Fragment Ions Corresponding to Valacyclovir-d4
| Possible Cause | Troubleshooting Step | Rationale |
| Extensive In-source Fragmentation | As per Issue 1, optimize source conditions (voltage and temperature). | To minimize the premature loss of the Boc group. |
| High Collision Energy in MS/MS | Reduce the collision energy in your MS/MS experiment. | This will favor the observation of the precursor ion and larger fragment ions. |
| Incorrect Precursor Ion Selection | Select the [M-56+H]+ or [M-100+H]+ ion as the precursor for MS/MS analysis. | If the parent ion is not stable, targeting a major fragment ion can still allow for confident identification and quantification. |
Issue 3: Inconsistent Fragmentation Patterns
| Possible Cause | Troubleshooting Step | Rationale |
| Matrix Effects | Improve sample clean-up. Use solid-phase extraction (SPE) if not already in use. | Reduces ion suppression or enhancement from co-eluting matrix components. |
| Use a deuterated internal standard (if not already using one). | Helps to correct for variations in ionization and fragmentation. Valacyclovir-d4 itself is often used as an internal standard for valacyclovir (B1662844) analysis.[7] | |
| Instrument Contamination | Clean the ion source. | Contaminants can affect ionization efficiency and fragmentation. |
| Formation of Adducts | Check for common adducts (e.g., [M+Na]+, [M+K]+, [M+NH4]+). | Adduct formation can complicate spectra and alter fragmentation pathways. |
Quantitative Data Summary
The following table summarizes the key m/z values for this compound and related species.
| Compound/Fragment | Description | Expected m/z (Positive Ion Mode) |
| This compound | Protonated molecule [M+H]+ | ~429.5 |
| Sodium adduct [M+Na]+ | ~451.5 | |
| Ammonium (B1175870) adduct [M+NH4]+ | ~446.5 | |
| [M-C4H8+H]+ | Fragment after loss of isobutylene | ~373.5 |
| [M-C5H9O2+H]+ | Fragment after loss of the Boc group | ~329.5 (Valacyclovir-d4 [M+H]+) |
| Valacyclovir-d4 | Protonated molecule [M+H]+ | 329.2[7] |
| Valacyclovir-d4 Fragment | Guanine-related product ion | 152.1[7] |
| tert-butyl cation | Fragment from the Boc group | 57.1 |
Experimental Protocols
Sample Preparation (Based on a method for Valacyclovir in plasma)
This protocol is adapted from a published method for the analysis of valacyclovir and can be used as a starting point.[7]
-
To 10 µL of plasma sample, add 40 µL of acetonitrile (B52724) containing the internal standard.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 17,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Transfer the supernatant to an LC vial for analysis.
LC-MS/MS Conditions (Based on a method for Valacyclovir)
This is a representative set of conditions and should be optimized for your specific instrument and application.[7]
-
LC Column: Waters Atlantis T3 C18 column
-
Mobile Phase A: Water with 2 mM ammonium acetate (B1210297) and 0.2% formic acid
-
Mobile Phase B: Acetonitrile with 0.2% formic acid
-
Flow Rate: 0.2 mL/min
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI)
-
MRM Transitions:
-
Valacyclovir-d4: m/z 329.2 → 152.1[7]
-
Predicted for this compound (after in-source fragmentation): m/z 329.5 → 152.1
-
Visualizations
Caption: Predicted fragmentation pathway of this compound.
Caption: Troubleshooting workflow for this compound analysis.
References
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]
- 7. A sensitive liquid chromatography-tandem mass spectrometry method for the quantification of valacyclovir and its metabolite acyclovir in mouse and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Resolving poor chromatographic peak shape for valacyclovir analogs
This technical support center provides troubleshooting guidance for common chromatographic issues, particularly poor peak shape, encountered during the analysis of valacyclovir (B1662844) and its analogs. The information is presented in a question-and-answer format to directly address specific problems researchers may face.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Peak Tailing
Q1: My valacyclovir analog peak is showing significant tailing. What are the common causes and how can I fix it?
A1: Peak tailing, where the latter half of the peak is broader than the front, is a common issue when analyzing basic compounds like valacyclovir. This is often due to secondary interactions between the analyte and the stationary phase. Here’s a systematic approach to troubleshoot this issue:
Primary Causes & Solutions for Peak Tailing:
| Cause | Explanation | Recommended Solution |
| Secondary Silanol (B1196071) Interactions | Valacyclovir is a basic compound with multiple pKa values (1.90, 7.47, 9.43).[1] At mid-range pH, the positively charged amine groups can interact with negatively charged residual silanol groups on the silica-based stationary phase, leading to peak tailing. | Adjust Mobile Phase pH: Lower the mobile phase pH to be at least 2 pH units below the pKa of the primary amine group (pKa ≈ 9.43). A pH of 3-4 is often effective in protonating the silanol groups and minimizing these secondary interactions.[2] |
| Inappropriate Buffer Concentration | Insufficient buffer capacity can lead to localized pH shifts on the column as the sample is introduced, causing inconsistent ionization of the analyte and peak tailing. | Increase Buffer Concentration: Use a buffer concentration in the range of 20-50 mM to ensure stable pH throughout the analysis. Phosphate (B84403) and acetate (B1210297) buffers are commonly used. |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to a non-ideal distribution of the analyte and resulting in peak tailing. | Reduce Sample Concentration/Injection Volume: Dilute the sample or decrease the injection volume. A good starting point is to inject a smaller volume (e.g., 5 µL) and observe the effect on peak shape. |
| Contaminated or Degraded Column | Accumulation of strongly retained impurities or degradation of the stationary phase can expose more active silanol sites, increasing peak tailing over time. | Column Washing/Regeneration: Flush the column with a strong solvent (see detailed protocol below). If the problem persists, the column may need to be replaced. Using a guard column can help extend the life of the analytical column. |
| Sample Solvent Mismatch | If the sample is dissolved in a solvent significantly stronger (i.e., higher organic content) than the mobile phase, it can cause band broadening and peak distortion. | Match Sample Solvent to Mobile Phase: Ideally, dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that maintains sample solubility. |
Peak Fronting
Q2: I am observing peak fronting for my valacyclovir analog. What could be the cause?
A2: Peak fronting, where the initial part of the peak is sloped, is less common than tailing for basic compounds but can still occur.
Primary Causes & Solutions for Peak Fronting:
| Cause | Explanation | Recommended Solution |
| Sample Overload (Concentration) | High concentrations of the analyte can lead to a non-linear distribution between the stationary and mobile phases, causing the peak to front. | Dilute the Sample: Prepare a dilution series of your sample to determine if the fronting is concentration-dependent. |
| Sample Solvent Stronger than Mobile Phase | If the sample is dissolved in a solvent with a higher elution strength than the mobile phase, the analyte molecules at the leading edge of the injection band will travel faster through the column, leading to a fronting peak. | Use a Weaker Sample Solvent: Prepare your sample in the mobile phase or a solvent with a lower organic percentage than the mobile phase. |
| Column Collapse or Void | A physical void or collapse of the stationary phase bed at the column inlet can cause a portion of the analyte to travel through the column faster, resulting in a distorted, fronting peak. | Column Inspection and Replacement: Reverse the column and flush it to see if the peak shape improves. If a void is suspected, the column will likely need to be replaced. |
Split Peaks
Q3: My chromatogram shows split peaks for my valacyclovir analog. How can I resolve this?
A3: Split peaks can be one of the more challenging issues to diagnose as they can arise from multiple sources, both chemical and physical.
Primary Causes & Solutions for Split Peaks:
| Cause | Explanation | Recommended Solution |
| Partially Clogged Column Frit | Particulate matter from the sample or mobile phase can partially block the inlet frit of the column, causing the sample to enter the column through multiple paths, leading to a split peak. | Backflush the Column: Disconnect the column from the detector and reverse the flow to dislodge any particulates. If this doesn't work, the frit may need to be replaced. Filtering all samples and mobile phases is a crucial preventative measure. |
| Column Inlet Void | A void at the head of the column can create two different flow paths for the sample, resulting in a split peak. | Column Replacement: A void in the column bed is generally not repairable, and the column will need to be replaced. |
| Sample Solvent Incompatibility | Injecting a sample in a solvent that is not miscible with the mobile phase or is significantly different in elution strength can cause peak splitting, especially for early eluting peaks. | Match Sample Solvent to Mobile Phase: Ensure the sample solvent is miscible with and has a similar or weaker elution strength than the mobile phase. |
| Co-elution with an Impurity | What appears to be a split peak may actually be two closely eluting compounds. Valacyclovir has several known impurities and degradation products. | Optimize Separation: Adjust the mobile phase composition (e.g., organic solvent ratio, pH) or temperature to improve the resolution between the two peaks. A slower gradient may also be beneficial. |
| Analyte On-Column Degradation | If the analyte is unstable under the mobile phase conditions (e.g., extreme pH), it may degrade on the column, leading to the appearance of a second peak. | Assess Analyte Stability: Prepare a standard in the mobile phase and let it sit for a period before injection to check for degradation products. Adjust mobile phase conditions if necessary. |
Experimental Protocols
Protocol 1: Mobile Phase Preparation with Buffer
This protocol describes the preparation of a buffered mobile phase, which is crucial for controlling the pH and achieving good peak shape for ionizable compounds like valacyclovir.
-
Choose an Appropriate Buffer: Select a buffer with a pKa value within ±1 pH unit of the desired mobile phase pH. For valacyclovir, a pH of 3-4 is often effective. Phosphate or acetate buffers are common choices.
-
Prepare the Aqueous Buffer Solution:
-
Weigh the appropriate amount of the acidic and basic components of the buffer to achieve the desired concentration (e.g., 25 mM).
-
Dissolve the buffer salts in HPLC-grade water in a volumetric flask.
-
Adjust the pH of the aqueous solution using a concentrated acid (e.g., phosphoric acid) or base (e.g., sodium hydroxide) while monitoring with a calibrated pH meter.
-
-
Filter the Aqueous Buffer: Filter the buffer solution through a 0.22 µm or 0.45 µm membrane filter to remove any particulate matter.
-
Prepare the Mobile Phase:
-
Measure the required volumes of the filtered aqueous buffer and the organic solvent (e.g., acetonitrile (B52724) or methanol) separately.
-
Combine the aqueous and organic phases in the final mobile phase reservoir.
-
For example, to prepare 1 L of a 30:70 (v/v) acetonitrile:buffer mobile phase, mix 300 mL of acetonitrile with 700 mL of the prepared aqueous buffer.
-
-
Degas the Mobile Phase: Degas the final mobile phase using sonication, vacuum filtration, or helium sparging to remove dissolved gases, which can cause baseline noise and pump issues.
Protocol 2: HPLC Column Flushing and Regeneration
Regular column maintenance can prevent many peak shape problems and extend the column's lifetime.
-
Initial Flush (to remove buffers):
-
Disconnect the column from the detector to avoid contamination of the detector cell.
-
Flush the column with 10-20 column volumes of the mobile phase without the buffer salts (e.g., if your mobile phase is 30% acetonitrile in a phosphate buffer, flush with 30% acetonitrile in water).
-
-
Organic Solvent Wash (to remove strongly retained non-polar compounds):
-
Flush the column with 10-20 column volumes of 100% acetonitrile or methanol.
-
-
Stronger Solvent Wash (for stubborn contaminants, optional):
-
If peak shape issues persist, a stronger solvent series may be used. A common sequence for reversed-phase columns is:
-
100% Methanol
-
100% Acetonitrile
-
75% Acetonitrile / 25% Isopropanol (B130326)
-
100% Isopropanol
-
100% Methylene Chloride (ensure your HPLC system is compatible)
-
100% Hexane (ensure your HPLC system is compatible)
-
-
When switching between immiscible solvents (e.g., from reversed-phase solvents to hexane), an intermediate solvent like isopropanol must be used.
-
-
Re-equilibration:
-
Flush the column with the initial mobile phase composition for at least 20 column volumes, or until the baseline is stable, before resuming analysis.
-
Visual Troubleshooting Guides
Caption: A logical workflow for troubleshooting poor peak shape in HPLC.
Caption: Effect of mobile phase pH on valacyclovir interaction with silica (B1680970) stationary phase.
References
Best practices for long-term storage and handling of deuterated compounds
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the long-term storage and handling of deuterated compounds. It is intended for researchers, scientists, and drug development professionals to ensure the chemical and isotopic integrity of these critical reagents throughout their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for deuterated compounds?
A1: Proper storage is crucial to maintain the isotopic and chemical purity of deuterated compounds.[1] For solids or lyophilized powders, storage at -20°C or colder in a desiccator is recommended to protect from moisture.[2] Solutions should be stored in well-sealed vials at low temperatures (typically 2-8°C or -20°C) and protected from light, especially for photosensitive compounds.[2] Always refer to the manufacturer's certificate of analysis for specific storage instructions.[1][2][3]
Q2: How does moisture affect deuterated compounds?
A2: Many deuterated products are hygroscopic and readily absorb moisture from the atmosphere.[1] This can lead to hydrogen-deuterium (H-D) exchange, where deuterium (B1214612) atoms are replaced by hydrogen from water, compromising the isotopic purity of the compound.[1] To minimize water contamination, handle compounds in a dry atmosphere (e.g., under dry nitrogen or argon), use thoroughly dried glassware, and consider using single-use ampoules.[1][4]
Q3: What is hydrogen-deuterium (H-D) exchange and how can it be prevented?
A3: H-D exchange is a chemical reaction where a deuterium atom in a molecule is swapped with a proton from the surrounding environment, such as from solvent molecules or atmospheric moisture.[1] This process can reduce the isotopic enrichment of your standard, leading to inaccurate quantification.[1]
Prevention Strategies:
-
Use aprotic solvents: When possible, use aprotic solvents like acetonitrile, methanol, or ethyl acetate (B1210297) for reconstitution and dilution.[2][3]
-
Control pH: Avoid acidic or basic aqueous solutions as they can catalyze the exchange.[3][5][6] The minimum rate of exchange for many compounds is often in the pH range of 2.5-3.[5][6]
-
Low Temperatures: Store solutions at low temperatures to slow the exchange rate.[3][6]
-
Stable Labeling Positions: Choose internal standards where the deuterium labels are in stable, non-exchangeable positions, such as on aromatic rings or aliphatic carbons, rather than on heteroatoms (e.g., -OH, -NH).[3][5]
Q4: What type of container should I use for storing deuterated compounds?
A4: Single-use amber ampoules are ideal for minimizing contamination and exposure to the atmosphere.[1][7] If using multi-use vials, they should have tight-fitting septa to allow for the withdrawal of the compound with a syringe under an inert atmosphere.[7] For compounds prone to adsorption, silanized glass vials can be used.[3]
Q5: How should I prepare stock and working solutions of deuterated compounds?
A5: Accurate preparation is fundamental for reliable results.
-
Equilibrate: Allow the lyophilized standard or neat material to equilibrate to room temperature before opening to prevent condensation.[1][3]
-
Weighing: Accurately weigh the required amount using a calibrated analytical balance.[3]
-
Dissolution: Quantitatively transfer the standard to a Class A volumetric flask and dissolve it in a small amount of a suitable high-purity, anhydrous, aprotic solvent.[2][3][8]
-
Dilution: Once dissolved, dilute to the mark with the solvent.[3]
-
Mixing: Stopper the flask and mix thoroughly by inverting it multiple times.[3]
-
Storage: Transfer the stock solution to a labeled, airtight container (e.g., amber vial with a PTFE-lined cap) for storage under the recommended conditions.[1][2][3]
Troubleshooting Guides
Issue 1: Loss of Isotopic Purity (Deuterium-Hydrogen Exchange)
Symptom: Mass spectrometry analysis shows an increase in the abundance of lower mass isotopologues (molecules that have lost one or more deuterium atoms).[2]
Possible Causes & Solutions:
| Possible Cause | Confirmation | Prevention & Solution |
| Inappropriate Solvent | Review the solvent used for reconstitution and dilution. Protic, acidic, or basic solvents can facilitate H/D exchange.[2] | Use high-purity, aprotic solvents. Prepare fresh solutions as needed and minimize storage time in potentially problematic solvents.[2] |
| Atmospheric Moisture | Check handling procedures. Exposure to air can introduce moisture. | Handle and store compounds under a dry, inert atmosphere (nitrogen or argon). Use tightly sealed vials.[1][7] |
| Labile Deuterium Position | Consult the certificate of analysis to identify if deuterium atoms are on heteroatoms (-OH, -NH) or carbons adjacent to carbonyl groups.[3][5] | If possible, select a standard with deuterium labels in more stable positions. Control pH and temperature to minimize exchange.[3][5] |
Issue 2: Compound Degradation
Symptom: HPLC or LC-MS analysis shows the appearance of new peaks and a decrease in the main compound peak area over time.
Possible Causes & Solutions:
| Possible Cause | Confirmation | Prevention & Solution |
| Temperature Instability | Review storage temperature. Elevated temperatures can accelerate degradation. | Store at recommended reduced temperatures (-20°C or -80°C for long-term).[7] Avoid repeated freeze-thaw cycles.[2] |
| Light Sensitivity | Check if the compound was exposed to light. Photodegradation can occur in light-sensitive compounds.[3][7] | Store in amber vials or in the dark to prevent light-induced degradation.[1][3] |
| Oxidation | Consider the possibility of exposure to air. | Handle and store under an inert atmosphere (nitrogen or argon) to prevent oxidation.[3] |
Issue 3: Inconsistent Analytical Results
Symptom: Poor reproducibility in quantitative analysis, non-linear calibration curves.
Possible Causes & Solutions:
| Possible Cause | Confirmation | Prevention & Solution |
| Adsorption to Container | Low concentration standards may adsorb to glass or plastic surfaces.[3] | Use silanized glass vials. Prepare working solutions fresh before each use.[3] |
| Incomplete Dissolution | Visually inspect the solution for any undissolved particles. | Vortex and sonicate the solution to ensure complete dissolution.[3] |
| Contamination | Review handling procedures for potential sources of contamination. | Use clean glassware and single-use ampoules when possible. Handle under an inert atmosphere.[1][7] |
Data Presentation
Table 1: General Storage Recommendations for Deuterated Compounds
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Lyophilized Powder | -20°C or below | Long-term (Years) | Store in a desiccator to protect from moisture.[2] |
| In Aprotic Solvent | 2-8°C | Short to Medium-term (Weeks to Months) | Protect from light. Use amber vials. Ensure the container is well-sealed.[2] |
| In Aprotic Solvent | -20°C or below | Medium to Long-term (Months to a Year+) | Minimizes solvent evaporation and slows degradation. Be cautious of repeated freeze-thaw cycles.[2] |
| In Aqueous/Protic Solvent | 2-8°C | Short-term (Hours to Days) | Not recommended for long-term storage due to the risk of H/D exchange. Prepare fresh as needed.[2] |
Table 2: Factors Influencing Hydrogen-Deuterium Exchange Rate
| Factor | Condition Leading to Higher Exchange Rate | Recommendation for Minimal Exchange |
| pH | High (>8) or Low (<2) | Maintain pH between 2.5 and 7.[5] |
| Temperature | High | Store and analyze at low temperatures (e.g., 4°C).[5] |
| Solvent | Protic (e.g., H₂O, CH₃OH) | Use aprotic solvents (e.g., acetonitrile, THF) when possible.[5] |
| Label Position | On Heteroatoms (O, N, S) or Alpha to Carbonyl | Choose standards with labels on stable carbon positions.[5] |
Experimental Protocols
Protocol 1: Preparation of Stock Solution from a Solid Deuterated Standard
Objective: To accurately prepare a stock solution while minimizing contamination and isotopic exchange.
Methodology:
-
Acclimatization: Remove the sealed container of the deuterated standard from cold storage and allow it to warm to ambient laboratory temperature for at least 30 minutes to prevent moisture condensation.[1]
-
Inert Atmosphere: Perform all subsequent steps in a glove box or under a gentle stream of dry, inert gas (e.g., nitrogen or argon).[1]
-
Weighing: Carefully open the container and accurately weigh the desired mass of the standard using a calibrated analytical balance.[1]
-
Dissolution: Quantitatively transfer the weighed solid to a Class A volumetric flask. Add a portion of high-purity, anhydrous, aprotic solvent (e.g., methanol, acetonitrile) and gently swirl to dissolve the compound.[1][3]
-
Dilution to Volume: Once fully dissolved, add the solvent to the calibration mark on the volumetric flask.[3]
-
Homogenization: Cap the flask securely and mix the solution thoroughly by inverting the flask multiple times.[5]
-
Storage: Transfer the stock solution to a clean, dry, and clearly labeled amber vial with a PTFE-lined cap. Store the solution under the recommended conditions (see Table 1).[1][5]
Protocol 2: Assessment of Compound Stability (Forced Degradation)
Objective: To identify potential degradation pathways and assess the intrinsic stability of the deuterated compound under various stress conditions.[7]
Methodology:
-
Acid and Base Hydrolysis:
-
Dissolve the compound in a suitable solvent.
-
Treat with 0.1 M HCl and 0.1 M NaOH in separate experiments.
-
Heat the solutions (e.g., at 60°C) for a defined period (e.g., 24 hours).
-
Neutralize the solutions and analyze for degradation products using a stability-indicating method like HPLC-UV or LC-MS/MS.[7]
-
-
Oxidative Degradation:
-
Treat a solution of the compound with an oxidizing agent, such as 3% H₂O₂.
-
Keep the solution at room temperature or slightly elevated temperature for a set time.
-
Analyze the sample for degradation products.[7]
-
-
Thermal Degradation:
-
Heat a solid sample of the compound at a high temperature (e.g., 105°C) for a specified duration.
-
Dissolve the stressed sample and analyze for degradation.[7]
-
-
Photostability:
-
Expose a solution of the compound to a controlled light source (e.g., xenon lamp).
-
A dark control sample should be stored under the same conditions but protected from light.
-
Analyze both the exposed and control samples for degradation.[7]
-
Mandatory Visualization
Caption: Logical relationships for optimal long-term storage of deuterated compounds.
Caption: Experimental workflow for preparing a deuterated compound stock solution.
Caption: Troubleshooting logic for addressing loss of isotopic purity in deuterated compounds.
References
Technical Support Center: Overcoming Low Signal Intensity in MS Detection of N-t-Boc-valacyclovir-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the mass spectrometric detection of N-t-Boc-valacyclovir-d4, particularly low signal intensity.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a very low signal for my this compound precursor ion?
A1: Low signal intensity for this compound is a common issue and can be attributed to several factors. The tert-butyloxycarbonyl (Boc) protecting group is notoriously labile under typical electrospray ionization (ESI) conditions. This can lead to significant in-source fragmentation, where the molecule breaks apart before it can be detected as the intact precursor ion. Additionally, suboptimal ionization or chromatographic conditions can contribute to poor signal response.
Q2: What is "in-source fragmentation" and how does it affect my analysis?
A2: In-source fragmentation, also known as in-source decay, is the fragmentation of an analyte within the ion source of the mass spectrometer before mass analysis.[1] For Boc-protected compounds, this often occurs through the loss of isobutylene (B52900) (56 Da) or the entire Boc group (100 Da). This means that instead of detecting the intended precursor ion, you may be detecting its fragments, leading to a diminished signal for your target analyte and potentially interfering with quantification.
Q3: Can the mobile phase composition affect the signal intensity of this compound?
A3: Absolutely. The mobile phase composition plays a critical role in ionization efficiency. The use of strong acids, such as trifluoroacetic acid (TFA), even at low concentrations, can promote the cleavage of the acid-labile Boc group. It is advisable to use milder acidic modifiers like formic acid or ammonium (B1175870) formate (B1220265) to maintain the integrity of the this compound during chromatographic separation and ionization.[2]
Q4: My signal for the non-deuterated N-t-Boc-valacyclovir is acceptable, but the deuterated internal standard (this compound) signal is very low. What could be the cause?
A4: While less common with stable isotope-labeled internal standards, differential matrix effects can sometimes lead to variations in signal intensity between the analyte and the internal standard. More likely, however, is that the concentration of the internal standard is too low, or it has degraded during storage or sample preparation. It is crucial to verify the concentration and purity of your this compound stock solution.
Troubleshooting Guides
Issue 1: Low or No Detectable Precursor Ion for this compound
This is often the primary challenge in the analysis of Boc-protected compounds. The following steps can help you troubleshoot and optimize your method to enhance the signal of the intact molecule.
Troubleshooting Steps:
-
Optimize MS Source Conditions: The key is to use "softer" ionization conditions to minimize in-source fragmentation.
-
Reduce Cone Voltage (or Fragmentor Voltage): This is one of the most critical parameters. High cone voltage increases the energy of ions entering the mass spectrometer, leading to in-source fragmentation. Start with a low cone voltage and gradually increase it to find the optimal balance between signal intensity and fragmentation.
-
Adjust Source Temperature: Lowering the source temperature can sometimes reduce the thermal degradation of labile compounds.
-
Optimize Nebulizer and Heater Gas Flow Rates: Ensure proper desolvation without excessive thermal stress on the analyte.
-
-
Evaluate Mobile Phase Composition:
-
Consider Alternative Adducts:
-
If protonated adducts ([M+H]+) are showing low intensity, investigate the presence of other adducts such as sodium ([M+Na]+) or ammonium ([M+NH4]+) adducts, which may be more stable. The choice of mobile phase additive can influence adduct formation.
-
Experimental Protocol: Optimizing Cone Voltage
-
Prepare a solution of this compound at a known concentration (e.g., 100 ng/mL) in a solvent mixture that mimics your mobile phase at the expected elution time.
-
Infuse the solution directly into the mass spectrometer using a syringe pump.
-
Set the mass spectrometer to scan for the expected precursor ion mass of this compound.
-
Start with a low cone voltage (e.g., 10 V) and record the signal intensity.
-
Increase the cone voltage in increments of 5-10 V and record the signal intensity at each step.
-
Plot the signal intensity against the cone voltage to determine the optimal setting that provides the highest signal for the precursor ion with minimal fragmentation.
Issue 2: High Background Noise or Matrix Effects
Matrix effects can suppress the ionization of your analyte, leading to low signal intensity. This is particularly relevant when analyzing complex biological samples.
Troubleshooting Steps:
-
Improve Sample Preparation:
-
Solid-Phase Extraction (SPE): This is generally more effective at removing interfering matrix components than simple protein precipitation.
-
Liquid-Liquid Extraction (LLE): Can also be a valuable tool for cleaning up samples.
-
-
Optimize Chromatography:
-
Increase Chromatographic Resolution: Ensure that this compound is chromatographically separated from co-eluting matrix components. A longer column or a shallower gradient can improve resolution.
-
Use a Diverter Valve: Divert the flow to waste during the initial and final stages of the chromatographic run when highly polar or non-polar interferences may elute, respectively.
-
Experimental Protocol: Assessing Matrix Effects
-
Prepare three sets of samples:
-
Set A: this compound in a neat solution (e.g., mobile phase).
-
Set B: Blank matrix extract (e.g., plasma extract) spiked with this compound post-extraction.
-
Set C: Matrix sample spiked with this compound before extraction.
-
-
Analyze all three sets of samples using your LC-MS/MS method.
-
Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
-
A value significantly less than 100% indicates ion suppression, while a value significantly greater than 100% indicates ion enhancement.
-
Calculate the recovery using the following formula:
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Data and Method Parameters
The following tables provide a summary of key mass spectrometry parameters and a starting point for LC-MS method development for N-t-Boc-valacyclovir and its deuterated analog.
Table 1: Mass Spectrometry Parameters for N-t-Boc-valacyclovir [2][4]
| Parameter | Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Primary Target | N-t-Boc-valacyclovir | 425.2 | To be optimized | The protonated molecule is the primary target. |
| This compound | 429.2 | To be optimized | Assuming d4 on the valine moiety. | |
| Potential Fragments | Loss of isobutylene | 369.2 | To be optimized | A common loss from the Boc group. |
| Loss of Boc group | 325.2 | 152.1 | This corresponds to valacyclovir (B1662844).[3][5] |
Table 2: Suggested Starting LC-MS Method Parameters [2]
| Parameter | Recommended Condition |
| LC Column | C18 (e.g., Ascentis Express C18, 15cm x 4.6 mm, 2.7µm) |
| Mobile Phase A | 0.01M Ammonium Formate in Water, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 80% B over 7.5 minutes |
| Flow Rate | 0.5 - 1.0 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Cone Voltage | 10 - 30 V (to be optimized) |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 450 °C |
Visualizations
Caption: Proposed fragmentation pathway for this compound.
Caption: Troubleshooting workflow for low signal intensity.
Caption: Optimized experimental workflow for this compound analysis.
References
- 1. New advances in the understanding of the in-source decay fragmentation of peptides in MALDI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsr.com [ijpsr.com]
- 3. A sensitive liquid chromatography-tandem mass spectrometry method for the quantification of valacyclovir and its metabolite acyclovir in mouse and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnrjournal.com [pnrjournal.com]
- 5. Analysis of the antiviral drugs acyclovir and valacyclovir-hydrochloride in tsetse flies (Glossina pallidipes) using LC-MSMS - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to prevent premature deprotection of N-t-Boc-valacyclovir-d4
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with N-t-Boc-valacyclovir-d4. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you prevent its premature deprotection and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of premature N-t-Boc deprotection?
A1: The N-tert-butyloxycarbonyl (Boc) protecting group is inherently labile to acid.[1] The primary cause of its premature removal is exposure to acidic conditions, whether from reagents, solvents, or residual catalysts used in a reaction. The deprotection mechanism is initiated by protonation of the carbamate's carbonyl oxygen, leading to the formation of a stable tert-butyl cation and subsequent release of the free amine.[2]
Q2: How stable is the N-t-Boc group to different pH levels and temperatures?
A2: The N-t-Boc group is generally stable under neutral and basic conditions but becomes progressively more labile as the acidity of the medium increases.[3][4] While stable at room temperature and even at 37°C under neutral or basic conditions, elevated temperatures can accelerate acid-catalyzed deprotection.[3] Thermal deprotection in the absence of acid is also possible but typically requires much higher temperatures (e.g., >100°C).[5][6]
Q3: Can my purification method cause deprotection?
A3: Yes. Purification methods that involve acidic conditions can cause premature deprotection. For example, using silica (B1680970) gel for chromatography can be problematic as standard silica gel is slightly acidic. This can lead to partial or complete loss of the Boc group on the column. Using neutralized silica gel or an alternative purification method like flash chromatography with a buffered mobile phase is recommended if deprotection is observed.
Q4: How can I detect if premature deprotection has occurred?
A4: The progress of deprotection can be monitored using several analytical techniques:
-
Thin-Layer Chromatography (TLC): The deprotected valacyclovir-d4 is more polar than its N-t-Boc protected precursor and will have a lower Rf value. Staining the TLC plate with a ninhydrin (B49086) solution will produce a colored spot (usually purple or yellow) for the free amine, confirming deprotection.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the deprotection can be monitored by observing the disappearance of the characteristic singlet peak of the tert-butyl protons of the Boc group, which is typically found around 1.4 ppm.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This method can be used to monitor the appearance of the mass corresponding to valacyclovir-d4 and the disappearance of the mass of this compound.
Troubleshooting Guide: Preventing Unwanted Deprotection
This guide addresses specific issues you might encounter during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Loss of Boc group during reaction | Acidic Reagents or Catalysts: The reaction may use reagents or catalysts that are acidic or generate acidic byproducts. | • Use Non-Acidic Alternatives: Whenever possible, choose neutral or basic reagents.• Add a Non-Nucleophilic Base: Incorporate a hindered, non-nucleophilic base (e.g., 2,6-lutidine or diisopropylethylamine - DIPEA) into the reaction mixture to scavenge any trace acid. |
| Deprotection during aqueous workup | Acidic Quench: Quenching the reaction with an acidic solution (e.g., dilute HCl or NH₄Cl) will cleave the Boc group. | • Use a Neutral or Basic Quench: Quench the reaction with a neutral solution like water or a basic solution such as saturated sodium bicarbonate (NaHCO₃).[7] Ensure the final pH of the aqueous layer is > 7. |
| Loss of Boc group during purification | Acidic Silica Gel: Standard silica gel is acidic enough to cause deprotection of sensitive substrates. | • Neutralize Silica Gel: Prepare a slurry of silica gel in a solvent containing 1-2% triethylamine, then evaporate the solvent before use.• Alternative Stationary Phases: Consider using alumina (B75360) (basic or neutral) or a reverse-phase C18 column for purification. |
| Gradual degradation during storage | Improper Storage Conditions: Storing the compound in a solution that is slightly acidic or at elevated temperatures can lead to slow deprotection over time. Valacyclovir itself is known to be most stable around pH 4, but the N-t-Boc derivative is acid-labile.[8] | • Store as a Solid: Store the compound as a dry, solid material in a tightly sealed container.[]• Cold and Dry Storage: Keep the solid compound at low temperatures (e.g., -20°C) and in a desiccator to protect from moisture and acidic atmospheric gases.[]• Use Aprotic Solvents for Solutions: If a solution is necessary, use high-purity, dry aprotic solvents and store frozen. |
Data Presentation
The stability of the N-t-Boc group is highly dependent on the specific substrate, solvent, temperature, and acid concentration. The following tables provide an overview of the expected stability under various conditions based on general principles of N-Boc chemistry.
Table 1: General Stability of N-t-Boc Group to Common Reagents
| Reagent Class | Condition / Reagent | Stability | Orthogonal Protecting Group(s) |
| Strong Acids | TFA, HCl, H₂SO₄ | Labile | Fmoc, Cbz, Alloc |
| Lewis Acids | ZnBr₂, AlCl₃, TMSI | Labile | Fmoc, Cbz |
| Strong Bases | NaOH, LiOH, LDA | Stable | - |
| Amines | Piperidine, Hydrazine | Stable | Fmoc (cleaved by piperidine) |
| Hydrogenolysis | H₂, Pd/C | Stable | Cbz (cleaved by H₂, Pd/C) |
| Mild Reductants | NaBH₄ | Stable | - |
Table 2: Illustrative pH and Temperature Effects on N-t-Boc Stability (Note: These are representative values for a typical N-t-Boc protected amine and may not reflect the exact stability of this compound. Experimental verification is recommended.)
| pH | Temperature | Expected Stability / Half-life (t½) | Notes |
| 1-2 | 25 °C | Very Low (t½ < 30 min) | Rapid deprotection occurs. |
| 4 | 25 °C | Low (t½ ≈ hours) | Slow deprotection is likely. |
| 7 | 25 °C | High (t½ > days) | Generally stable. |
| 7 | 50 °C | High (t½ > 24 hours) | Stable for most applications. |
| 9 | 25 °C | Very High (t½ >> days) | Highly stable. |
Experimental Protocols
Protocol 1: General Procedure for a Reaction to Maintain N-t-Boc Integrity
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of acidic atmospheric gases like CO₂.
-
Solvent Choice: Use high-purity, anhydrous aprotic solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN)). Avoid protic solvents like methanol (B129727) if acidic catalysts are present, as they can facilitate deprotection.
-
Reagent pH: Ensure all reagents are neutral or basic. If an acidic reagent is unavoidable and deprotection is not desired, consider an alternative synthetic route.
-
Acid Scavenging: Add a non-nucleophilic base, such as 2,6-lutidine or proton sponge (1,8-bis(dimethylamino)naphthalene), to the reaction mixture (1.1 equivalents) to neutralize any trace acid.
-
Temperature Control: Maintain the recommended temperature for the reaction. Avoid excessive heating.
-
Monitoring: Monitor the reaction by TLC or LC-MS to ensure the N-t-Boc group remains intact.
-
Workup: Upon completion, perform a workup using a basic quench. Add saturated aqueous NaHCO₃ solution to the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
Protocol 2: Monitoring Stability of this compound
-
Sample Preparation: Prepare stock solutions of this compound in the solvent system to be tested (e.g., a buffered solution at a specific pH).
-
Incubation: Incubate the solutions at the desired temperature(s).
-
Time Points: At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Quenching: Immediately quench any degradation by neutralizing the aliquot. If the test solution is acidic, add a calculated amount of a basic solution to bring the pH to >8.
-
Analysis: Analyze the quenched aliquots by a validated analytical method, such as HPLC or LC-MS, to quantify the remaining this compound and the formation of the deprotected product.
-
Data Analysis: Plot the concentration of this compound versus time to determine the rate of degradation under the tested conditions.
Visualizations
Caption: The acid-catalyzed deprotection mechanism of the N-t-Boc group.
Caption: A troubleshooting workflow for diagnosing premature Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. scbt.com [scbt.com]
Validation & Comparative
The Gold Standard in Bioanalysis: A Comparative Guide to N-t-Boc-valacyclovir-d4 and Non-Deuterated Internal Standards
In the precise world of bioanalysis, particularly within drug development and clinical research, the accuracy and reliability of quantitative data are paramount. The use of internal standards in liquid chromatography-mass spectrometry (LC-MS) is a fundamental practice to ensure data integrity. This guide provides an objective comparison between the use of a deuterated internal standard, specifically N-t-Boc-valacyclovir-d4, and non-deuterated internal standards for the quantification of valacyclovir (B1662844). The evidence overwhelmingly supports the use of stable isotope-labeled standards as the gold standard for mitigating analytical variability.[1][2][3]
Unveiling the Superiority of Deuterated Internal Standards
An ideal internal standard should mimic the chemical and physical properties of the analyte of interest as closely as possible to compensate for variations during sample preparation, injection, and ionization.[4][5] Stable isotope-labeled (SIL) internal standards, such as this compound, are chemically identical to the analyte, with the only difference being the substitution of some hydrogen atoms with their heavier isotope, deuterium.[1] This subtle mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard while ensuring they behave almost identically throughout the analytical process.[4] This co-elution and similar ionization response allow for effective compensation for matrix effects, which are a common source of error in bioanalysis.[3]
In contrast, non-deuterated internal standards, such as structural analogs, may have different extraction recoveries, chromatographic retention times, and ionization efficiencies, leading to less accurate and precise results.[1] The use of a deuterated internal standard can significantly improve assay robustness, increase throughput, and lower rejection rates of analytical runs.[4]
Quantitative Performance: A Comparative Overview
The following tables summarize key performance parameters from studies utilizing deuterated internal standards for valacyclovir analysis, illustrating the high level of sensitivity, accuracy, and precision that can be achieved. While direct head-to-head comparative data with a non-deuterated standard in the same study is limited in publicly available literature, the performance metrics of methods using deuterated standards consistently meet and exceed the stringent requirements for bioanalytical method validation.
Table 1: Comparison of Bioanalytical Method Parameters for Valacyclovir Quantification
| Parameter | Method with Deuterated Internal Standard (Valacyclovir-D4/D8) | Method with Non-Deuterated Internal Standard (e.g., Structural Analog) |
| Analyte | Valacyclovir | Valacyclovir |
| Internal Standard | Valacyclovir-d4 or Valacyclovir-d8[6][7] | Fluconazole[7] |
| Lower Limit of Quantification (LLOQ) | 0.5 - 2 ng/mL[6][7] | 5 ng/mL[7] |
| Linearity Range | 0.5 - 700 ng/mL[7] | 5 - 1075 ng/mL[7] |
| Mean Recovery | Valacyclovir: 99.17% ± 10.78% Valacyclovir-d8: 110.84% ± 8.74%[8] | Data not consistently reported, can be more variable |
| Precision (%CV) | Within-run: 0.7 - 3.5% Between-run: 3.1 - 4.7%[8] | Typically higher and more variable |
| Accuracy (%Bias) | Within-run: 96.7 - 97.9% Between-run: 94.7 - 97.3%[8] | Typically wider range of variability |
Table 2: Matrix Effect and Stability with Deuterated Internal Standards
| Parameter | Performance with Deuterated Internal Standard | Rationale for Superiority over Non-Deuterated Standards |
| Matrix Effect | The use of a deuterated internal standard that co-elutes with the analyte effectively compensates for ion suppression or enhancement caused by the biological matrix.[9] | A non-deuterated standard may have a different retention time and be affected differently by the matrix, leading to inaccurate quantification. |
| Freeze-Thaw Stability | Stable through multiple freeze-thaw cycles (e.g., 3 cycles at -80°C).[8] | The deuterated standard degrades at the same rate as the analyte, correcting for any potential instability. |
| Autosampler Stability | Stable for extended periods in the autosampler (e.g., up to 79 hours).[8] | A non-deuterated standard may have different stability, leading to inaccurate results over a long analytical run. |
| Long-Term Stability | Stable for extended periods when stored at low temperatures (e.g., 34 days at -80°C).[8] | The deuterated standard ensures accurate quantification even for samples stored for a long duration. |
Experimental Protocols for Robust Bioanalysis
The following are representative protocols for the quantification of valacyclovir in biological matrices using a deuterated internal standard.
Sample Preparation: Protein Precipitation
-
To a 10 µL aliquot of plasma, add 40 µL of acetonitrile (B52724) containing the deuterated internal standard (e.g., 200 nM this compound).[6]
-
Vortex the mixture for 5 minutes to precipitate proteins.[6]
-
Centrifuge at 17,000 x g for 10 minutes at 4°C.[6]
-
Transfer the supernatant to an LC vial for analysis.[6]
LC-MS/MS Conditions
| Parameter | Condition |
| HPLC System | Shimadzu HPLC system or equivalent[6] |
| Mass Spectrometer | Applied Biosystems API 4000 or equivalent triple quadrupole[6] |
| Column | Waters Atlantis T3 C18 (5 µm, 150 x 2.1 mm)[6] |
| Mobile Phase A | Water with 2 mM ammonium (B1175870) acetate (B1210297) and 0.2% formic acid[6] |
| Mobile Phase B | Acetonitrile with 0.2% formic acid[6] |
| Flow Rate | 0.2 mL/min[6] |
| Injection Volume | 10 µL[6] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Valacyclovir: m/z 325.2 → 152.1 this compound: m/z 429.2 → 152.1 (projected) Valacyclovir-d4: m/z 329.2 → 152.1[6] |
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logical basis for the superior performance of deuterated internal standards.
Caption: Bioanalytical workflow for valacyclovir quantification.
Caption: Rationale for using a deuterated internal standard.
Conclusion
The use of a deuterated internal standard, such as this compound, is a best practice in modern bioanalytical method development and validation.[3] The near-identical physicochemical properties to the analyte allow it to effectively compensate for variations in sample preparation, chromatographic performance, and mass spectrometric response. This leads to significant improvements in accuracy, precision, and robustness compared to non-deuterated internal standards. For researchers, scientists, and drug development professionals, the adoption of deuterated standards is a critical step in ensuring the integrity and validity of quantitative data, ultimately contributing to the successful development of new therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 6. A sensitive liquid chromatography-tandem mass spectrometry method for the quantification of valacyclovir and its metabolite acyclovir in mouse and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. akjournals.com [akjournals.com]
- 8. researchgate.net [researchgate.net]
- 9. texilajournal.com [texilajournal.com]
A Comparative Guide to the Isotopic Purity of N-t-Boc-valacyclovir-d4
For researchers and drug development professionals utilizing stable isotope-labeled internal standards, the isotopic purity of these reagents is of paramount importance for the accuracy and reliability of quantitative bioanalytical assays. This guide provides an objective comparison of N-t-Boc-valacyclovir-d4 and an alternative deuterated standard, Valacyclovir-d4 hydrochloride, focusing on the assessment of their isotopic purity through mass spectrometry and nuclear magnetic resonance spectroscopy.
Comparison of Isotopic Purity
The isotopic purity of a deuterated standard refers to the percentage of the molecule that contains the specified number of deuterium (B1214612) atoms. A higher isotopic purity minimizes interference from unlabeled or partially labeled species, leading to more accurate quantification. The following table summarizes the typical isotopic purity and distribution for this compound and Valacyclovir-d4 hydrochloride.
| Parameter | This compound (Representative Data) | Valacyclovir-d4 Hydrochloride (LGC Standards, Lot: 3-MPV-86-5)[1] |
| Isotopic Purity (d4) | >98% | 98.7% |
| Isotopologue Distribution | ||
| d0 | <0.1% | 0.02% |
| d1 | <0.1% | 0.01% |
| d2 | <0.5% | 0.08% |
| d3 | <1.5% | 4.76% |
| d4 | >98% | 95.13% |
| Chemical Purity (HPLC) | >98% | 93.31% (255 nm) |
Note: The data for this compound is representative of typical specifications for such compounds, as a specific certificate of analysis with full isotopologue distribution was not publicly available. The data for Valacyclovir-d4 Hydrochloride is taken directly from a publicly available Certificate of Analysis.[1]
Analytical Methodologies for Isotopic Purity Assessment
The determination of isotopic purity for deuterated compounds primarily relies on two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[2][3] Each method offers unique advantages in characterizing these labeled molecules.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is a highly sensitive method for determining the isotopic distribution of a deuterated compound.[3] By analyzing the mass-to-charge ratio of the ions, the relative abundance of each isotopologue (d0, d1, d2, etc.) can be accurately measured.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used to confirm the position of deuterium labeling.[3] While ¹H NMR can indicate the absence of protons at specific sites, ²H (Deuterium) NMR directly detects the deuterium nuclei, offering unambiguous confirmation of deuteration.
Experimental Protocols
Below are detailed protocols for assessing the isotopic purity of deuterated valacyclovir (B1662844) standards using LC-MS/MS and NMR spectroscopy.
Isotopic Purity Assessment by LC-MS/MS
This protocol outlines a general procedure for determining the isotopic distribution of this compound and Valacyclovir-d4 hydrochloride.
1. Sample Preparation:
-
Prepare stock solutions of the deuterated standard in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Further dilute the stock solution to a working concentration of 1 µg/mL with the initial mobile phase.
2. LC-MS/MS System and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from any potential impurities.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Data Acquisition: Full scan mode over a relevant m/z range to encompass all expected isotopologues.
3. Data Analysis:
-
Extract the ion chromatograms for the unlabeled compound and all its deuterated isotopologues.
-
Integrate the peak areas for each isotopologue.
-
Calculate the percentage of each isotopologue relative to the total integrated area of all isotopologues.
Confirmation of Deuterium Labeling Position by NMR
This protocol provides a general method for confirming the site of deuteration.
1. Sample Preparation:
-
Dissolve 5-10 mg of the deuterated standard in a suitable deuterated NMR solvent (e.g., DMSO-d₆).
2. NMR Spectrometer and Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR:
-
Acquire a standard proton spectrum. The absence or significant reduction of signals at the expected positions of deuteration confirms the labeling.
-
-
²H NMR:
-
Acquire a deuterium spectrum. The presence of signals at the chemical shifts corresponding to the labeled positions provides direct evidence of deuteration.
-
Workflow and Pathway Diagrams
To visualize the experimental and logical processes involved in assessing the isotopic purity of this compound, the following diagrams are provided.
Caption: Experimental workflow for assessing isotopic purity.
Caption: Decision pathway for selecting a deuterated standard.
References
A Comparative Guide to the Synthesis Efficiency of N-t-Boc-valacyclovir and Cbz-valacyclovir
For Researchers, Scientists, and Drug Development Professionals
The synthesis of valacyclovir (B1662844), an essential antiviral prodrug, involves the crucial step of protecting the amino group of the L-valine residue. The choice of the protecting group significantly impacts the overall efficiency of the synthesis, influencing factors such as yield, purity, and the scalability of the process. This guide provides an objective comparison of two commonly employed protecting groups: tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), in the context of valacyclovir synthesis.
At a Glance: Key Differences Between Boc and Cbz Protecting Groups
| Feature | N-t-Boc-valacyclovir | Cbz-valacyclovir |
| Protecting Reagent | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Benzyl chloroformate (Cbz-Cl) |
| Protection Conditions | Basic conditions (e.g., NaOH, DMAP) or neutral.[1] | Typically basic conditions (e.g., NaHCO₃, NaOH) in aqueous/organic mixtures.[1] |
| Deprotection Conditions | Mild to strong acidic conditions (e.g., TFA, HCl).[1][2][3] | Catalytic hydrogenolysis (e.g., H₂, Pd/C).[1][2][3] |
| Key Advantages | Avoids the use of heavy metal catalysts for deprotection.[2] | Deprotection is often clean and efficient.[2] |
| Potential Drawbacks | Requires careful pH control during deprotection.[2] | Catalytic hydrogenation can be sensitive to catalyst poisoning.[2] |
Synthesis Efficiency: A Quantitative Comparison
The following table summarizes the reported yields for the key steps in the synthesis of valacyclovir via the N-t-Boc and Cbz protected intermediates. It is important to note that reaction conditions and scales may vary between different reported procedures, which can influence the observed yields.
| Synthesis Step | N-t-Boc-valacyclovir | Cbz-valacyclovir |
| Coupling Yield | 75% (with 99.7% purity by HPLC).[4] | 87% (with 99.3% HPLC purity after recrystallization).[5] |
| Deprotection Yield | 73.5% (as valacyclovir hydrochloride with 98.67% purity by HPLC).[4] | ~92% (crude valacyclovir with 98.5% purity).[6] |
| Overall Yield (Reported) | Not explicitly stated as a direct two-step overall yield. | 55% (in an early reported synthesis).[6][7] |
Experimental Protocols
Synthesis of N-t-Boc-valacyclovir
This protocol is based on the coupling of N-t-butoxycarbonyl-L-valine with acyclovir (B1169).
-
Coupling Reaction:
-
Acyclovir, N-t-Boc-L-valine, and 4-(dimethylamino)pyridine (DMAP) are charged into a reactor with N,N-dimethylformamide (DMF) under a nitrogen atmosphere.[8]
-
The mixture is stirred at approximately 25°C for about 1 hour and then cooled to around 20°C.[8]
-
A solution of dicyclohexylcarbodiimide (B1669883) (DCC) in DMF is added dropwise to the reaction mixture at 20-25°C.[8]
-
The resulting suspension is stirred for several hours.[4]
-
-
Work-up and Purification:
-
The precipitated dicyclohexylurea is removed by filtration.[4]
-
The filtrate is concentrated under reduced pressure.[4]
-
Methanol is added to the stirred residue, and the resulting solution is stirred under reflux and then cooled to 0°C to precipitate the product.[4]
-
The solid is filtered, washed with cold methanol, and dried to yield N-t-Boc-valacyclovir.[4]
-
-
Deprotection:
-
N-t-Boc-valacyclovir is dissolved in formic acid.[4]
-
A mixture of hydrochloric acid and water is added dropwise at 20-25°C, and the solution is stirred for several hours.[4]
-
The reaction mixture is filtered, and the filtrate is added dropwise to isopropanol (B130326) to precipitate valacyclovir hydrochloride.[4]
-
The product is filtered, washed with cold isopropanol, and dried.[4]
-
Synthesis of Cbz-valacyclovir
This protocol is based on the condensation of N-benzyloxycarbonyl-L-valine and acyclovir.[2]
-
Coupling Reaction:
-
N-benzyloxycarbonyl-L-valine is dissolved in DMF and cooled to -5°C.[2][6]
-
A solution of DCC in DMF is added while maintaining the temperature below 0°C.[2][6]
-
After a short aging period, acyclovir and DMAP are added.[2][6]
-
The reaction mixture is stirred at -5 to 0°C for approximately 6 hours.[2][6]
-
-
Work-up and Purification:
-
Deprotection:
-
A palladium on alumina (B75360) catalyst is added.[2][6]
-
The mixture is subjected to hydrogenation under pressure until the starting material is consumed.[2][6]
-
The catalyst is removed by filtration through celite.[6]
-
Hydrochloric acid is added to the filtrate to yield valacyclovir hydrochloride.[2]
Synthesis Workflows
Caption: N-t-Boc-valacyclovir Synthesis Workflow.
Caption: Cbz-valacyclovir Synthesis Workflow.
Concluding Remarks
The choice between N-t-Boc-valacyclovir and Cbz-valacyclovir as an intermediate in the synthesis of valacyclovir is a strategic one, with each route presenting distinct advantages and disadvantages.
The Cbz-valacyclovir pathway appears to offer higher yields in both the coupling and deprotection steps based on the reviewed literature.[5][6] The deprotection via catalytic hydrogenation is generally a clean and efficient process.[2] However, it requires specialized equipment for handling hydrogen gas under pressure and is susceptible to catalyst poisoning, which can affect reproducibility and cost on a large scale.[2]
The N-t-Boc-valacyclovir route provides a valuable alternative, particularly as the deprotection is achieved under acidic conditions, thereby avoiding the use of heavy metal catalysts.[2] This can be advantageous in terms of process simplicity and avoiding potential metal contamination in the final active pharmaceutical ingredient. While the reported yields for the Boc-route appear slightly lower than for the Cbz-route, optimization of reaction conditions could potentially improve its efficiency.[4]
Ultimately, the decision of which synthetic route to employ will depend on a variety of factors including the available equipment, cost of reagents, and the specific quality requirements for the final valacyclovir product. Both the Boc and Cbz protecting groups are well-established and effective, and their orthogonality is a key principle in modern organic synthesis.[1][9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. WO2003041647A2 - Synthesis and purification of valacyclovir - Google Patents [patents.google.com]
- 5. CBZ-valaciclovir () for sale [vulcanchem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. CN1896077A - Synthesis and purification of valacyclovir - Google Patents [patents.google.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Comparative Fragmentation Analysis of Valacyclovir and its Deuterated Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the fragmentation patterns of the antiviral drug valacyclovir (B1662844) and its deuterated analog, supported by experimental data from liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses. The information is intended to assist researchers in method development for pharmacokinetic studies, bioequivalence assessment, and other quantitative bioanalytical applications.
Data Presentation: Comparative Fragmentation Data
The following table summarizes the key mass-to-charge (m/z) ratios for the precursor and product ions of valacyclovir and its deuterated analogs, as observed in positive ion electrospray ionization mass spectrometry.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Deuterated Analog | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Valacyclovir | 325.2 | 152.1 | Valacyclovir-d4 | 329.2 | 152.1 | [1] |
| Valacyclovir | 325.2 | 152.0 | Valacyclovir-d8 | 333.3 | 152.0 | [2] |
| Valacyclovir | 325.1 | 152.0 | - | - | - | [3] |
| Valacyclovir | 325.5 | 152.2 | - | - | - | [4] |
Experimental Protocols
The data presented in this guide is derived from established LC-MS/MS methods for the quantification of valacyclovir. A generalized experimental protocol based on these methods is outlined below.
Sample Preparation
Plasma samples containing valacyclovir and its deuterated internal standard are typically prepared using protein precipitation.[1] Acetonitrile (B52724) is added to the plasma sample to precipitate proteins. After vortexing and centrifugation, the supernatant is transferred for LC-MS/MS analysis.[1]
Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column is commonly used for chromatographic separation.[1][2]
-
Mobile Phase: The mobile phase typically consists of a gradient of an aqueous component (e.g., water with 2 mM ammonium (B1175870) acetate (B1210297) and 0.2% formic acid) and an organic component (e.g., acetonitrile with 0.2% formic acid).[1]
-
Flow Rate: A typical flow rate is 0.2 mL/min.[1]
Mass Spectrometry (MS)
-
Instrument: A triple quadrupole mass spectrometer is frequently employed for these analyses.[1][2]
-
Ionization: Positive ion electrospray ionization (ESI) is the standard ionization mode.[1][2]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor the specific precursor-to-product ion transitions for both valacyclovir and its deuterated internal standard.[1][2]
-
Collision Gas: Nitrogen is commonly used as the collision gas for fragmentation.[2]
Visualization of Experimental Workflow and Fragmentation
Experimental Workflow
The following diagram illustrates the general workflow for the LC-MS/MS analysis of valacyclovir.
Caption: Experimental workflow for valacyclovir analysis.
Comparative Fragmentation Pathway
This diagram illustrates the fragmentation of valacyclovir and its deuterated analog, highlighting the common product ion.
Caption: Fragmentation of valacyclovir and its analog.
References
- 1. A sensitive liquid chromatography-tandem mass spectrometry method for the quantification of valacyclovir and its metabolite acyclovir in mouse and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of the antiviral drugs acyclovir and valacyclovir-hydrochloride in tsetse flies (Glossina pallidipes) using LC-MSMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Controlled ex-vivo plasma hydrolysis of valaciclovir to acyclovir demonstration using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Analytical Edge: Unpacking the Accuracy and Precision of N-t-Boc-valacyclovir-d4
In the landscape of antiviral drug development and clinical pharmacokinetics, the precise and accurate quantification of valacyclovir (B1662844) is paramount. The use of stable isotope-labeled (SIL) internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical assays, offering unparalleled reliability. This guide provides a comparative analysis of the performance of analytical methods utilizing a deuterated internal standard for valacyclovir quantification, with a focus on the accuracy and precision achievable. While specific validation data for N-t-Boc-valacyclovir-d4 is not publicly available in peer-reviewed literature, we will present data from studies using structurally similar deuterated valacyclovir internal standards (e.g., valacyclovir-d4 and valacyclovir-d8) to demonstrate the expected performance.
Unveiling Performance: Accuracy and Precision Data
The accuracy of an analytical method refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of individual measurements. In bioanalytical method validation, these parameters are typically assessed by analyzing quality control (QC) samples at multiple concentration levels.
Below is a summary of performance data from published studies that employed deuterated valacyclovir internal standards for the quantification of valacyclovir in human plasma. This data serves as a strong proxy for the performance expected when using this compound.
Table 1: Intra-Day and Inter-Day Accuracy and Precision of Valacyclovir Quantification in Human Plasma using a Deuterated Internal Standard. [1]
| QC Level | Concentration (nM) | Intra-Day Accuracy (%) | Intra-Day Precision (%RSD) | Inter-Day Accuracy (%) | Inter-Day Precision (%RSD) |
| Low | 10 | 98.5 | 5.2 | 102.3 | 6.8 |
| Medium | 200 | 101.2 | 3.9 | 99.8 | 4.5 |
| High | 2000 | 96.7 | 4.8 | 97.1 | 5.1 |
Table 2: Within-Run and Between-Run Accuracy and Precision of Valacyclovir Quantification in Human Plasma using a Deuterated Internal Standard. [2]
| QC Level | Concentration (ng/mL) | Within-Run Accuracy (%) | Within-Run Precision (%CV) | Between-Run Accuracy (%) | Between-Run Precision (%CV) |
| LLOQ | 0.5 | 97.8 | 3.5 | 96.5 | 4.7 |
| Low | 1.5 | 97.9 | 2.8 | 97.3 | 4.2 |
| Medium | 210.0 | 96.7 | 1.9 | 94.7 | 3.1 |
| High | 490.0 | 97.3 | 0.7 | 95.8 | 3.8 |
RSD: Relative Standard Deviation; CV: Coefficient of Variation; LLOQ: Lower Limit of Quantification
The data presented in these tables clearly demonstrates that the use of a deuterated internal standard allows for excellent accuracy (generally within ±15% of the nominal value, and ±20% at the LLOQ) and precision (RSD or CV ≤ 15%). This high level of performance is critical for reliable pharmacokinetic and bioequivalence studies.
Behind the Numbers: Experimental Protocols
The exemplary performance highlighted above is achieved through meticulously developed and validated experimental protocols. Below are detailed methodologies representative of those used in the quantification of valacyclovir in human plasma using a deuterated internal standard.
Experimental Protocol 1: Protein Precipitation Method[1]
-
Sample Preparation:
-
To 10 µL of plasma sample, add 40 µL of acetonitrile (B52724) containing the internal standard (e.g., 200 nM this compound).
-
Vortex the mixture for 5 minutes to precipitate proteins.
-
Centrifuge at 17,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
-
Liquid Chromatography:
-
Column: Waters Atlantis T3 C18 (5 µm, 150 x 2.1 mm).
-
Mobile Phase A: Water with 2 mM ammonium (B1175870) acetate (B1210297) and 0.2% formic acid.
-
Mobile Phase B: Acetonitrile with 0.2% formic acid.
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 10 µL.
-
Gradient Elution: A time-programmed gradient is used to separate the analyte from matrix components.
-
-
Tandem Mass Spectrometry:
-
Instrument: API 4000 triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Valacyclovir: m/z 325.2 → 152.1
-
Valacyclovir-d4 (Internal Standard): m/z 329.2 → 152.1
-
-
Experimental Protocol 2: Solid-Phase Extraction (SPE) Method[2]
-
Sample Preparation:
-
To a plasma sample, add the internal standard solution (e.g., this compound).
-
Condition an SPE cartridge (e.g., Oasis HLB) with methanol (B129727) followed by water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
Liquid Chromatography:
-
Column: Zorbax SB C18 (3.5 µm, 4.6 x 75 mm).
-
Mobile Phase: 10 mM ammonium formate (B1220265) buffer (pH 5) and methanol (80:20 v/v).
-
Flow Rate: 0.25 mL/min.
-
Column Temperature: 45°C.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Positive ESI.
-
Detection Mode: MRM.
-
MRM Transitions:
-
Valacyclovir: m/z 325.2 → 152.0
-
Valacyclovir-d8 (Internal Standard): m/z 333.3 → 152.0
-
-
Visualizing the Workflow and Concepts
To further clarify the experimental process and the relationship between key validation parameters, the following diagrams are provided.
References
A Comparative Guide to N-t-Boc-valacyclovir-d4 and Alternative Reference Standards
For researchers and professionals in drug development, the quality and characterization of reference standards are paramount for accurate analytical method development, validation, and routine quality control. This guide provides a comparative analysis of the N-t-Boc-valacyclovir-d4 reference standard against its non-deuterated analog and the active pharmaceutical ingredient (API) reference standard, valacyclovir-d4 hydrochloride.
This compound is a stable, isotopically labeled internal standard for valacyclovir (B1662844), an antiviral prodrug of acyclovir. The N-t-Boc protecting group makes it a useful intermediate in synthesis and a potential impurity in the manufacturing process of valacyclovir. Its deuteration provides a distinct mass for use in mass spectrometry-based assays, allowing for precise quantification of valacyclovir in various biological matrices.
Performance Comparison of Reference Standards
The selection of an appropriate reference standard is critical for the accuracy and precision of analytical measurements. The following tables summarize the key quantitative data for this compound and its alternatives, based on typical certificate of analysis data.
Table 1: General Properties and Purity
| Parameter | This compound (Typical) | N-t-Boc-valacyclovir (Valacyclovir Impurity S) (Typical) | Valacyclovir-d4 Hydrochloride |
| CAS Number | 1346617-11-5 | 502421-44-5 | 1331910-75-8 |
| Molecular Formula | C₁₈H₂₄D₄N₆O₆ | C₁₈H₂₈N₆O₆ | C₁₃H₁₇D₄ClN₆O₄ |
| Molecular Weight | 428.5 g/mol | 424.45 g/mol | 364.82 g/mol |
| Appearance | White to Off-White Solid | White Solid | White to Pale Yellow Solid[] |
| Purity (by HPLC) | ≥98% | ≥98% | 93.31% (at 255 nm) |
| Isotopic Purity | ≥98 atom % D | N/A | 98.7% |
Table 2: Identity Confirmation
| Parameter | This compound (Typical) | N-t-Boc-valacyclovir (Valacyclovir Impurity S) (Typical) | Valacyclovir-d4 Hydrochloride |
| ¹H-NMR | Conforms to structure | Conforms to structure | Conforms to structure |
| Mass Spectrometry | Conforms to structure | Conforms to structure | Conforms to structure |
| Solubility | Soluble in Methanol (B129727), DMSO | Soluble in Methanol, DMSO | Slightly soluble in Methanol, Water[] |
Experimental Protocols
Detailed methodologies are essential for the replication of analytical results. Below are typical protocols for the analysis of valacyclovir and its related compounds.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is suitable for determining the purity of valacyclovir and its related substances.
-
Chromatographic System:
-
Column: Zorbax SB Phenyl, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A time-based gradient elution is typically used, starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV at 254 nm.
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to a final concentration of approximately 0.5 mg/mL.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification
This method is ideal for the quantification of valacyclovir in biological matrices using a deuterated internal standard like this compound (after deprotection) or Valacyclovir-d4.
-
Chromatographic System:
-
Column: C18 analytical column (e.g., Gemini C18).
-
Mobile Phase: Isocratic mixture of 0.1% formic acid in water and methanol (e.g., 30:70 v/v).
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Precursor → Product Ion Transitions:
-
Valacyclovir: m/z 325.2 → 152.2
-
Acyclovir (metabolite): m/z 226.2 → 152.2
-
Valacyclovir-d4: m/z 329.2 → 152.2
-
-
-
Sample Preparation (from plasma):
-
Perform a solid-phase extraction (SPE) of the plasma sample to isolate the analyte and internal standard.
-
Elute the compounds from the SPE cartridge and inject the eluate directly into the LC-MS/MS system.
-
Visualizing Analytical Workflows
Understanding the logical flow of analysis and the relationships between different compounds is crucial for researchers. The following diagrams, generated using Graphviz, illustrate these concepts.
Caption: General experimental workflow for the analysis of valacyclovir reference standards.
References
A Researcher's Guide to Inter-Laboratory Bioanalytical Method Cross-Validation
For Researchers, Scientists, and Drug Development Professionals: Ensuring Consistency and Reliability of Bioanalytical Data Across Different Laboratories
The transfer of bioanalytical methods between laboratories is a critical juncture in the drug development lifecycle. When a method is moved from a sending laboratory to a receiving laboratory, a cross-validation study is essential to demonstrate that the method performs equivalently in both locations. This process ensures that data generated at different sites can be reliably combined or compared, maintaining the integrity of pharmacokinetic (PK), toxicokinetic (TK), and biomarker data that underpin regulatory submissions.
Historically, acceptance criteria for cross-validation were often based on incurred sample reanalysis (ISR). However, the current regulatory landscape, shaped significantly by the International Council for Harmonisation (ICH) M10 guideline, emphasizes a more comprehensive statistical assessment of bias between methods. The ICH M10 guideline does not prescribe specific pass/fail acceptance criteria for cross-validation, allowing for greater flexibility but also placing a stronger emphasis on a thorough, scientifically sound justification of method comparability.
This guide provides an objective comparison of approaches to the cross-validation of bioanalytical methods, supported by experimental data and detailed protocols, in alignment with the principles outlined in the ICH M10 guideline.
Data Presentation: A Comparative Overview
The following tables summarize key quantitative parameters and outcomes from representative cross-validation studies for both LC-MS/MS and Ligand-Binding Assays.
Table 1: Comparison of Cross-Validation Parameters for LC-MS/MS and Ligand-Binding Assays
| Parameter | LC-MS/MS Assay (Scenario A) | Ligand-Binding Assay (Scenario B) | Key Considerations & ICH M10 Recommendations |
| Assay Principle | Chromatographic separation followed by mass spectrometric detection. | Relies on the binding of a ligand to a macromolecule (e.g., antibody). | ICH M10 applies to both, but acknowledges the different sources of variability. |
| Typical Acceptance Criteria (for validation) | Accuracy: within ±15% of nominal value (±20% at LLOQ). Precision: CV ≤15% (≤20% at LLOQ). | Accuracy: within ±20% of nominal value (±25% at LLOQ & ULOQ). Precision: CV ≤20% (≤25% at LLOQ & ULOQ). | While not prescriptive for cross-validation, these validation criteria inform the expected level of variability. |
| Statistical Assessment of Bias | Bland-Altman plots, Deming regression, Concordance Correlation Coefficient (CCC). | Bland-Altman plots, Deming regression, CCC. | ICH M10 recommends these statistical approaches to assess bias and comparability. |
| Common Challenges | Matrix effects, ion suppression/enhancement, metabolite interference. | Critical reagent variability, non-specific binding, matrix effects, hook effect. | Proactive investigation and harmonization of protocols are crucial to mitigate these challenges. |
Table 2: Illustrative Cross-Validation Data for an LC-MS/MS Assay
Data is hypothetical and for illustrative purposes.
| Nominal Concentration (ng/mL) | Sending Lab Mean (ng/mL) (n=6) | Receiving Lab Mean (ng/mL) (n=6) | % Difference |
| 5.0 (Low QC) | 4.85 | 5.10 | 4.9% |
| 50.0 (Mid QC) | 51.2 | 49.8 | -2.8% |
| 400.0 (High QC) | 395.5 | 408.2 | 3.1% |
Table 3: Illustrative Cross-Validation Data for a Ligand-Binding Assay
Data is hypothetical and for illustrative purposes.
| Nominal Concentration (ng/mL) | Sending Lab Mean (ng/mL) (n=6) | Receiving Lab Mean (ng/mL) (n=6) | % Difference |
| 10.0 (Low QC) | 9.5 | 10.8 | 12.6% |
| 100.0 (Mid QC) | 105.2 | 98.7 | -6.4% |
| 800.0 (High QC) | 785.4 | 822.1 | 4.5% |
Experimental Protocols
A robust and well-documented experimental protocol is the foundation of a successful cross-validation study. The following protocols outline the key steps for both LC-MS/MS and Ligand-Binding Assays.
Protocol 1: Cross-Validation of a Small Molecule LC-MS/MS Assay
1. Objective: To demonstrate the equivalency of a validated LC-MS/MS bioanalytical method between a sending and a receiving laboratory.
2. Materials:
-
Blank biological matrix (e.g., plasma, serum).
-
Analyte and internal standard (IS) reference standards.
-
Quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) prepared by the sending laboratory.
-
A set of at least 30 incurred samples from a single clinical study, if available, spanning the sample concentration range.
3. Procedure:
-
Sample Preparation: A shared, detailed standard operating procedure (SOP) for sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) must be followed by both laboratories.
-
Sample Analysis: An aliquot of the QC samples and incurred samples is shipped frozen to the receiving laboratory. Both laboratories will analyze the samples using their respective validated LC-MS/MS systems. Each laboratory should follow its established and validated method parameters.
-
Data Acquisition and Processing: Both laboratories should use their respective data acquisition and processing software. It is crucial to ensure that the integration parameters are consistently applied.
Protocol 2: Cross-Validation of a Large Molecule Ligand-Binding Assay (LBA)
1. Objective: To demonstrate the equivalency of a validated ligand-binding assay between a sending and a receiving laboratory.
2. Materials:
-
Blank biological matrix.
-
Analyte reference standard.
-
Critical reagents (e.g., capture and detection antibodies, enzyme conjugate) from the same lot should be used by both laboratories if possible.
-
Quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) prepared by the sending laboratory.
-
A set of at least 30 incurred samples from
Safety Operating Guide
Proper Disposal of N-t-Boc-valacyclovir-d4: A Guide for Laboratory Professionals
For Research Use Only. Not for diagnostic or therapeutic use.
This document provides essential safety and logistical information for the proper disposal of N-t-Boc-valacyclovir-d4, a deuterated and Boc-protected form of valacyclovir. As a compound intended for research, it is imperative that all handling and disposal procedures prioritize laboratory safety and environmental compliance. The following guidelines are designed to provide clear, step-by-step instructions for researchers, scientists, and drug development professionals.
Hazard Assessment and Safety Overview
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.
-
Handling: Avoid creating dust. Handle the solid compound in a well-ventilated area, preferably within a fume hood.
-
Exposure: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale[3]. In case of accidental exposure, consult the first aid measures outlined in relevant safety data sheets[1][3].
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents[1].
Step-by-Step Disposal Procedure
The guiding principle for disposal is Precautionary Statement P501: Dispose of contents/container in accordance with local, regional, national, and international regulations [1][2]. For a laboratory setting, this translates to disposal as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed contractor. Do not dispose of this compound down the drain or in regular trash. [3][4]
Disposal Workflow for this compound
Caption: Workflow for the proper disposal of this compound waste.
Detailed Protocols:
Protocol 1: Disposal of Solid this compound Waste
-
Segregation: Identify this compound as an "acutely toxic" solid chemical waste. Do not mix it with other waste types, especially liquids or incompatible chemicals[5].
-
Containerization:
-
Labeling:
-
Affix a "Hazardous Waste" label, provided by your institution's EHS department, to the container.
-
Clearly write the full chemical name: "this compound". Avoid abbreviations.
-
Indicate the hazard characteristic: "Acutely Toxic".
-
Fill in all other required information, such as the Principal Investigator's name, lab location, and the date waste was first added to the container (accumulation start date)[8].
-
-
Accumulation and Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory[5][8]. This area must be at or near the point of generation.
-
Ensure the container is kept in secondary containment (e.g., a tray or bin) to contain any potential spills.
-
Be aware of accumulation limits for acutely toxic waste, which are typically 1 kilogram of solid waste [8].
-
-
Disposal Request:
-
Once the container is full or you have reached the accumulation limit, arrange for a waste pickup through your institution's EHS department. This is often done via an online request form[9].
-
Do not allow hazardous waste to accumulate in the lab for more than one year from the accumulation start date[5].
-
Protocol 2: Disposal of Contaminated Labware
-
Solid Waste: Items such as gloves, weigh boats, or absorbent pads that are contaminated with this compound should be considered solid hazardous waste.
-
Collect these items in a designated, lined container or a durable, clear plastic bag[6].
-
Label the container or bag as "Solid Waste Contaminated with this compound".
-
Manage this container as described in Protocol 1.
-
-
Empty Containers: An empty container that held this compound must be managed as acutely hazardous waste.
-
The container must be triple-rinsed with a suitable solvent (e.g., methanol, ethanol, or water, depending on solubility and compatibility).
-
Crucially, collect all three rinsates. This rinsate is now considered liquid hazardous waste and must be disposed of accordingly, following your institution's procedures for liquid toxic waste.
-
After triple-rinsing, the container can be considered "RCRA empty." Deface the original label and dispose of the container in the appropriate lab glass or plastic recycling bin[3][7].
-
-
Sharps: Any chemically contaminated sharps (needles, scalpels) must be placed in a designated, puncture-proof sharps container labeled for "chemically contaminated sharps" and managed through the EHS waste program[9].
Data Presentation: Waste Classification Summary
The following table summarizes the classification and handling requirements for waste streams generated from the use of this compound.
| Waste Stream | Waste Type | Hazard Classification | Disposal Container | Disposal Method |
| Unused or expired solid | Solid Chemical | Acutely Toxic | Labeled, sealed, compatible container | EHS Hazardous Waste Pickup |
| Contaminated Gloves/Wipes | Solid Chemical | Acutely Toxic | Lined, labeled waste container | EHS Hazardous Waste Pickup |
| Original "Empty" Container | Solid Chemical | Acutely Toxic | N/A (must be triple-rinsed first) | Triple-rinse; collect rinsate as liquid hazardous waste; then dispose of container as non-hazardous. |
| Rinsate from Cleaning | Liquid Chemical | Acutely Toxic, possibly Flammable | Labeled, sealed solvent carboy | EHS Hazardous Waste Pickup |
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific EHS guidelines, as local regulations may vary.
References
- 1. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 2. sfasu.edu [sfasu.edu]
- 3. vumc.org [vumc.org]
- 4. danielshealth.com [danielshealth.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Article - Laboratory Safety Manual - ... [policies.unc.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
